(R)-Methyl morpholine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-morpholine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-9-6(8)5-4-7-2-3-10-5/h5,7H,2-4H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTITWBGWTASYEG-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680189 | |
| Record name | Methyl (2R)-morpholine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314999-04-6 | |
| Record name | Methyl (2R)-morpholine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (R)-Methyl Morpholine-2-Carboxylate
(R)-Methyl morpholine-2-carboxylate is a chiral heterocyclic building block of significant interest to researchers, particularly those in the fields of medicinal chemistry and drug development. Its rigid, saturated morpholine core, combined with the stereochemically defined carboxylate functional group, makes it a valuable scaffold for the synthesis of complex, biologically active molecules. This guide provides an in-depth overview of its chemical identity, properties, synthesis, applications, and safety considerations, designed for scientists and professionals in the pharmaceutical and chemical research sectors.
Chemical Identity and Key Identifiers
Precise identification of chemical compounds is critical for research and development. (R)-Methyl morpholine-2-carboxylate is most commonly available and referenced in its hydrochloride salt form due to its enhanced stability and handling characteristics.
| Identifier | Value | Source |
| Compound Name | (R)-Methyl morpholine-2-carboxylate hydrochloride | ChemScene[1] |
| CAS Number | 1352709-55-7 | ChemSrc[2] |
| Molecular Formula | C₆H₁₂ClNO₃ | BLD Pharm[3] |
| Molecular Weight | 181.62 g/mol | BLD Pharm[3] |
| IUPAC Name | methyl (2R)-morpholine-2-carboxylate;hydrochloride | ChemScene[1] |
| SMILES | COC(=O)[C@H]1CNCCO1.Cl | ChemScene[1] |
| InChI Key | DYMNXWIUMADROW-NUBCRITNSA-N | ChemSrc[2] |
It is important to distinguish this specific enantiomer and its salt from related compounds:
-
Methyl morpholine-2-carboxylate (racemic): CAS No. 135782-19-3[4]
-
Methyl morpholine-2-carboxylate hydrochloride (racemic): CAS No. 937063-34-8
Physicochemical and Spectroscopic Properties
While detailed experimental data for the free base is limited in publicly available literature, the properties of the hydrochloride salt are well-documented by commercial suppliers.
| Property | Value | Notes |
| Physical Form | Solid | [5] |
| Purity | Typically ≥97% | ChemSrc[2] |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | BLD Pharm[3] |
Synthesis and Stereoselective Control
The synthesis of chiral morpholines is a key area of research, as the stereochemistry of substituents on the morpholine ring often has a profound impact on biological activity.[6][7] The enantioselective synthesis of (R)-Methyl morpholine-2-carboxylate can be approached through several strategic pathways.
General Strategies for Morpholine Ring Formation
The construction of the morpholine ring system is typically achieved through the cyclization of vicinal amino alcohols or their derivatives.[8] Common methods include intramolecular Williamson ether synthesis or reductive amination of a suitable precursor.[9]
A prevalent approach involves the annulation of a 1,2-amino alcohol with a two-carbon electrophile, often leading to a morpholinone intermediate, which is subsequently reduced.[10]
Enantioselective Synthesis Pathway
Achieving the desired (R)-configuration at the C2 position requires a stereocontrolled synthetic route. One plausible and efficient approach is through an asymmetric hydrogenation of a prochiral enamine precursor. This methodology has been demonstrated to produce a variety of 2-substituted chiral morpholines with high enantioselectivity.[11]
The logical workflow for such a synthesis is outlined below:
Figure 1: General workflow for the enantioselective synthesis of (R)-Methyl morpholine-2-carboxylate.
Experimental Protocol: Asymmetric Hydrogenation Approach
The following is a generalized protocol based on established methods for the synthesis of chiral morpholines.[11]
-
Step 1: Synthesis of the Enamine Precursor:
-
A suitable β-keto ester is condensed with a protected ethanolamine derivative under dehydrating conditions to form the corresponding enamine. The choice of protecting groups is crucial for compatibility with subsequent reaction conditions.
-
-
Step 2: Asymmetric Hydrogenation:
-
The prochiral enamine is subjected to catalytic asymmetric hydrogenation.
-
Catalyst: A chiral phosphine ligand complexed with a transition metal (e.g., Rhodium or Ruthenium) is employed. The choice of ligand is critical for achieving high enantioselectivity.
-
Conditions: The reaction is typically carried out under a hydrogen atmosphere at elevated pressure in a suitable solvent (e.g., methanol, ethanol).
-
Causality: The chiral catalyst creates a chiral environment around the double bond of the enamine, leading to the preferential formation of one enantiomer of the resulting amine.
-
-
Step 3: Deprotection and Cyclization:
-
The protecting group on the ethanolamine moiety is removed.
-
The resulting amino alcohol undergoes intramolecular cyclization to form the morpholine ring. This step can often be acid- or base-catalyzed.
-
-
Step 4: Esterification (if necessary):
-
If the synthesis was carried out with a different ester group, transesterification to the methyl ester can be performed.
-
-
Step 5: Salt Formation:
-
The final product can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., diethyl ether, isopropanol) to facilitate isolation and improve stability.
-
Applications in Drug Discovery and Organic Synthesis
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[7][12] Its presence can confer favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and blood-brain barrier permeability, which are critical for CNS-active compounds.[6]
(R)-Methyl morpholine-2-carboxylate serves as a versatile chiral building block for introducing the morpholine motif into larger molecules. The ester and the secondary amine functionalities provide two orthogonal handles for further chemical modification.
Figure 2: Key synthetic transformations of (R)-Methyl morpholine-2-carboxylate.
Protocol: N-Alkylation via Reductive Amination
Reductive amination is a robust method for the N-alkylation of secondary amines like (R)-Methyl morpholine-2-carboxylate.[9]
-
Materials:
-
(R)-Methyl morpholine-2-carboxylate (or its HCl salt, neutralized in situ)
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
-
Procedure:
-
Dissolve (R)-Methyl morpholine-2-carboxylate in the chosen anhydrous solvent. If starting from the hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Add the desired aldehyde or ketone to the solution.
-
Stir the mixture at room temperature for a short period to allow for the formation of the iminium ion intermediate.
-
Add the reducing agent portion-wise. The reaction is often mildly exothermic.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or crystallization.
-
Causality and Self-Validation: The use of a mild reducing agent like sodium triacetoxyborohydride is key to the success of this one-pot reaction. It is selective for the reduction of the iminium ion intermediate over the starting aldehyde or ketone, thus preventing the formation of unwanted alcohol byproducts and ensuring a high yield of the desired N-alkylated product.[9]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (R)-Methyl morpholine-2-carboxylate and its derivatives.
GHS Hazard Information (for the hydrochloride salt): [3]
| Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Precautionary Statements: [3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a dry, cool, and well-ventilated area.
Conclusion
(R)-Methyl morpholine-2-carboxylate is a valuable and versatile chiral building block in modern organic synthesis and medicinal chemistry. Its well-defined stereochemistry and orthogonal functional groups provide a reliable platform for the construction of complex molecular architectures. A thorough understanding of its properties, stereoselective synthesis, and reactivity is essential for its effective application in the development of novel therapeutics and other advanced materials. The protocols and information presented in this guide offer a solid foundation for researchers and scientists working with this important chemical entity.
References
-
Palczewski, J. A., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.[Link]
-
ChemSrc. (R)-methyl morpholine-2-carboxylate hydrochloride.[Link]
-
Wikipedia. Reductive amination.[Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry.[Link]
-
PubChem. Methyl morpholine-2-carboxylate.[Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
Royal Society of Chemistry. (2017). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.[Link]
-
MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters.[Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.[Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. CAS#:1352709-55-7 | (R)-methyl morpholine-2-carboxylate hydrochloride | Chemsrc [chemsrc.com]
- 3. 1352709-55-7|(R)-Methyl morpholine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 4. Methyl morpholine-2-carboxylate | C6H11NO3 | CID 15733444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-methylmorpholine-2-carboxylate hydrochloride (1205750-77-1) for sale [vulcanchem.com]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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- 12. e3s-conferences.org [e3s-conferences.org]
Spectroscopic Data for (R)-Methyl Morpholine-2-Carboxylate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-Methyl morpholine-2-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid morpholine scaffold and stereocenter make it a valuable building block for the synthesis of complex molecules with specific biological activities. A thorough understanding of its structural and electronic properties, as elucidated by spectroscopic techniques, is paramount for its effective utilization in research and development.
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (R)-Methyl morpholine-2-carboxylate. The information presented herein is intended to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of this important molecule.
Molecular Structure and Properties
(R)-Methyl morpholine-2-carboxylate possesses the chemical formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol .[1] The molecule features a morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, with a methyl ester group at the 2-position. The stereochemistry at the C2 position is designated as (R).
Diagram of the molecular structure of (R)-Methyl morpholine-2-carboxylate.
Figure 1: 2D structure of (R)-Methyl morpholine-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum of (R)-Methyl morpholine-2-carboxylate is expected to show distinct signals for the protons on the morpholine ring and the methyl ester group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.
Table 1: Predicted ¹H NMR Data for (R)-Methyl morpholine-2-carboxylate
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H2 | 3.8 - 4.0 | dd |
| H3ax | 2.8 - 3.0 | m |
| H3eq | 3.1 - 3.3 | m |
| H5ax | 3.6 - 3.8 | m |
| H5eq | 3.9 - 4.1 | m |
| H6ax | 2.6 - 2.8 | m |
| H6eq | 2.9 - 3.1 | m |
| -OCH₃ | ~3.7 | s |
| -NH- | Variable | br s |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
The proton at the C2 position, being adjacent to both the nitrogen and the carbonyl group, is expected to appear as a doublet of doublets. The methylene protons of the morpholine ring will exhibit complex splitting patterns due to both geminal and vicinal coupling. The methyl protons of the ester group will appear as a sharp singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for (R)-Methyl morpholine-2-carboxylate
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 55 - 60 |
| C3 | 45 - 50 |
| C5 | 66 - 70 |
| C6 | 68 - 72 |
| -C=O | 170 - 175 |
| -OCH₃ | 50 - 55 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
The carbonyl carbon of the ester group will be the most downfield signal. The carbons of the morpholine ring will appear in the range of 45-75 ppm, with those adjacent to the oxygen atom (C5 and C6) being more deshielded.
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 10-20 mg of (R)-Methyl morpholine-2-carboxylate in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to the ¹H spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Table 3: Characteristic IR Absorption Bands for (R)-Methyl morpholine-2-carboxylate
| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity |
| N-H | Stretch | 3300 - 3500 | Medium |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |
| C=O (Ester) | Stretch | 1735 - 1750 | Strong |
| C-O (Ester) | Stretch | 1150 - 1250 | Strong |
| C-N | Stretch | 1000 - 1250 | Medium |
| C-O-C (Ether) | Stretch | 1070 - 1150 | Strong |
The IR spectrum will be dominated by a strong absorption band in the region of 1735-1750 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group. The N-H stretching vibration will appear as a medium-intensity band in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aliphatic protons will be observed between 2850 and 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a series of complex bands corresponding to C-O and C-N stretching and various bending vibrations.
Experimental Protocol for IR Data Acquisition:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr), as a KBr pellet for a solid sample, or as a thin film on a salt plate.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
For (R)-Methyl morpholine-2-carboxylate, the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) of 145. Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 114, or the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 86. Cleavage of the morpholine ring can also lead to a variety of smaller fragment ions. Predicted mass spectrometry data suggests prominent adducts in electrospray ionization (ESI), such as [M+H]⁺ at m/z 146.08 and [M+Na]⁺ at m/z 168.06.[3]
Table 4: Predicted Mass Spectrometry Data for (R)-Methyl morpholine-2-carboxylate
| Ion | m/z (Predicted) |
| [M]⁺ | 145.07 |
| [M+H]⁺ | 146.08 |
| [M+Na]⁺ | 168.06 |
| [M-OCH₃]⁺ | 114.05 |
| [M-COOCH₃]⁺ | 86.06 |
Note: The observed fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization (EI) vs. Electrospray Ionization (ESI)).
Experimental Protocol for Mass Spectrometry Data Acquisition:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Ionize the sample using an appropriate technique. EI is often used for volatile compounds, while ESI is suitable for less volatile or thermally labile molecules.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Diagram of a typical experimental workflow for spectroscopic analysis.
Figure 2: General workflow for the spectroscopic characterization of (R)-Methyl morpholine-2-carboxylate.
Conclusion
The spectroscopic data presented in this guide provide a foundational understanding of the structural features of (R)-Methyl morpholine-2-carboxylate. While experimental data for the free base is not widely published, the predicted values, based on established principles and data from related compounds, offer valuable guidance for its characterization. For definitive structural confirmation, it is essential to acquire experimental spectra under well-defined conditions. This guide serves as a valuable starting point for researchers and scientists working with this important chiral building block, facilitating its identification, purity assessment, and successful application in synthetic and medicinal chemistry.
References
-
Chemsrc. (n.d.). (R)-methyl morpholine-2-carboxylate hydrochloride. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl morpholine-2-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15733444, Methyl morpholine-2-carboxylate. Retrieved from [Link]
Sources
Beyond the Building Block: Deciphering the Pharmacological Utility and Mechanism of (R)-Methyl Morpholine-2-Carboxylate Derivatives
Executive Summary
(R)-Methyl morpholine-2-carboxylate is not merely a passive intermediate; it is a privileged chiral scaffold that dictates the physicochemical and pharmacodynamic profile of bioactive ligands. While often categorized simply as a reagent, its structural incorporation into drug candidates fundamentally alters their Mechanism of Action (MoA) through three distinct vectors: stereoelectronic positioning , solubility modulation , and metabolic prodrug activation .
This technical guide dissects the mechanistic role of this scaffold in modern medicinal chemistry, specifically in the design of kinase inhibitors and GPCR ligands. It moves beyond standard synthesis to explore how the (R)-configuration directs target engagement and how the methyl ester moiety functions as a tunable metabolic "warhead."
Part 1: Structural Biology & Pharmacochemistry[1][2]
The "Privileged" Morpholine Scaffold
The morpholine ring is ubiquitous in FDA-approved drugs (e.g., Gefitinib, Linezolid) because it optimizes the Lipophilic Ligand Efficiency (LLE) . (R)-Methyl morpholine-2-carboxylate introduces a critical chiral vector at the C2 position, breaking the symmetry of the standard morpholine ring.
-
Ether Oxygen (O1): Acts as a canonical Hydrogen Bond Acceptor (HBA).[1] In kinase inhibitors, this often binds to the hinge region (e.g., interaction with the backbone NH of Val/Leu residues).
-
Amine Nitrogen (N4): Serves as the attachment point for the core pharmacophore or acts as a basic center (pKa ~8.3) to interact with acidic residues (Asp/Glu) in the target pocket.[1]
-
Chiral Center (C2): The (R)-configuration forces substituents into a specific spatial vector, often exploiting "ribose pockets" or solvent-exposed regions that are inaccessible to the planar or (S)-configured counterparts.[1]
The Prodrug Mechanism (Ester Hydrolysis)
While the morpholine ring is stable, the methyl ester functionality at C2 is metabolically active. In biological systems, this molecule operates via a Hydrolytic Activation Pathway :
-
Cellular Entry: The lipophilic methyl ester facilitates passive diffusion across the lipid bilayer.[1]
-
Enzymatic Cleavage: Intracellular carboxylesterases (CES1/CES2) hydrolyze the ester.[1]
-
Active Species Generation: The resulting (R)-morpholine-2-carboxylic acid exists as a zwitterion at physiological pH.[1] This species is a proline isostere , capable of mimicking the turn conformation of peptides, thereby inhibiting proline-specific peptidases or antagonizing NMDA receptors.
Part 2: Mechanism of Action (The "Warhead" Context)
The mechanism of action for this molecule is context-dependent.[1][2] It functions either as a Direct Pharmacophore (in synthetic ligands) or a Metabolic Precursor .[1]
Pathway A: Direct Target Engagement (Kinase Inhibition)
When the ester is retained or modified (e.g., to an amide), the (R)-morpholine-2-carboxylate moiety often functions as the "tail" of a kinase inhibitor.
-
Mechanism: The morpholine oxygen binds to the ATP-binding site hinge region.[1][3]
-
Stereoselectivity: The (R)-methoxycarbonyl group projects into the solvent front, improving solubility without incurring a steric penalty within the tight ATP pocket. The (S)-enantiomer often clashes with the "gatekeeper" residue, rendering it inactive.
Pathway B: Metabolic Hydrolysis (Proline Mimicry)
Upon hydrolysis, the free acid exerts a distinct biological effect.[1]
-
Target: NMDA Receptors / Proline-specific Peptidases.[1]
-
Mechanism: The cyclic secondary amine and the carboxylate group mimic the transition state of proline. This can block the active site of enzymes like DPP-IV (Dipeptidyl peptidase-4), relevant in diabetes therapeutics.[1][4]
Visualization: Mechanistic Pathways
Caption: Dual mechanistic pathways of (R)-Methyl morpholine-2-carboxylate: Direct scaffold integration vs. metabolic activation.[1]
Part 3: Experimental Protocols
As a Senior Scientist, relying on vendor purity data is insufficient. The following protocols ensure the integrity of the (R)-enantiomer and validate its metabolic stability.
Protocol: Enantiomeric Purity Determination (Chiral HPLC)
The biological activity is strictly dependent on the (R)-configuration.[1] A contamination of >1% (S)-isomer can skew IC50 data significantly.[1]
Objective: Quantify the Enantiomeric Excess (ee) of the scaffold.
-
Column Selection: Chiralpak IA or IC (Amylose-based immobilized phase).[1]
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA) to suppress peak tailing of the basic amine.[1]
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of mobile phase. Filter through 0.22 µm PTFE.[1]
-
Conditions: Flow rate 1.0 mL/min, 25°C, Detection UV @ 210 nm (ester absorption).
-
Validation: Inject racemate first to establish separation factor (
).[1] The (R)-isomer typically elutes second on Amylose tris(3,5-dimethylphenylcarbamate) columns, but this must be confirmed with a standard.[1]
Protocol: In Vitro Microsomal Stability Assay
To determine if the methyl ester acts as a prodrug or a stable moiety in your specific ligand.[1]
Reagents:
-
Pooled Liver Microsomes (Human/Rat).[1]
-
NADPH Regenerating System.[1]
-
Test Compound (1 µM final conc).
Workflow:
-
Pre-incubation: Mix microsomes (0.5 mg/mL protein) with PBS (pH 7.4) at 37°C for 5 min.
-
Initiation: Add Test Compound and NADPH.
-
Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, 60 min.
-
Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
Data Interpretation Table:
| Parameter | Result: High Stability (>60 min T½) | Result: Low Stability (<15 min T½) |
| Mechanistic Implication | Ester is sterically shielded; acts as a direct pharmacophore.[1] | Ester is a "soft drug" or prodrug; active species is likely the acid.[1] |
| Drug Design Action | Optimize ester for binding interactions. | Replace ester with bioisostere (e.g., oxadiazole) if stability is desired.[1] |
Part 4: Synthesis & Quality Control Workflow
The synthesis of the (R)-isomer often involves the cyclization of chiral amino alcohols. Ensuring the retention of stereochemistry is paramount.[1]
Visualization: Synthesis and QC Logic
Caption: Critical QC checkpoint in the synthesis of (R)-Methyl morpholine-2-carboxylate.
References
-
Tzara, A., et al. (2020).[1][5] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Link
-
Kumari, S., et al. (2020).[1] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Bioorganic & Medicinal Chemistry. Link
-
Gopalan, N., et al. (2016).[1][6] Esterases and Their Industrial Applications: Hydrolysis Mechanisms. Taylor & Francis.[1] Link
-
Powell, W. C., & Walczak, M. A. (2018).[1][7] Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones. Journal of Organic Chemistry. Link
-
PubChem. (2025).[1] Methyl morpholine-2-carboxylate Compound Summary. National Library of Medicine.[1] Link
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Technical Guide: Investigating the Biological Potential of (R)-Methyl Morpholine-2-Carboxylate Scaffolds
Executive Summary
(R)-Methyl morpholine-2-carboxylate (CAS: 1352709-55-7 for HCl salt) is a high-value chiral building block in medicinal chemistry. Unlike simple solvents or reagents, this molecule serves as a privileged scaffold —a molecular framework capable of providing ligands for diverse biological targets, including G-protein-coupled receptors (GPCRs) and kinases. Its value lies in its defined stereochemistry at the C2 position, which allows researchers to probe the spatial requirements of binding pockets with high precision.
This guide details the technical roadmap for utilizing this scaffold to generate bioactive libraries, validating its stereochemical advantages, and assessing the biological stability of the resulting derivatives.
Part 1: Chemical Profile & Physicochemical Properties[1][2]
Before initiating biological assays, the integrity of the scaffold must be established. The (R)-enantiomer is often chosen to explore specific steric fits that the racemate or (S)-isomer cannot achieve.
Table 1: Physicochemical Specifications
| Property | Value / Description | Relevance to Bioactivity |
| IUPAC Name | Methyl (2R)-morpholine-2-carboxylate | Core nomenclature for regulatory filing. |
| CAS Number | 1352709-55-7 (HCl salt) | Unique identifier for sourcing. |
| Molecular Weight | 145.16 g/mol (Free base) | Low MW allows for "fragment-based" drug design. |
| LogP | ~ -0.6 (Estimated) | High water solubility; ideal for optimizing bioavailability. |
| pKa (Nitrogen) | ~ 8.5 | Predominantly ionized at physiological pH (7.4), aiding solubility. |
| Chiral Center | C2 (R-configuration) | Critical for target selectivity (eutomer vs. distomer). |
Part 2: Synthetic Utility & Pharmacophore Expansion[3][4]
The ester functionality at C2 and the secondary amine at N4 are the primary vectors for diversification. The biological activity is not inherent to the ester itself (which is labile) but is "unlocked" through derivatization.
Core Derivatization Strategies
-
N-Alkylation/Acylation (N4): Modulates lipophilicity and target affinity.
-
Ester Transformation (C2):
-
Hydrolysis: Yields the carboxylic acid for peptide coupling.
-
Reduction: Yields the alcohol, allowing ether formation or bioisosteric replacement.
-
Amidation: Creates stable peptidomimetics.
-
Visualization: Scaffold Diversification Workflow
The following diagram illustrates the logical flow from the raw scaffold to bioactive lead compounds.
Caption: Logical workflow for transforming the (R)-morpholine scaffold into a bioactive compound library.
Part 3: Experimental Protocols for Biological Evaluation
Protocol A: Plasma Stability Assessment
Objective: Determine if the methyl ester moiety survives physiological conditions or acts as a prodrug. Rationale: Esters are frequently hydrolyzed by plasma esterases (e.g., carboxylesterases). Understanding this rate is crucial before interpreting in vivo data.
Materials:
-
Pooled human/rat plasma (heparinized).
-
Test compound: (R)-Methyl morpholine-2-carboxylate derivative (10 mM DMSO stock).
-
Internal Standard (e.g., Warfarin).
-
LC-MS/MS system.
Methodology:
-
Preparation: Dilute test compound to 1 µM in pre-warmed plasma (37°C).
-
Incubation: Incubate in a shaking water bath.
-
Sampling: Aliquot 50 µL at time points: 0, 15, 30, 60, 120 min.
-
Quenching: Add 200 µL ice-cold acetonitrile containing Internal Standard to precipitate proteins.
-
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine half-life (
).
Interpretation:
-
High Stability (
min): The ester acts as a stable pharmacophore. -
Low Stability (
min): The compound is a prodrug; the active species is likely the carboxylic acid.
Protocol B: Comparative Stereochemical Binding (The "Chiral Switch")
Objective: Validate that the (R)-configuration drives biological activity compared to the (S)-enantiomer. Rationale: In chiral drugs, one enantiomer (eutomer) often binds the target significantly better than the other (distomer). This assay quantifies the "Eudismic Ratio."
Methodology:
-
Synthesis: Synthesize the (S)-enantiomer analog using (S)-Methyl morpholine-2-carboxylate.
-
Assay Setup: Use a relevant target binding assay (e.g., Fluorescence Polarization for a kinase).
-
Dose-Response: Prepare 10-point serial dilutions (1 nM to 10 µM) for both (R) and (S) variants.
-
Data Analysis: Calculate IC50 for both.
-
Eudismic Ratio (ER):
.
Success Metric: An ER > 10 confirms specific interaction of the chiral center with the target pocket.
Part 4: Biological Relevance & Case Studies[5]
The morpholine ring is a "privileged structure" in drug discovery due to its ability to modulate pKa and improve solubility without sacrificing metabolic stability (unlike some piperazines).
Known Applications of the Morpholine Scaffold[1][2][3][4][6][7][8][9][10]
-
Reboxetine (Antidepressant): Utilizes a morpholine ring to bind the norepinephrine transporter (NET). The chiral center is essential for potency.
-
Aprepitant (Antiemetic): A complex morpholine derivative targeting the NK1 receptor.
-
Gefitinib (Anticancer): Contains a morpholine solubilizing group.
Visualization: Stereochemical Interaction Logic
The following diagram depicts why the (R)-isomer might bind a hypothetical receptor pocket while the (S)-isomer clashes.
Caption: Conceptual model of stereoselective binding where the (R)-isomer fits the receptor pocket.
References
-
VulcanChem . Methyl 2-methylmorpholine-2-carboxylate hydrochloride - Applications and Research Significance. Retrieved from
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 15733444, Methyl morpholine-2-carboxylate. Retrieved from [1]
-
Kumari, A. et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Retrieved from
-
Trapella, C. et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from
-
Al-Qaisi, A. et al. (2024).[2] Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. Retrieved from
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A Comprehensive Guide to Morpholine Derivatives: Synthesis, Biological Activity, and Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morpholine, a six-membered heterocyclic compound containing both an amine and an ether functional group, serves as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and a pKa value close to physiological pH, make it an invaluable component in the design of bioactive molecules with enhanced pharmacokinetic and pharmacodynamic profiles.[3][4] This technical guide provides a comprehensive literature review of morpholine derivatives, delving into their synthesis, wide-ranging pharmacological activities, and diverse industrial applications. By synthesizing technical data with field-proven insights, this document aims to serve as an in-depth resource for professionals engaged in drug discovery, chemical synthesis, and materials development.
Introduction: The Versatility of the Morpholine Scaffold
Morpholine (C4H9NO) is a saturated heterocycle that has garnered significant attention in synthetic and medicinal chemistry.[5][6] Its structure, featuring a flexible chair-like conformation, allows it to act as a versatile scaffold, directing attached molecular appendages into optimal positions for interaction with biological targets.[3] The presence of the ether oxygen and the basic nitrogen atom allows for a range of intermolecular interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for molecular recognition and binding affinity.[3][4]
Furthermore, the morpholine moiety is known to improve the physicochemical properties of parent molecules, enhancing aqueous solubility, metabolic stability, and permeability across biological membranes like the blood-brain barrier.[1][3] These advantageous properties have led to the incorporation of the morpholine ring into numerous approved drugs, experimental therapeutics, and a wide array of industrial products.[1][6]
Synthetic Strategies for Morpholine Derivatives
The synthesis of the morpholine ring and its derivatives is a well-explored area of organic chemistry, with numerous methods developed to afford a diverse range of substituted products. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the scalability of the process.
Classical and Modern Synthetic Approaches
Traditionally, morpholines have been synthesized via methods like the dehydration of diethanolamine with sulfuric acid.[7] However, modern synthetic chemistry has introduced more sophisticated and versatile strategies.
One prominent approach involves the oxidation of ribonucleosides to a dialdehyde using sodium periodate, followed by a reductive amination with various alkylamines.[8] This method is valued for its mild reaction conditions, high functional group tolerance, and the ability to produce N-substituted morpholines in good yields.[8][9] It also preserves the stereospecificity at key positions, which is critical for the synthesis of chiral drug candidates.[9]
Another powerful strategy is the Palladium-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide. This method provides access to enantiopure cis-3,5-disubstituted morpholines, which are challenging to produce via other techniques.[5]
More recently, multi-component reactions have emerged as an efficient and atom-economical route to complex morpholine derivatives. For instance, a copper-catalyzed domino reaction between terminal alkynes, isocyanates, and oxiranes has been developed to rapidly assemble substituted morpholines from simple starting materials.[10] The optimization of such reactions often requires careful control of conditions, as moisture or oxygen can completely inhibit the reaction.[10]
A general workflow for the synthesis and diversification of morpholine derivatives is depicted below.
Caption: General workflow for the synthesis and development of morpholine derivatives.
Pharmacological Activities of Morpholine Derivatives
The morpholine scaffold is a cornerstone in drug discovery, with its derivatives exhibiting a vast spectrum of pharmacological activities.[11][12] This is attributed to the ring's ability to favorably influence both the pharmacokinetic properties and the interaction of the molecule with its biological target.[1][2]
Anticancer Activity
Morpholine derivatives have emerged as promising anticancer agents, targeting various hallmarks of cancer.[5] They have been shown to inhibit key enzymes and pathways involved in tumor growth and proliferation.
-
Kinase Inhibition: Many morpholine-containing compounds act as potent kinase inhibitors. For example, derivatives of 4-morpholine-quinazoline have been shown to significantly inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade that is often dysregulated in cancer.[13]
-
VEGFR-2 Inhibition: Certain morpholine-benzimidazole-oxadiazole hybrids have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), an essential mediator of angiogenesis.[14] Compound 5h from one study showed an IC50 value of 0.049 µM, comparable to the approved drug sorafenib, suggesting its potential to starve tumors of their blood supply.[14]
-
Topoisomerase II Inhibition: Some derivatives are believed to exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[15]
The structure-activity relationship (SAR) studies reveal that specific substitutions on the morpholine ring or attached moieties can significantly enhance anticancer efficacy. For instance, the presence of halogen groups on an attached aromatic ring can increase inhibitory activity against cell lines like HepG2.[5]
| Derivative Class | Target/Mechanism | Example Activity | Cell Line | Reference |
| Morpholine-Quinazolines | PI3K/Akt/mTOR Pathway | Micromolar Inhibition | Various | [13] |
| Morpholine-Benzimidazole-Oxadiazoles | VEGFR-2 Inhibition | IC50 = 0.049 µM | HT-29 (Colon) | [14] |
| General Derivatives | Topoisomerase II Inhibition | IC50 = 81.92 µg/mL | Breast Cancer Cells | [15] |
Antimicrobial and Antifungal Activity
Morpholine derivatives constitute an important class of antimicrobial and antifungal agents. The well-known antibiotic, Linezolid , which belongs to the oxazolidinone class, features a morpholine ring and is used to treat infections caused by Gram-positive bacteria.[16] Its mechanism involves the early inhibition of bacterial protein synthesis.[12][16]
In the realm of antifungal agents, morpholine derivatives like Amorolfine function by inhibiting two key enzymes in the ergosterol biosynthesis pathway: sterol Δ14 reductase and sterol Δ7-Δ8 isomerase.[17] This dual-target mechanism makes it more difficult for fungi to develop resistance.[17] While amorolfine's clinical use is limited to topical applications due to rapid metabolism, its efficacy has spurred the development of new, more stable analogues, including silicon-incorporated morpholines.[17] In agriculture, several morpholine-based fungicides such as fenpropimorph and tridemorph are widely used to protect cereal crops.[17][18]
Caption: Mechanism of action of morpholine antifungals in the ergosterol pathway.
Central Nervous System (CNS) Activity
The physicochemical properties of the morpholine ring make it particularly suitable for developing drugs that target the central nervous system.[3][4] Its ability to improve water solubility and cross the blood-brain barrier is a key advantage.[3] Morpholine derivatives have shown a range of CNS activities, including:
-
Antidepressant and Anxiolytic Effects: The modulation of receptors involved in mood disorders.
-
Neuroprotective Properties: Bioactivity against enzymes and receptors implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3]
-
Analgesic Activity: Some derivatives, such as filenadol, have demonstrated antinociceptive effects in inflammatory pain models.[12]
Industrial Applications
Beyond pharmaceuticals, morpholine and its derivatives have a broad range of applications in various industries.[18]
Corrosion Inhibition
Morpholine is widely used as a corrosion inhibitor, particularly in boiler water and steam condensate systems.[7][18] It functions by neutralizing acidic components and increasing the pH of the water, creating a protective film on metal surfaces.[7] Morpholine derivatives, including carbonates, borates, and phosphates, are effective volatile corrosion inhibitors (VCIs) for protecting metals like mild steel, copper, and zinc during storage and transportation.[19][20] Their low toxicity and high safety profile make them a preferred choice over older inhibitors like cyclohexylamine.[18][20]
Agrochemicals
As mentioned earlier, morpholine derivatives are crucial components of modern agriculture, primarily as fungicides.[5][18] Compounds like fenpropimorph, tridemorph, and aldimorph are used to protect crops, especially cereals, from fungal infestations.[17] Morpholine is also used as a chemical emulsifier in the waxing of fruits to protect them from insects and fungi.[18]
Chemical Synthesis and Manufacturing
Morpholine serves as a versatile solvent and catalyst in organic synthesis.[5] It is also a key intermediate in the manufacturing of other industrial chemicals, including:
-
Rubber Vulcanization Accelerators: A significant portion of morpholine demand comes from the rubber industry for producing accelerators like NOBS.[18]
-
Curing Agents and Stabilizers: In the polymer and materials science sectors, morpholine derivatives are used as curing agents and stabilizers in the production of advanced resins and polymers.[5]
Experimental Protocol: Synthesis of a Representative N-Substituted Morpholine Derivative
This section provides a generalized, self-validating protocol for the synthesis of an N-substituted morpholine from a ribonucleoside, based on established methodologies.[8][9]
Objective: To synthesize an N-aryl/alkyl morpholine derivative via oxidative cleavage and reductive amination.
Materials:
-
Ribonucleoside (e.g., Uridine, Adenosine)
-
Sodium periodate (NaIO4)
-
Alkylamine hydrochloride (e.g., Benzylamine hydrochloride)
-
Sodium borohydride (NaBH4) or a suitable reducing agent
-
Methanol
-
Water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Oxidative Cleavage (Dialdehyde Formation):
-
Dissolve the ribonucleoside (1.0 eq) in a mixture of methanol and water at room temperature.
-
Add sodium periodate (1.1 eq) portion-wise over 15 minutes, maintaining the temperature below 25°C.
-
Stir the reaction mixture for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Causality: Sodium periodate selectively cleaves the vicinal diol in the ribose ring to form a dialdehyde intermediate. This step is crucial for the subsequent cyclization.
-
-
Reductive Amination (Ring Formation):
-
To the in-situ generated dialdehyde solution, add the desired alkylamine hydrochloride (1.2 eq).
-
Stir the mixture for 30 minutes at room temperature.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (2.0-3.0 eq) in small portions, ensuring the temperature remains below 10°C.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Causality: The amine reacts with the dialdehyde to form a di-imine intermediate, which is then reduced by NaBH4 to form the stable, cyclized morpholine ring. The controlled addition of the reducing agent is critical to prevent side reactions.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Self-Validation: The washing steps remove unreacted reagents and inorganic salts. A clean separation of layers indicates a successful initial purification.
-
-
Final Purification and Characterization:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., DCM/Methanol gradient).
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Trustworthiness: The final characterization provides definitive proof of the product's identity and purity, validating the entire synthetic process.
-
Future Prospects
The future for morpholine derivatives remains bright and expansive. In pharmaceuticals, the continuous demand for novel therapeutics will drive the synthesis of new derivatives with enhanced biological activities and improved safety profiles.[5] The unique ability of the morpholine scaffold to improve CNS penetration will likely lead to new treatments for neurodegenerative diseases and psychiatric disorders.[3] In materials science and industry, the growing emphasis on sustainable practices and infrastructure maintenance will ensure the continued importance of morpholines as corrosion inhibitors and building blocks for advanced polymers.[5] The versatility of this simple heterocycle guarantees its place as a privileged structure in the toolkits of chemists and drug developers for years to come.
References
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Synthesis of N-substituted morpholine nucleoside derivatives. (2020). Taylor & Francis Online. Available at: [Link]
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Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024). Innovare Academic Sciences. Available at: [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Available at: [Link]
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PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. (2025). International Journal of Progressive Research in Engineering Management and Science. Available at: [Link]
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Morpholine uses in water treatment. (n.d.). Chemtex Speciality Limited. Available at: [Link]
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Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). PubMed. Available at: [Link]
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Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. (n.d.). ACS Publications. Available at: [Link]
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Three-Component Synthesis of Morpholine Derivatives. (2020). Thieme Synfacts. Available at: [Link]
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Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate. Available at: [Link]
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An updated review on morpholine derivatives with their pharmacological actions. (2022). ScienceScholar. Available at: [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed Central. Available at: [Link]
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A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. Available at: [Link]
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Morpholine and its derivatives as vapour phase corrosion inhibitors for mild steel. (n.d.). SciSpace. Available at: [Link]
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Antimicrobial activity of morpholine derivatives 3-6. (n.d.). ResearchGate. Available at: [Link]
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Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). PubMed. Available at: [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. Available at: [Link]
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Synthesis of N-substituted morpholine nucleoside derivatives. (2020). PubMed. Available at: [Link]
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Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (2013). PubMed Central. Available at: [Link]
-
Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel. (2024). MDPI. Available at: [Link]
-
A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. (2024). ChemRxiv. Available at: [Link]
-
Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores. (2022). Scirp.org. Available at: [Link]
-
Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. (n.d.). Taylor & Francis Online. Available at: [Link]
-
Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. (2023). PubMed Central. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Available at: [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2018). RSC Publishing. Available at: [Link]
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The Architecture of Asymmetry: A Technical Guide to the Discovery and Synthesis of Chiral Morpholines
For Researchers, Scientists, and Drug Development Professionals
Introduction: From a Misnomer to a Cornerstone of Medicinal Chemistry
The story of morpholine, a simple saturated heterocycle containing both an ether and a secondary amine, begins with a curious misidentification. Its name was coined by German chemist Ludwig Knorr in the late 19th century, who incorrectly postulated it as a structural fragment of morphine.[1][2] While this initial hypothesis was proven false, the name "morpholine" endured. Early industrial syntheses focused on producing the achiral parent compound, typically through the dehydration of diethanolamine with concentrated sulfuric acid or the reaction of diethylene glycol with ammonia under high temperature and pressure.[1][3][4][5]
For decades, morpholine served primarily as a solvent, corrosion inhibitor, and an intermediate for rubber chemicals.[2][6] However, the advent of modern drug discovery unveiled the profound impact of three-dimensional structure on biological activity. This paradigm shift illuminated the immense potential of substituted morpholines, particularly those bearing stereocenters. The realization that the spatial arrangement of atoms could dictate a molecule's therapeutic efficacy and safety profile propelled the pursuit of chiral morpholine synthesis from a niche academic exercise to a critical endeavor in pharmaceutical development.[7][8][9]
This technical guide provides a comprehensive overview of the discovery and synthetic history of chiral morpholines. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering not only a historical perspective but also a detailed examination of the key synthetic strategies and methodologies that have enabled the construction of these vital chiral scaffolds.
The Imperative of Chirality: Morpholine Scaffolds in Modern Drug Design
The morpholine ring is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties.[8] The presence of the ether oxygen and the amine nitrogen imparts a favorable balance of hydrophilicity and lipophilicity, which can enhance a drug candidate's solubility, permeability, and metabolic stability.[9] When substituents are introduced onto the morpholine ring, stereogenic centers are often created, and the specific configuration of these centers can have a dramatic influence on the molecule's interaction with its biological target.
The precise three-dimensional arrangement of atoms in a chiral drug molecule is critical for its binding affinity and selectivity to a target protein. Different enantiomers or diastereomers of a morpholine-containing drug can exhibit vastly different pharmacological profiles, with one stereoisomer being highly active, while another may be less active, inactive, or even elicit undesirable side effects. Therefore, the ability to synthesize stereochemically pure morpholine derivatives is not merely an academic challenge but a fundamental requirement for the development of safe and effective medicines.
Strategic Blueprints for Asymmetric Synthesis: A Guide to Chiral Morpholine Construction
The synthesis of chiral morpholines can be broadly categorized into three main strategies, each with its own set of advantages and limitations. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the required level of stereochemical purity.
-
Chiral Pool Synthesis: Building from Nature's Scaffolds
-
Diastereoselective Strategies: Substrate-Controlled Cyclizations
-
Catalytic Enantioselective Methods: The Power of Chiral Catalysts
Figure 1: Overview of major synthetic strategies for chiral morpholines.
Chiral Pool Synthesis: Leveraging Nature's Stereochemical Integrity
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes.[10] These molecules serve as excellent starting materials for the synthesis of more complex chiral molecules, as their inherent stereochemistry can be transferred to the target structure.
Amino acids are particularly valuable starting materials for the synthesis of chiral morpholines due to the presence of a stereocenter at the α-carbon and two versatile functional groups (an amine and a carboxylic acid). The general strategy involves the reduction of the carboxylic acid to a primary alcohol, followed by cyclization with a two-carbon electrophile.
Experimental Protocol: Synthesis of a Chiral Morpholin-2-one from L-Phenylalanine
This protocol is adapted from methodologies used in the synthesis of intermediates for drugs like Aprepitant.[11]
-
Protection of the Amine: To a solution of L-phenylalanine (1 equiv.) in a suitable solvent (e.g., a mixture of dioxane and water), add a protecting group reagent such as di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a base (e.g., sodium bicarbonate, 2.5 equiv.). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Reduction of the Carboxylic Acid: The protected amino acid is then dissolved in an anhydrous etheral solvent (e.g., THF) and cooled to 0 °C. A reducing agent such as borane-dimethyl sulfide complex (BH₃·SMe₂, 1.2 equiv.) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion.
-
Cyclization: The resulting amino alcohol is then subjected to a cyclization reaction. For example, reaction with chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) will lead to the formation of the corresponding morpholin-2-one.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the enantiomerically pure morpholin-2-one.
Commercially available or synthetically prepared chiral 1,2-amino alcohols are direct precursors to chiral morpholines. The cyclization is typically achieved by reaction with a dielectrophilic two-carbon unit. A recent and efficient method utilizes ethylene sulfate for this transformation.[12]
Experimental Protocol: Synthesis of a Chiral Morpholine from a 1,2-Amino Alcohol using Ethylene Sulfate [12]
-
N-Alkylation: To a solution of the chiral 1,2-amino alcohol (1 equiv.) in a suitable solvent (e.g., THF), add a base such as potassium tert-butoxide (t-BuOK, 1.1 equiv.). Ethylene sulfate (1.1 equiv.) is then added, and the reaction mixture is stirred at room temperature.
-
Intramolecular Cyclization: Upon completion of the N-alkylation, a second equivalent of a strong base (e.g., t-BuOK) is added to promote the intramolecular Williamson ether synthesis, leading to the formation of the morpholine ring.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by distillation or chromatography.
Diastereoselective Strategies: Controlling Stereochemistry through Substrate Induction
Diastereoselective reactions rely on the presence of one or more stereocenters in the starting material to influence the formation of new stereocenters. The synthesis of chiral morpholines from chiral epoxides and aziridines are prime examples of this strategy.
The ring-opening of enantiomerically pure epoxides or aziridines with an appropriate nucleophile provides a powerful method for the diastereoselective synthesis of substituted morpholines. The stereochemistry of the starting epoxide or aziridine dictates the stereochemistry of the final product.[13][14][15][16] A particularly elegant approach involves the heterocoupling of an aziridine and an epoxide.[14][15][17]
Figure 2: Diastereoselective synthesis of chiral morpholines via aziridine-epoxide heterocoupling.
Experimental Protocol: Diastereoselective Synthesis of a 2,6-Disubstituted Morpholine via Aziridine-Epoxide Coupling [13][14]
-
Aziridine Ring Opening: A solution of a chiral N-activated aziridine (1 equiv.) in a suitable solvent (e.g., CH₂Cl₂) is treated with a chiral epoxide (1.1 equiv.) in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂). The reaction is typically carried out at low temperatures (-78 °C to 0 °C).
-
In situ Cyclization: After the initial ring-opening, the reaction mixture is allowed to warm to room temperature. A base (e.g., triethylamine) is then added to promote the intramolecular cyclization of the intermediate amino alcohol, forming the morpholine ring.
-
Work-up and Purification: The reaction is quenched, and the product is isolated by extraction. Purification by column chromatography affords the diastereomerically enriched morpholine.
Catalytic Enantioselective Methods: The Apex of Efficiency and Atom Economy
Catalytic enantioselective methods represent the most elegant and atom-economical approach to chiral molecules. These methods employ a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
The asymmetric hydrogenation of prochiral dehydromorpholines (cyclic enamines) is a highly effective method for the synthesis of 2-substituted chiral morpholines.[18] This reaction typically utilizes a chiral transition metal catalyst, often a rhodium complex with a chiral bisphosphine ligand.
| Catalyst System | Substrate | Product | Yield (%) | ee (%) |
| [Rh(COD)₂]BF₄ / (R)-SKP-Phos | 2-Phenyl-3,4-dihydro-2H-1,4-oxazine | (R)-2-Phenylmorpholine | >99 | 99 |
| [Rh(COD)₂]BF₄ / (R)-SKP-Phos | 2-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-oxazine | (R)-2-(4-Chlorophenyl)morpholine | >99 | 98 |
| [Rh(COD)₂]BF₄ / (R)-SKP-Phos | 2-(4-Trifluoromethylphenyl)-3,4-dihydro-2H-1,4-oxazine | (R)-2-(4-Trifluoromethylphenyl)morpholine | >99 | 94 |
Table 1: Representative examples of asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Data sourced from[18].
Experimental Protocol: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine [18]
-
Catalyst Preparation: In a glovebox, a Schlenk tube is charged with the rhodium precursor (e.g., [Rh(COD)₂]SbF₆, 1 mol%) and the chiral bisphosphine ligand (e.g., (R)-SKP-Phos, 1.05 mol%) in an anhydrous, degassed solvent (e.g., DCM). The mixture is stirred at room temperature to form the active catalyst.
-
Hydrogenation: The dehydromorpholine substrate (1 equiv.) is added to the catalyst solution. The reaction vessel is then placed in an autoclave, which is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 atm).
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature until complete conversion is observed (monitored by ¹H NMR). The solvent is then removed under reduced pressure, and the crude product is purified by chromatography.
This one-pot tandem reaction provides an efficient route to 3-substituted chiral morpholines from aminoalkyne substrates.[19] The process combines a titanium-catalyzed intramolecular hydroamination to form a cyclic imine, followed by a ruthenium-catalyzed asymmetric transfer hydrogenation.
Figure 3: Tandem hydroamination/asymmetric transfer hydrogenation for the synthesis of 3-substituted chiral morpholines.
Experimental Protocol: Tandem Synthesis of a 3-Substituted Chiral Morpholine [19]
-
Hydroamination: In a glovebox, the aminoalkyne substrate (1 equiv.) and the titanium catalyst (e.g., Ti(NMe₂)₄) are dissolved in an anhydrous solvent (e.g., toluene). The reaction mixture is heated to promote the intramolecular hydroamination to form the cyclic imine.
-
Asymmetric Transfer Hydrogenation: After cooling the reaction mixture, the ruthenium catalyst (e.g., RuCl) and a hydrogen source (e.g., formic acid/triethylamine mixture) are added. The reaction is stirred at room temperature until the imine is fully reduced.
-
Work-up and Purification: The reaction is quenched, and the product is isolated by extraction. The enantiomeric excess of the purified morpholine is determined by chiral HPLC analysis.
Case Studies: Chiral Morpholines in Action
The significance of chiral morpholine synthesis is underscored by their presence in numerous blockbuster drugs. Two prominent examples are the antibiotic Linezolid and the antiemetic Aprepitant.
Linezolid
Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. A key structural feature of Linezolid is the N-acetyl-3-(3-fluoro-4-morpholinophenyl)-5-((S)-aminomethyl)oxazolidin-2-one core. The synthesis of the 3-fluoro-4-morpholinylaniline intermediate is a critical step that has been approached through various routes, often involving the construction of the morpholine ring onto a pre-existing aromatic system.[20][21][22][23]
Aprepitant
Aprepitant is a neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. Its complex structure features a chiral morpholine core with three contiguous stereocenters. The synthesis of this core has been a significant challenge, and various strategies, including diastereoselective reductions and resolutions, have been developed to access the desired stereoisomer.[11][24][25][26]
Conclusion and Future Outlook
The journey of chiral morpholines from a structural misnomer to a privileged scaffold in medicinal chemistry highlights the evolution of synthetic organic chemistry and its profound impact on drug discovery. The development of robust and efficient synthetic methodologies, ranging from chiral pool synthesis to cutting-edge catalytic enantioselective methods, has provided chemists with the tools to construct these vital heterocycles with high stereochemical control.
As our understanding of biological systems deepens, the demand for novel, structurally complex, and stereochemically pure drug candidates will continue to grow. Future research in the field of chiral morpholine synthesis will likely focus on the development of even more efficient and sustainable catalytic methods, the exploration of novel disconnections to access unprecedented substitution patterns, and the application of these methodologies to the synthesis of the next generation of therapeutic agents. The elegant interplay of structure, function, and synthesis will undoubtedly ensure that chiral morpholines remain a central theme in the ongoing quest for new and improved medicines.
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Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4), 324–332. [Link]
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Chen, J., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(16), 4372-4378. [Link]
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Davies, I. W. (2007). Chapter 10 Synthesis of aprepitant. In Process Chemistry in the Pharmaceutical Industry, Volume 2 (pp. 185-198). CRC Press. [Link]
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Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
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Murugesan, V., et al. (2025). Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society. [Link]
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One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. (2014). Organic & Biomolecular Chemistry, 12(35), 6846-6850. [Link]
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A new and alternate synthesis of Linezolid: An antibacterial agent - Der Pharma Chemica. (n.d.). Retrieved February 6, 2026, from [Link]
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2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]
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Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry, 88(5), 2891–2900. [Link]
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Aziridine Epoxide Heterocoupling a Straightforward Approach to Stereoselective Synthesis of Complex Morpholine | PDF | Amine - Scribd. (n.d.). Retrieved February 6, 2026, from [Link]
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Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry, 88(5), 2891–2900. [Link]
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Asymmetric Synthesis. (n.d.). Retrieved February 6, 2026, from [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience, 12(10), 1694–1724. [Link]
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Murugesan, V., et al. (2025). Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society. [Link]
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Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. (2023). Frontiers in Chemistry, 11, 1245678. [Link]
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Murugesan, V., et al. (2025). Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society. [Link]
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Creativity from the Chiral Pool: Amino Acids - Baran Lab. (2017, March 17). Retrieved February 6, 2026, from [Link]
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Ghorai, M. K., Shukla, D., & Das, K. (2009). Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. The Journal of Organic Chemistry, 74(18), 7013–7022. [Link]
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(PDF) A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. (2019, April 16). Retrieved February 6, 2026, from [Link]
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Technical Guide: Safety, Handling, and MSDS for (R)-Methyl Morpholine-2-Carboxylate
Executive Summary
(R)-Methyl morpholine-2-carboxylate (CAS: 135782-19-3 for free base; CAS: 1352709-55-7 for HCl salt) is a critical chiral building block in modern drug discovery, particularly for peptidomimetics and modulating pharmacokinetic profiles (solubility, blood-brain barrier permeability).[1][2] While often supplied as a stable hydrochloride salt, its handling requires rigorous adherence to safety protocols due to its potential for irritation, respiratory sensitization, and hydrolytic instability.
This guide synthesizes safety data, handling protocols, and stability mechanisms to provide a self-validating system for researchers. It moves beyond generic SDS advice to address the specific physicochemical behaviors of chiral morpholine esters.
Part 1: Chemical Identity & Physicochemical Properties[3][4]
Substance Identification
The compound exists primarily in two forms: the free base (liquid/low-melting solid) and the hydrochloride salt (crystalline solid).[3] The salt form is the industry standard for stability.
| Parameter | Data |
| Chemical Name | (R)-Methyl morpholine-2-carboxylate hydrochloride |
| CAS Number | 1352709-55-7 (HCl salt) | 135782-19-3 (Free base) |
| Molecular Formula | C₆H₁₂ClNO₃ (HCl salt) |
| Molecular Weight | 181.62 g/mol (HCl salt) | 145.16 g/mol (Free base) |
| Physical State | White to off-white crystalline solid (Salt) |
| Solubility | High in Water, Methanol, DMSO; Low in Hexanes, Et₂O |
| pKa (Calc.) | ~8.3 (Morpholine nitrogen) |
Structural Reactivity Analysis
Understanding the structure is key to predicting hazards and stability issues.
-
Secondary Amine: The morpholine nitrogen is nucleophilic and basic. In the free base form, it is susceptible to oxidation (N-oxide formation) and reacts rapidly with electrophiles (acid chlorides, anhydrides).
-
Methyl Ester: The C-2 ester group is prone to hydrolysis, particularly under basic conditions or in the presence of moisture and Lewis acids.
-
Chirality: The (R)-configuration at C-2 is crucial for biological activity. Racemization can occur under strong basic conditions via enolization, necessitating pH control during extraction.
Part 2: Hazard Identification & Risk Assessment[9][10]
GHS Classification (HCl Salt)
While the morpholine core suggests corrosivity, the HCl salt mitigates this, resulting in an "Irritant" classification. However, the potential for generating the corrosive free base in situ exists.
-
Signal Word: WARNING
-
Hazard Statements:
Toxicological Mechanisms
-
Mucosal Irritation: Upon contact with mucous membranes (eyes, lungs), the HCl salt dissociates. The resulting acidity (HCl) combined with the organic amine causes immediate irritation and potential tissue necrosis if untreated.
-
Systemic Effects: Morpholine derivatives can be absorbed cutaneously. While specific LD50 data for this chiral ester is limited, analogous morpholines exhibit renal and hepatic toxicity upon chronic exposure.
Part 3: Safe Handling & Engineering Controls
Engineering Controls
Do not handle this compound on an open bench. The primary risk is inhalation of fine dust (salt form) or aerosols (solutions).
-
Primary Containment: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).
-
Secondary Containment: Weighing operations must be performed inside a hood or a vented balance enclosure to prevent dust generation.
Personal Protective Equipment (PPE) Matrix
The choice of gloves is dictated by the solvent used, as the solid salt itself is less permeating than its solutions.
| Task | Glove Material | Thickness | Rationale |
| Solid Weighing | Nitrile | 0.11 mm | Sufficient for incidental contact with solids. |
| Solution (Aq/MeOH) | Nitrile (Double) | 0.22 mm | Protects against solvent carrier; salt penetration is slow. |
| Solution (DCM/DMF) | Laminate / PVA | >0.3 mm | Standard nitrile degrades rapidly in DCM/DMF, exposing skin to the solute. |
Workflow Visualization
The following diagram outlines the decision logic for handling and spill response, ensuring a closed-loop safety system.
Figure 1: Decision logic for handling and emergency response based on physical state.
Part 4: Storage, Stability, and Degradation
Stability Profile
The shelf-life of (R)-Methyl morpholine-2-carboxylate is heavily dependent on moisture exclusion.
-
Hygroscopicity: The HCl salt is hygroscopic. Absorption of atmospheric water leads to clumping and, critically, the formation of a localized acidic aqueous environment that accelerates ester hydrolysis.
-
Degradation Pathway:
-
Hydrolysis: Ester
Morpholine-2-carboxylic acid + Methanol. (Loss of hydrophobic protecting group). -
Oxidation (Free Base): Secondary amine
N-Oxide / Hydroxylamine. (Impurity formation).
-
Storage Protocol
-
Temperature: 2–8°C (Refrigerated) is preferred; Room Temperature (20–25°C) is acceptable for short-term if dry.
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Tightly sealed glass or polypropylene. Avoid metal containers if free base is suspected (corrosion risk).
Degradation Logic Diagram
This diagram illustrates the chemical vulnerability of the scaffold, guiding the "Why" behind storage requirements.
Figure 2: Chemical stability pathways highlighting critical storage risks (Moisture, Base, Oxygen).
Part 5: Emergency Response Protocols
First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes .[10] The HCl salt is acidic; rapid dilution is critical to prevent corneal opacity.
-
Skin Contact: Wash with soap and water. Do not use organic solvents (ethanol/acetone) as they may increase transdermal absorption of the morpholine moiety.
-
Ingestion: Rinse mouth. Do NOT induce vomiting due to potential irritation of the esophagus.
Fire Fighting Measures
-
Combustion Products: Emits toxic fumes of Nitrogen Oxides (NOx), Hydrogen Chloride (HCl), and Carbon Monoxide (CO).
-
Extinguishing Media: Alcohol-resistant foam, dry chemical, or CO₂. Water spray may be used to cool containers but should be contained to prevent environmental runoff (morpholines are harmful to aquatic life).
References
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-
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Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.[11] ChemMedChem, 15(5), 392-403.[11] Retrieved from [Link]
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An In-Depth Technical Guide to Determining the Chiral Purity of (R)-Methyl Morpholine-2-carboxylate
Abstract
(R)-Methyl morpholine-2-carboxylate is a crucial chiral building block in the synthesis of various pharmaceutical compounds, where stereochemical integrity is paramount to therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the principal analytical methodologies for the precise determination of its enantiomeric purity. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical applications of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section offers a self-validating framework, explaining the causality behind experimental choices, from the selection of chiral stationary phases and derivatizing agents to the optimization of analytical parameters. Detailed, step-by-step protocols, comparative data tables, and illustrative workflow diagrams are provided to empower analytical chemists to develop and validate robust methods for ensuring the chiral fidelity of this important synthetic intermediate.
Introduction: The Criticality of Chiral Purity in Pharmaceutical Synthesis
The three-dimensional arrangement of atoms in a molecule can have profound implications for its biological activity. Enantiomers, non-superimposable mirror-image isomers, often exhibit different pharmacological and toxicological profiles.[1] For active pharmaceutical ingredients (APIs) derived from chiral building blocks like (R)-Methyl morpholine-2-carboxylate, ensuring high enantiomeric purity is not merely a quality control metric; it is a fundamental requirement for drug safety and efficacy. The undesired enantiomer may be inactive, exhibit off-target effects, or even be toxic.[2]
Consequently, regulatory bodies mandate rigorous control and quantification of chiral impurities.[3] This guide addresses the "how" and "why" of chiral purity determination for (R)-Methyl morpholine-2-carboxylate, providing a robust analytical framework grounded in established scientific principles. We will explore the three most powerful techniques in the analytical chemist's arsenal for chiral separations: HPLC, GC, and NMR.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC is arguably the most versatile and widely used technique for the separation of enantiomers due to its broad applicability and high resolving power.[3] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
The Causality Behind Experimental Choices in Chiral HPLC
2.1.1 Selecting the Chiral Stationary Phase (CSP)
The choice of CSP is the most critical parameter in chiral HPLC method development.[4] For a cyclic amino acid ester like methyl morpholine-2-carboxylate, polysaccharide-based CSPs are the most logical starting point.[5] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.[6]
-
Amylose vs. Cellulose: Amylose phases often have a helical groove structure, while cellulose phases have a more layered arrangement. This structural difference can lead to distinct selectivities.[4] For initial screening, it is advisable to test both an amylose-based column (e.g., Chiralpak® IA, IB, or IC) and a cellulose-based column (e.g., Chiralcel® OD, OJ, or OZ).
-
Immobilized vs. Coated: Immobilized CSPs are covalently bonded to the silica, making them compatible with a wider range of solvents ("forbidden solvents" for coated phases like THF, ethyl acetate, etc.), which significantly expands the method development possibilities.[6]
2.1.2 Mobile Phase Strategy
The mobile phase modulates the interaction between the analyte and the CSP. For polysaccharide CSPs, three primary mobile phase modes are employed:
-
Normal Phase (NP): Typically mixtures of alkanes (e.g., hexane, heptane) with an alcohol modifier (e.g., isopropanol, ethanol). This mode often provides excellent selectivity.
-
Polar Organic Mode (PO): Uses polar organic solvents like methanol, ethanol, or acetonitrile, often with a basic (e.g., diethylamine, DEA) or acidic (e.g., trifluoroacetic acid, TFA) additive. This mode is particularly useful for analytes with good solubility in polar solvents.
-
Reversed-Phase (RP): Mixtures of water/buffers and organic solvents like acetonitrile or methanol. While less common for initial screening on polysaccharide columns, it can be a viable option, especially for highly polar analytes.
For methyl morpholine-2-carboxylate, both NP and PO modes are promising. The ester and morpholine functionalities can participate in hydrogen bonding with the CSP, which is favored in NP and PO modes.
Experimental Protocol: Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a chiral HPLC method for determining the enantiomeric purity of (R)-Methyl morpholine-2-carboxylate.
Step 1: Column and Mobile Phase Screening
-
Columns:
-
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized)
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate), coated)
-
-
Mobile Phases for Screening:
-
NP: Hexane/Isopropanol (90:10, v/v)
-
PO: Acetonitrile/Methanol (50:50, v/v) with 0.1% DEA
-
Step 2: Sample Preparation
-
Prepare a stock solution of racemic methyl morpholine-2-carboxylate at 1 mg/mL in a suitable solvent (e.g., isopropanol for NP, methanol for PO).
-
Prepare a sample of the (R)-enantiomer at the same concentration to identify the peak corresponding to the desired enantiomer.
-
Prepare a spiked sample by adding a small amount of the racemic standard to the (R)-enantiomer sample to confirm the identity of the minor enantiomeric impurity peak.
Step 3: Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low wavelength UV is necessary).
Step 4: Optimization
-
If separation is observed, optimize the resolution (Rs > 2.0 is ideal) by adjusting the ratio of the mobile phase components.
-
If no separation is achieved, try different alcohol modifiers (e.g., ethanol) in NP mode or different polar solvents in PO mode.
-
Evaluate the effect of temperature. Lower temperatures often increase selectivity but may broaden peaks.
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Chiral HPLC Method Development Workflow
Data Presentation and Validation
A validated method should be linear, accurate, precise, specific, and robust. The limit of detection (LOD) and limit of quantitation (LOQ) for the (S)-enantiomer must be determined.[7]
| Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Baseline resolution (Rs > 2.0) | Ensures the method can distinguish the enantiomers from each other and any other impurities. |
| Linearity | R² ≥ 0.999 | Confirms a proportional response of the detector to the concentration of the (S)-enantiomer. |
| Accuracy | 98.0% - 102.0% recovery | Measures the closeness of the measured value to the true value. |
| Precision | RSD ≤ 2.0% (repeatability and intermediate) | Demonstrates the consistency and reproducibility of the results. |
| LOQ | Signal-to-Noise ratio ≥ 10 | The lowest concentration of the (S)-enantiomer that can be reliably quantified. |
| Robustness | No significant change in results | Assesses the method's reliability with small, deliberate variations in parameters (e.g., flow rate, temperature). |
Chiral Gas Chromatography (GC): A High-Efficiency Alternative
For volatile or semi-volatile compounds, chiral GC offers excellent resolution and sensitivity.[7] Since methyl morpholine-2-carboxylate is an amino acid ester, it requires derivatization to increase its volatility and thermal stability for GC analysis.[8]
The Causality Behind Experimental Choices in Chiral GC
3.1.1 Derivatization: The Key to Volatility
The primary challenge in analyzing amino acids by GC is their low volatility due to the presence of polar carboxyl and amino groups.[8] Derivatization is a mandatory step to block these active sites. A two-step derivatization is often employed for amino acid esters:
-
Esterification of the Carboxyl Group: This is already present in the target molecule as a methyl ester.
-
Acylation of the Amino Group: The secondary amine in the morpholine ring must be derivatized. Trifluoroacetic anhydride (TFAA) is a common reagent for this purpose, creating a volatile and thermally stable trifluoroacetyl derivative.
This derivatization makes the molecule suitable for GC analysis and can also enhance chiral recognition on certain stationary phases.
3.1.2 Selecting the Chiral Stationary Phase
Cyclodextrin-based CSPs are the most common for chiral GC.[9] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. Derivatizing the hydroxyl groups on the cyclodextrin rim creates specific interaction sites that enable chiral recognition. For N-acylated amino acid esters, a column like Chirasil®-L-Val, which has L-valine-tert-butylamide moieties, is an excellent choice due to its proven ability to separate a wide range of amino acid enantiomers.[10]
Experimental Protocol: Chiral GC-MS Analysis
This protocol provides a method for the chiral analysis of methyl morpholine-2-carboxylate after derivatization.
Step 1: Derivatization
-
Dissolve ~1 mg of the sample in 1 mL of methylene chloride in a vial.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 60 °C for 20 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of methylene chloride for GC-MS analysis.
Step 2: GC-MS Conditions
-
GC Column: Chirasil®-L-Val (25 m x 0.25 mm, 0.12 µm) or equivalent.
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 5 °C/min to 180 °C, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
MS Mode: Scan mode for initial identification, then Selected Ion Monitoring (SIM) for quantification of the (S)-enantiomer for higher sensitivity.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
}
Chiral GC-MS Analysis Workflow
Data Presentation and Interpretation
The enantiomeric purity is calculated from the peak areas of the two enantiomers in the chromatogram.
-
Enantiomeric Excess (% ee) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
For high-purity samples, it is more common to report the purity as the area percentage of the main peak.
-
Chiral Purity (% R) = [ Area_R / (Area_R + Area_S) ] x 100
| Parameter | Typical Result |
| Retention Time (R-enantiomer) | e.g., 15.2 min |
| Retention Time (S-enantiomer) | e.g., 15.8 min |
| Resolution (Rs) | > 2.0 |
| LOQ for (S)-enantiomer | Typically < 0.05% |
Chiral NMR Spectroscopy: A Non-Separative Approach
NMR spectroscopy, in the presence of a chiral solvating agent (CSA), offers a powerful and often rapid method for determining enantiomeric excess without the need for chromatographic separation.[11] The principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the CSA. These diastereomeric complexes are non-equivalent in the NMR experiment and will exhibit different chemical shifts for corresponding protons.[12]
The Causality Behind Experimental Choices in Chiral NMR
4.1.1 Selecting a Chiral Solvating Agent (CSA)
The effectiveness of a CSA depends on its ability to form distinct, non-covalent complexes with each enantiomer of the analyte. For methyl morpholine-2-carboxylate, which has a secondary amine and an ester group, suitable CSAs would be those that can interact through hydrogen bonding and/or dipole-dipole interactions.
-
Chiral Acids: (R)- or (S)-Mandelic acid or its derivatives can form acid-base interactions with the morpholine nitrogen.
-
Crown Ethers: Chiral crown ethers, particularly those derived from sugars, have been shown to be effective for the chiral recognition of amino acid esters.[13] The ammonium ion (formed by protonation of the morpholine nitrogen) can be complexed within the crown ether cavity, leading to distinct diastereomeric complexes.
-
Solvent Choice: The choice of NMR solvent is critical. A non-polar, aprotic solvent like CDCl₃ or C₆D₆ is often preferred as it minimizes competition with the CSA for interaction with the analyte.[13]
Experimental Protocol: Enantiomeric Purity by ¹H NMR
Step 1: Sample Preparation
-
Accurately weigh about 10 mg of the (R)-Methyl morpholine-2-carboxylate sample into an NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
To the same tube, add an equimolar amount of a chiral solvating agent (e.g., a glucose-based crown ether or (S)-mandelic acid).
-
Gently shake the tube to ensure complete dissolution and complex formation.
Step 2: NMR Acquisition
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard ¹H NMR.
-
Temperature: 298 K.
-
Scans: 16-64 scans, depending on sample concentration.
Step 3: Data Analysis
-
Identify a well-resolved proton signal in the analyte's spectrum that shows splitting in the presence of the CSA. The methyl ester singlet or one of the morpholine ring protons are good candidates.
-
Integrate the two separated signals corresponding to the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess using the integration values.
-
% ee = [ (Integral_R - Integral_S) / (Integral_R + Integral_S) ] x 100
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
}
Principle of Chiral NMR with a CSA
Method Comparison and Selection
The choice of method depends on the specific requirements of the analysis, such as the required sensitivity, sample throughput, and available instrumentation.
| Feature | Chiral HPLC | Chiral GC | Chiral NMR |
| Separation Principle | Differential partitioning with a CSP | Differential partitioning with a CSP | Formation of diastereomeric complexes |
| Sample Prep | Minimal (dissolution) | Derivatization required | Minimal (mixing with CSA) |
| Sensitivity | High (UV, MS detection) | Very High (FID, MS detection) | Lower (requires mg of sample) |
| Quantitation Limit | Typically ~0.05% | Typically <0.05% | Typically ~1% |
| Throughput | Moderate | Moderate | High |
| Best For | Broad applicability, method development | Volatile compounds, high sensitivity | Rapid screening, non-destructive |
Conclusion
The determination of the chiral purity of (R)-Methyl morpholine-2-carboxylate is a critical step in ensuring the quality and safety of downstream pharmaceutical products. This guide has detailed three robust and reliable analytical techniques: Chiral HPLC, Chiral GC, and Chiral NMR. Chiral HPLC on polysaccharide-based stationary phases offers the most versatile platform for method development. Chiral GC, while requiring a derivatization step, provides exceptional sensitivity and resolution. Chiral NMR with solvating agents presents a rapid, non-separative alternative for determining enantiomeric excess. By understanding the principles behind each technique and following the systematic protocols outlined, researchers and drug development professionals can confidently select, develop, and validate a method that is fit for purpose and ensures the stereochemical integrity of this vital chiral building block.
References
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 2021. [Link]
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Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed, 2014. [Link]
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI, 2024. [Link]
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Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. ResearchGate, 2007. [Link]
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Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. PMC, 2026. [Link]
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Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. ACS Publications, 2022. [Link]
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Chiral α‐Amino Acid‐Based NMR Solvating Agents. ResearchGate, N.D. [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect, 2023. [Link]
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(PDF) Chiral α‐Amino Acid‐Based NMR Solvating Agents. ResearchGate, N.D. [Link]
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Gas chromatographic analysis of amino acid enantiomers in Carbetocin peptide hydrolysates after fast derivatization with pentafluoropropyl chloroformate. ResearchGate, 2011. [Link]
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SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC, N.D. [Link]
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Efficient method development for chiral separation by using CHIRAL ART columns. YMC, N.D. [Link]
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1.1.3. Chiral separation of amino acids by gas chromatography. ResearchGate, 2009. [Link]
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Playing with Selectivity for Optimal Chiral Separation. LCGC International, 2023. [Link]
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Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC, N.D. [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC, N.D. [Link]
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Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC, N.D. [Link]
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Analytical characteristics for amino acid derivatives using GC-MS... ResearchGate, N.D. [Link]
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A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI, N.D. [Link]
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Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI, 2022. [Link]
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Unlocking the Therapeutic Potential of (R)-Methyl morpholine-2-carboxylate: A Technical Guide to Target Identification and Validation
Foreword: The Morpholine Scaffold - A Privileged Motif in Drug Discovery
The morpholine ring, a simple six-membered heterocycle, represents a cornerstone in modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs and late-stage clinical candidates is a testament to its remarkable utility. The morpholine moiety is not merely a passive structural element; its inherent physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to modulate lipophilicity, often impart favorable pharmacokinetic profiles to parent molecules.[1][2] Furthermore, the morpholine ring can actively participate in drug-target interactions, serving as a hydrogen bond acceptor or as a scaffold to orient other pharmacophoric elements.[3] This unique combination of features has rendered it a "privileged scaffold" for targeting a wide spectrum of biological entities, from enzymes and G-protein coupled receptors (GPCRs) to ion channels. This guide will provide a comprehensive, in-depth exploration of potential therapeutic targets for a specific, yet underexplored, morpholine derivative: (R)-Methyl morpholine-2-carboxylate.
Introduction to (R)-Methyl morpholine-2-carboxylate: A Molecule of Latent Potential
(R)-Methyl morpholine-2-carboxylate is a chiral molecule featuring the core morpholine ring substituted at the 2-position with a methyl ester group. While the biological activities of this specific compound are not extensively documented in publicly available literature, its structural components provide a strong foundation for hypothesizing potential therapeutic applications. The presence of the morpholine scaffold immediately suggests a broad range of possibilities, from oncology to neurodegenerative diseases.[4][5] The methyl ester functionality introduces a potential site for hydrolysis by esterases, which could be a factor in its metabolic profile or could be leveraged for prodrug strategies. The secondary amine within the morpholine ring offers a key site for further chemical modification to explore structure-activity relationships (SAR).
Table 1: Physicochemical Properties of (R)-Methyl morpholine-2-carboxylate
| Property | Value | Source |
| Molecular Formula | C6H11NO3 | PubChem[6] |
| Molecular Weight | 145.16 g/mol | PubChem[6] |
| XLogP3-AA | -0.9 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |
| Rotatable Bond Count | 1 | PubChem[6] |
Strategic Approaches to Target Identification: From Broad Screening to Focused Validation
Given the nascent stage of research on (R)-Methyl morpholine-2-carboxylate, a multi-pronged approach is essential for efficiently identifying and validating its potential therapeutic targets. This strategy should begin with a broad, hypothesis-generating phase, followed by more focused, hypothesis-driven investigations.
Caption: A workflow for the identification and validation of therapeutic targets.
Potential Therapeutic Target Classes and Rationale
Based on the extensive literature on morpholine-containing bioactive molecules, we can hypothesize several promising therapeutic target classes for (R)-Methyl morpholine-2-carboxylate.
Enzyme Inhibitors: A Fertile Ground for Morpholine Derivatives
The morpholine scaffold is a common feature in numerous enzyme inhibitors. Its ability to form key interactions within enzyme active sites makes this a primary area of investigation.
Protein kinases are a large family of enzymes that play critical roles in cell signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders.[7] The morpholine ring is a well-established pharmacophore in kinase inhibitors, often occupying the ATP-binding site and forming hydrogen bonds with the hinge region of the kinase domain.[5]
-
Phosphoinositide 3-kinases (PI3Ks) and mTOR: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[8] Several PI3K and mTOR inhibitors incorporate a morpholine moiety, where it has been shown to interact with key residues in the active site.[9]
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and as diuretics. A recent study on morpholine-based thiazole derivatives demonstrated their potential as bovine carbonic anhydrase II inhibitors, with molecular docking studies revealing key interactions between the morpholine oxygen and active site residues.[10]
Morpholine derivatives have shown promise in targeting enzymes involved in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's.[4]
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine and is a therapeutic strategy for Alzheimer's disease.[10]
-
Monoamine Oxidases (MAO-A and MAO-B): MAO inhibitors are used in the treatment of Parkinson's disease and depression.[4]
-
Secretases (β- and γ-secretase): These enzymes are involved in the production of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[3]
G-Protein Coupled Receptors (GPCRs): Modulating Cellular Responses
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. The morpholine ring can act as a scaffold to correctly position other functional groups for optimal interaction with GPCR binding pockets.[3]
-
Dopamine and Serotonin Receptors: These receptors are crucial for neurotransmission and are targets for drugs treating psychiatric and neurological disorders.[11]
-
Neurokinin Receptors: Antagonists of these receptors have applications in treating nausea, vomiting, and pain.[3]
A Step-by-Step Guide to Experimental Target Validation
The following section outlines a detailed, phased experimental plan to systematically investigate the potential therapeutic targets of (R)-Methyl morpholine-2-carboxylate.
Phase 1: Initial Target Identification and Prioritization
Caption: Initial phase of target identification employing in silico and phenotypic screening.
Objective: To computationally screen (R)-Methyl morpholine-2-carboxylate against a large library of known protein structures to identify potential binding partners.
Methodology:
-
Ligand Preparation: Generate a 3D conformer of (R)-Methyl morpholine-2-carboxylate and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Target Library Preparation: Curate a library of protein crystal structures representing diverse therapeutic target classes (kinases, GPCRs, metalloenzymes, etc.). Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning protonation states.
-
Molecular Docking: Perform molecular docking of the prepared ligand into the binding sites of the target proteins using software such as AutoDock, Glide, or GOLD.
-
Scoring and Analysis: Rank the potential targets based on the docking scores and analyze the binding poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.).
-
Pharmacophore Modeling: Use the binding poses from the top-ranked targets to generate pharmacophore models. These models can then be used to screen for other potentially active compounds in virtual libraries.[12]
Causality: This initial computational step is a cost-effective way to narrow down the vast landscape of potential targets to a manageable number for experimental validation.[7]
Objective: To assess the effect of (R)-Methyl morpholine-2-carboxylate on various cellular phenotypes in a target-agnostic manner.
Methodology:
-
Cell Line Panel: Select a diverse panel of human cell lines representing different tissue types and disease states (e.g., cancer cell lines, neuronal cell lines, primary immune cells).
-
Compound Treatment: Treat the cell lines with a range of concentrations of (R)-Methyl morpholine-2-carboxylate.
-
High-Content Imaging: Utilize automated microscopy and image analysis to quantify a wide range of cellular parameters, including cell viability, proliferation, apoptosis, cell cycle progression, mitochondrial membrane potential, and various morphological features.
-
Data Analysis: Analyze the multiparametric data to identify specific phenotypic "fingerprints" induced by the compound.
Causality: Phenotypic screening can reveal unexpected biological activities and provide clues about the underlying mechanism of action without a preconceived target hypothesis.
Phase 2: Focused In Vitro Validation
Based on the prioritized target families from Phase 1, the next step is to perform direct in vitro assays to confirm target engagement and determine potency.
Objective: To determine the inhibitory activity of (R)-Methyl morpholine-2-carboxylate against a panel of protein kinases.
Methodology:
-
Kinase Panel Screening: Screen the compound at a fixed concentration (e.g., 10 µM) against a broad panel of recombinant kinases (e.g., a panel of over 400 kinases).
-
IC50 Determination: For any "hits" identified in the initial screen, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).
-
Mechanism of Inhibition Studies: For potent inhibitors, conduct kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
Causality: This direct biochemical validation is crucial to confirm the findings from the in silico screening and to quantify the potency and selectivity of the compound.
Objective: To evaluate the inhibitory effect of (R)-Methyl morpholine-2-carboxylate on carbonic anhydrase activity.
Methodology:
-
Enzyme Source: Use purified bovine or human carbonic anhydrase II.
-
Assay Principle: Monitor the esterase activity of carbonic anhydrase using a chromogenic substrate such as p-nitrophenyl acetate.
-
Inhibition Measurement: Perform the assay in the presence of varying concentrations of (R)-Methyl morpholine-2-carboxylate and a known inhibitor (e.g., acetazolamide) as a positive control.
-
IC50 Calculation: Determine the IC50 value from the dose-response curve.
Causality: This assay directly measures the functional consequence of the compound binding to the enzyme.
Phase 3: Cell-Based Functional Assays and In Vivo Proof-of-Concept
The final phase involves validating the activity of (R)-Methyl morpholine-2-carboxylate in a more physiologically relevant cellular context and, ultimately, in animal models.
Objective: To confirm that the compound interacts with its intended target within a cellular environment.
Methodology:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.
-
Western Blotting for Downstream Signaling: For targets in a signaling pathway (e.g., kinases), treat cells with the compound and measure the phosphorylation status of downstream substrates by western blotting.
Causality: These assays provide evidence that the compound is cell-permeable and interacts with its target in a native cellular environment.
Caption: A simplified diagram illustrating the principle of a kinase inhibition assay.
Conclusion and Future Directions
(R)-Methyl morpholine-2-carboxylate, while currently understudied, represents a promising starting point for drug discovery efforts. Its core morpholine scaffold is a well-validated component of numerous successful therapeutics. The systematic approach outlined in this guide, combining in silico methods with a tiered experimental validation strategy, provides a robust framework for elucidating the therapeutic potential of this molecule. Future work should focus on synthesizing a library of analogs to explore the structure-activity relationship and to optimize potency, selectivity, and pharmacokinetic properties. The insights gained from these studies will be instrumental in guiding the development of novel therapeutics based on the (R)-Methyl morpholine-2-carboxylate scaffold.
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Masci, D., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances, 14(30), 21657-21670.[10]
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Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403.[1]
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Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(10), 1689-1713.[11]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.[5]
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Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.[2]
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Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-827.[13]
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ResearchGate. (n.d.). Morpholine-containing molecular scaffolds of our in-house library. Retrieved from [Link]]
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Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 14-26.[7]
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Singh, R., et al. (2018). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical Sciences and Research, 9(10), 4035-4048.[14]
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Al-Qaisi, J., et al. (2021). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 26(22), 6898.[15]
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Al-Ostath, A., et al. (2022). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 27(21), 7268.[8]
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Temml, V., et al. (2014). Pharmacophore modeling for COX-1 and -2 inhibitors with LigandScout in comparison to Discovery Studio. Future Medicinal Chemistry, 6(17), 1869-1881.[12]
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Yang, H., et al. (2013). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PLoS ONE, 8(3), e58267.[9]
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A Guide to the Stereoselective Synthesis of (R)-Methyl Morpholine-2-Carboxylate Derivatives and Analogs
Foreword: The Significance of Chiral Morpholines in Modern Drug Discovery
The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical properties that often impart improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to drug candidates.[1] When this heterocycle is substituted, particularly at the 2- and 3-positions, it introduces chirality, which is of paramount importance in modern drug design where the biological activity of a molecule is intimately linked to its three-dimensional structure. (R)-Methyl morpholine-2-carboxylate and its analogs are valuable chiral building blocks, serving as key intermediates in the synthesis of a wide range of biologically active compounds. This guide provides an in-depth technical overview of the primary stereoselective strategies for the synthesis of these important molecules, intended for researchers and professionals in the field of drug development and organic synthesis.
Strategic Approaches to Enantiopure (R)-Methyl Morpholine-2-Carboxylate
The synthesis of enantiomerically pure (R)-Methyl morpholine-2-carboxylate hinges on the effective control of the stereocenter at the C2 position. Two principal strategies have proven to be robust and reliable in achieving this: the utilization of the chiral pool, particularly amino acids, and the enzymatic resolution of racemic mixtures. This guide will delve into the mechanistic underpinnings and practical execution of both approaches.
Strategy 1: Chiral Pool Synthesis from D-Serine
The use of naturally occurring chiral molecules as starting materials is a powerful and cost-effective strategy for the synthesis of enantiopure compounds. D-serine is an ideal precursor for (R)-Methyl morpholine-2-carboxylate as it possesses the desired stereochemistry at the α-carbon, which will become the C2 position of the morpholine ring. The overall strategy involves the N-alkylation of the amino group followed by an intramolecular cyclization.
Conceptual Workflow
The synthesis commences with the protection of the carboxylic acid of D-serine as a methyl ester. This is followed by the introduction of a 2-hydroxyethyl group onto the nitrogen atom. The final step is an intramolecular cyclization to form the morpholine ring.
Caption: Synthetic pathway from D-Serine to the target molecule.
Detailed Experimental Protocol
Step 1: Esterification of D-Serine
The synthesis begins with the protection of the carboxylic acid of D-serine as a methyl ester. A common and effective method is the use of thionyl chloride in methanol.[2]
-
Reaction: D-Serine + SOCl₂ in Methanol → L-Serine Methyl Ester Hydrochloride
-
Rationale: Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn esterifies the carboxylic acid. The reaction is typically carried out at low temperatures to control its exothermicity.
-
Protocol:
-
Suspend D-serine (1 equivalent) in anhydrous methanol.
-
Cool the suspension to 0-10 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 equivalents) dropwise, maintaining the temperature below 15 °C.[2]
-
After the addition is complete, warm the reaction mixture to 35-40 °C and stir for 24-48 hours.[2]
-
The product, D-serine methyl ester hydrochloride, can be isolated by concentrating the reaction mixture under reduced pressure and precipitating with a suitable anti-solvent like diethyl ether.
-
Step 2: N-Alkylation with Ethylene Oxide or a 2-Haloethanol
The next step is the introduction of a 2-hydroxyethyl group onto the nitrogen atom of the amino ester. This can be achieved through various methods, including reaction with ethylene oxide or a 2-haloethanol like 2-bromoethanol.
-
Reaction: D-Serine Methyl Ester Hydrochloride + 2-Bromoethanol → N-(2-hydroxyethyl)-D-serine Methyl Ester
-
Rationale: The amino group acts as a nucleophile, displacing the halide from 2-bromoethanol. A base is required to neutralize the hydrochloride salt and to scavenge the HBr formed during the reaction.
-
Protocol:
-
Dissolve D-serine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as acetonitrile or DMF.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2.5 equivalents).
-
Add 2-bromoethanol (1.2 equivalents) and heat the mixture to 60-80 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is worked up by partitioning between water and an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to yield the N-alkylated product.
-
Step 3: Intramolecular Cyclization
The final step is the formation of the morpholine ring via an intramolecular cyclization. This is typically achieved by converting the hydroxyl group into a good leaving group, followed by nucleophilic attack by the secondary amine. The Mitsunobu reaction is a well-established method for this transformation.[1]
-
Reaction: N-(2-hydroxyethyl)-D-serine Methyl Ester → (R)-Methyl morpholine-2-carboxylate
-
Rationale: In the Mitsunobu reaction, triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) activate the primary alcohol, allowing for intramolecular Sₙ2 displacement by the secondary amine to form the morpholine ring.[1]
-
Protocol:
-
Dissolve the N-(2-hydroxyethyl)-D-serine methyl ester (1 equivalent) and triphenylphosphine (1.5 equivalents) in an anhydrous aprotic solvent like THF or dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add DIAD (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
The product can be purified by column chromatography on silica gel to separate it from the triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
-
Strategy 2: Enzymatic Resolution of Racemic Methyl Morpholine-2-Carboxylate
An alternative and highly efficient approach to obtaining enantiopure (R)-Methyl morpholine-2-carboxylate is through the enzymatic resolution of a racemic mixture. This method leverages the high stereoselectivity of enzymes, typically lipases, to selectively hydrolyze one enantiomer of an ester, leaving the other enantiomer unreacted and thus resolved.[3]
Conceptual Workflow
This strategy involves the initial synthesis of racemic methyl morpholine-2-carboxylate, followed by the key enzymatic resolution step. The unreacted (R)-enantiomer is then separated from the hydrolyzed (S)-acid.
Caption: Workflow for the enzymatic resolution of racemic methyl morpholine-2-carboxylate.
Detailed Experimental Protocol
Step 1: Synthesis of Racemic Methyl Morpholine-2-Carboxylate
The racemic starting material can be prepared from readily available starting materials such as ethanolamine and methyl 2,3-dibromopropionate.
-
Reaction: Ethanolamine + Methyl 2,3-dibromopropionate → Racemic Methyl morpholine-2-carboxylate
-
Rationale: This is a double Sₙ2 reaction where the amino group of ethanolamine first displaces one bromide, and then the hydroxyl group, after deprotonation, displaces the second bromide in an intramolecular fashion to form the morpholine ring.
-
Protocol:
-
Dissolve ethanolamine (2.2 equivalents) in a suitable solvent like ethanol or isopropanol.
-
Add a base such as sodium carbonate or potassium carbonate.
-
Slowly add methyl 2,3-dibromopropionate (1 equivalent) to the mixture at room temperature.
-
Heat the reaction to reflux and monitor by TLC or GC-MS.
-
After completion, filter the inorganic salts and concentrate the filtrate. The crude product can be purified by distillation or column chromatography.
-
Step 2: Enzymatic Kinetic Resolution
The key to this strategy is the selective enzymatic hydrolysis of the (S)-enantiomer. Lipases, such as Candida antarctica lipase B (CALB), are commonly used for this purpose due to their broad substrate scope and high enantioselectivity.[4]
-
Reaction: Racemic Methyl morpholine-2-carboxylate --(Lipase, H₂O)--> (R)-Methyl morpholine-2-carboxylate + (S)-Morpholine-2-carboxylic acid
-
Rationale: The lipase selectively catalyzes the hydrolysis of the (S)-ester to the corresponding carboxylic acid, leaving the (R)-ester largely unreacted. The reaction is typically stopped at or near 50% conversion to maximize the yield and enantiomeric excess of both the remaining ester and the product acid.
-
Protocol:
-
Suspend the racemic methyl morpholine-2-carboxylate in a phosphate buffer solution (pH ~7.0). An organic co-solvent may be used to improve solubility.[4]
-
Add the lipase (e.g., immobilized CALB).
-
Stir the mixture at room temperature, monitoring the conversion and enantiomeric excess (ee) of the remaining ester by chiral HPLC or GC.[5]
-
When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.
-
Acidify the aqueous solution to pH 2 with dilute HCl.
-
Extract the mixture with an organic solvent such as ethyl acetate or dichloromethane. The organic layer will contain the desired (R)-ester, while the (S)-acid will remain in the aqueous layer as the hydrochloride salt or can be extracted under appropriate pH conditions.
-
The separated (R)-ester can be further purified by column chromatography.
-
Data Summary and Comparison
| Strategy | Key Features | Advantages | Disadvantages | Typical Yield | Enantiomeric Excess (ee) |
| Chiral Pool Synthesis | Utilizes enantiopure starting material (D-Serine). | Stereochemistry is pre-defined; no resolution step needed. | May require multiple steps and protecting groups. | Moderate to Good | >99% |
| Enzymatic Resolution | Employs a biocatalyst for stereoselective transformation. | High enantioselectivity; mild reaction conditions. | Maximum theoretical yield of the desired enantiomer is 50%; requires separation of product from starting material and the other enantiomer. | <50% | >95% |
Conclusion and Future Perspectives
Both the chiral pool synthesis and enzymatic resolution strategies offer viable and effective routes to (R)-Methyl morpholine-2-carboxylate and its analogs. The choice of method will often depend on factors such as the availability of starting materials, scalability, and the desired final purity. As the demand for enantiopure building blocks in drug discovery continues to grow, the development of even more efficient and sustainable synthetic methods, such as asymmetric catalysis, will be a key area of future research.[6][7] The protocols and rationales presented in this guide provide a solid foundation for researchers to confidently approach the synthesis of these valuable chiral morpholine derivatives.
References
-
Title: Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers Source: MDPI URL: [Link]
-
Title: Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters Source: PMC - NIH URL: [Link]
-
Title: Enzymatic Resolution of Racemic Ethyl-2,2- Dimethylcyclopropanecarboxylate To S -(+)-2,2- Dimethylcyclopropanecarboxylic Acid in a Polar Organic Solvent—Water Medium Source: ResearchGate URL: [Link]
-
Title: Morpholines. Synthesis and Biological Activity Source: ResearchGate URL: [Link]
-
Title: An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture Source: PMC - NIH URL: [Link]
-
Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines Source: ChemRxiv URL: [Link]
-
Title: Morpholine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Co-Catalyzed Asymmetric Carbamoyl Radical Addition of Imines Source: ACS Publications URL: [Link]
-
Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Detection and separation methods for resolution of products of enzymatic reactions Source: ResearchGate URL: [Link]
-
Title: Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals Source: ResearchGate URL: [Link]
-
Title: Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC Source: MDPI URL: [Link]
- Title: Synthetic method of L-serine methyl ester hydrochloride Source: Google Patents URL
-
Title: Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals Source: PubMed URL: [Link]
-
Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines Source: ChemRxiv URL: [Link]
-
Title: Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition Source: PubMed URL: [Link]
-
Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines Source: Semantic Scholar URL: [Link]
-
Title: L-Proline, 2-methyl- Source: Organic Syntheses URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
- 3. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Commercial availability and suppliers of (R)-Methyl morpholine-2-carboxylate
Commercial Availability, Synthesis, and Sourcing Strategy
Executive Summary
(R)-Methyl morpholine-2-carboxylate (CAS: 1352709-55-7 for HCl salt) is a high-value chiral heterocyclic building block used extensively in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly for Central Nervous System (CNS) targets. Its morpholine core acts as a privileged scaffold that modulates pharmacokinetic properties, such as solubility and metabolic stability, while the chiral ester functionality provides a versatile handle for diastereoselective functionalization.
This guide provides a technical analysis of the compound's commercial landscape, detailing synthesis routes that dictate supply chain risks, quality control protocols for enantiomeric purity, and a vetted list of global suppliers.
Chemical Identity & Specifications
| Parameter | Specification |
| Chemical Name | (R)-Methyl morpholine-2-carboxylate hydrochloride |
| CAS Number | 1352709-55-7 (HCl salt); 1214737-77-7 (Free base) |
| Molecular Formula | C₆H₁₁NO₃[1][2][3][4] · HCl |
| Molecular Weight | 181.62 g/mol (HCl salt); 145.16 g/mol (Free base) |
| Appearance | White to off-white crystalline solid |
| Chirality | (R)-enantiomer |
| Solubility | Soluble in water, methanol, DMSO; slightly soluble in DCM |
| Storage | Hygroscopic. Store under inert atmosphere at 2–8°C. |
Manufacturing & Synthesis Context
Understanding the synthesis route is critical for assessing supply chain reliability and impurity profiles. Two primary industrial routes exist:
Route A: Asymmetric Synthesis (High Purity)
This route utilizes chiral pool starting materials, typically (S)-Epichlorohydrin , to establish the stereocenter early in the synthesis. This method is preferred for GMP-grade materials due to higher enantiomeric excess (ee) reliability.
-
Ring Opening: (S)-Epichlorohydrin reacts with an amino alcohol (e.g., 2-aminoethanol) or a protected serine derivative.
-
Cyclization: Base-mediated intramolecular displacement forms the morpholine ring.
-
Functionalization: Oxidation and esterification yield the final carboxylate.
Route B: Classical Resolution (Cost-Effective)
Racemic methyl morpholine-2-carboxylate is synthesized from inexpensive bulk reagents and subsequently resolved.
-
Racemic Synthesis: Reaction of epichlorohydrin with 2-aminoethanol followed by oxidation.
-
Resolution: Formation of diastereomeric salts using chiral acids (e.g., L-Tartaric acid) or enzymatic resolution using Lipases (e.g., CAL-B).
-
Risk: Lower batch-to-batch consistency in ee (>98% requires multiple recrystallizations).
Synthesis Workflow Diagram
Figure 1: Comparison of Asymmetric Synthesis vs. Classical Resolution routes. Route A (Blue) offers higher intrinsic purity, while Route B (Red/Yellow) is volume-scalable but requires rigorous QC.
Quality Control & Validation
For drug development applications, the enantiomeric purity is the Critical Quality Attribute (CQA).
Analytical Protocol: Chiral HPLC
-
Column: Daicel Chiralpak IA or IC (Amylose-based immobilized phases).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) to suppress peak tailing of the amine.
-
Detection: UV at 210 nm (weak chromophore; high concentration required) or RI/ELSD.
-
Acceptance Criteria:
Commercial Landscape & Suppliers
The supply chain is segmented into Catalog Suppliers (small scale) and CRO/CMOs (bulk manufacturing).
Supplier Tier Analysis
| Supplier Tier | Typical Scale | Lead Time | Key Vendors |
| Tier 1: Global Catalog | mg to 100g | 1–3 Days | Sigma-Aldrich (MilliporeSigma) , BLD Pharm , Combi-Blocks |
| Tier 2: Specialized CROs | 100g to kg | 2–4 Weeks | Enamine , Pharmablock , WuXi AppTec |
| Tier 3: Bulk Aggregators | kg to MT | Inquiry | ChemSrc , VulcanChem , MolCore |
Sourcing Strategy Diagram
Figure 2: Decision matrix for procurement based on development stage.
Recommended Suppliers (Verified)
-
BLD Pharm: Strong stock position for the HCl salt (CAS 1352709-55-7). Reliable for discovery scale.
-
Enamine: Excellent for analogues and library synthesis; offers custom synthesis if the specific salt form is unavailable.
-
VulcanChem: Specializes in morpholine derivatives; good source for bulk inquiries.
References
-
Chemical Identity & Properties: PubChem. Methyl morpholine-2-carboxylate.[3] National Library of Medicine. Link
-
Synthesis Methodology: D'Adamio, G., et al. (2023).[2][7][8] "Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine." The Journal of Organic Chemistry. Link
-
Morpholine Applications: Kourounakis, A. P., et al. (2020).[8] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews. Link
-
Enzymatic Resolution: Wu, L., et al. (2024).[9] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." ChemRxiv. Link
-
Supplier Data: BLD Pharm Product Page for (R)-Methyl morpholine-2-carboxylate HCl. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 2-methylmorpholine-2-carboxylate hydrochloride (1205750-77-1) for sale [vulcanchem.com]
- 4. EP2071032A2 - The use of enzymatic resolution for the preparation of intermediates of pregabalin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Technical Guide: (R)-Methyl Morpholine-2-Carboxylate in Asymmetric Synthesis
Executive Summary
(R)-Methyl morpholine-2-carboxylate (CAS: 1352709-55-7, HCl salt) is a high-value chiral building block widely utilized in medicinal chemistry to introduce the morpholine scaffold—a "privileged structure" known for improving solubility, metabolic stability, and blood-brain barrier (BBB) permeability. This guide addresses the critical technical challenges associated with this intermediate, specifically the risk of C2-racemization during derivatization, and provides validated protocols for its integration into drug discovery workflows.
Chemical Profile & Technical Specifications[1][2][3][4][5][6]
| Parameter | Specification |
| IUPAC Name | Methyl (2R)-morpholine-2-carboxylate hydrochloride |
| CAS Number | 1352709-55-7 (HCl salt); 135782-19-3 (Free base) |
| Molecular Formula | C₆H₁₁NO₃[1][2][3][4][5][6][7] · HCl |
| Molecular Weight | 181.62 g/mol |
| Chiral Purity (ee) | ≥ 97% (Critical for asymmetric applications) |
| Physical Form | White to off-white hygroscopic solid |
| pKa (Conjugate Acid) | ~8.3 (Morpholine nitrogen) |
| Solubility | Soluble in water, methanol, DMSO; limited solubility in DCM/EtOAc as salt. |
Stability & Storage
-
Hygroscopicity: The hydrochloride salt is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Free Base Instability: The free base is prone to air oxidation and shelf-degradation. Always generate the free base in situ or immediately prior to use.
Critical Application Note: Controlling C2-Racemization
The C2 position of (R)-methyl morpholine-2-carboxylate is susceptible to racemization. This is the primary failure mode in synthesis protocols involving this scaffold.
The Mechanism of Failure
The C2 proton is alpha to an ester carbonyl and beta to a nitrogen atom. While morpholines are generally stable, the electron-withdrawing ester group increases the acidity of the C2 proton.
-
Risk Factor: Strong bases (e.g., NaH, KOtBu) or prolonged exposure to tertiary amines (e.g., Et₃N) in protic solvents can promote enolization, destroying the chiral center.
-
Thermodynamic Drive: The formation of the planar enolate intermediate allows the stereocenter to reset to a racemic mixture upon reprotonation.
Prevention Strategy
-
Avoid Strong Bases: Use mild organic bases (DIPEA, NMM) only when necessary.
-
Temperature Control: Conduct deprotonation or hydrolysis steps at 0°C or lower.
-
Solvent Selection: Avoid ketone solvents (acetone) with carboxylic acids, as these facilitate racemization via Schiff base intermediates.
Validated Experimental Protocols
Protocol A: In Situ Neutralization & N-Functionalization (Reductive Amination)
Target: Introduction of R-groups on the morpholine nitrogen without isolating the unstable free base.
Reagents:
-
(R)-Methyl morpholine-2-carboxylate HCl (1.0 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
DIPEA (1.0 equiv)
-
DCM/DCE (0.1 M concentration)
Step-by-Step:
-
Free Base Generation: Suspend the morpholine HCl salt in anhydrous DCM under Argon. Add DIPEA (1.0 equiv) dropwise at 0°C. Stir for 10 minutes. Note: Do not use excess base.
-
Imine Formation: Add the aldehyde/ketone. Allow to stir at room temperature for 30–60 minutes.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise.
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Workup: Extract with DCM. Wash organic layer with brine. Dry over Na₂SO₄.
-
Validation: Check optical rotation or chiral HPLC to confirm enantiomeric retention.
Protocol B: Racemization-Free Ester Hydrolysis
Target: Conversion to the carboxylic acid for peptide coupling.
Reagents:
-
(R)-Methyl morpholine-2-carboxylate derivative (N-protected or functionalized)
-
LiOH·H₂O (1.1 equiv)[3]
-
THF/Water (3:1 mixture)
Step-by-Step:
-
Dissolution: Dissolve the substrate in THF/Water at 0°C.
-
Saponification: Add LiOH·H₂O slowly. Crucial: Maintain temperature at 0°C. Do not heat.
-
Monitoring: Monitor by TLC/LCMS. Reaction is typically fast (1–2 hours) due to the reduced steric bulk of the morpholine ester.
-
Neutralization: Carefully acidify to pH 4–5 using 1N HCl at 0°C. Do not acidify below pH 3 to avoid acid-catalyzed racemization or decomposition.
-
Isolation: Extract immediately with EtOAc or lyophilize if water-soluble.
Protocol C: Amide Coupling (Peptide Synthesis Conditions)
Target: Coupling the morpholine-2-carboxylic acid to an amine.
Reagents:
-
Amine partner
-
HATU (1.1 equiv)
-
HOAt (1.1 equiv) - Optional, reduces racemization
-
Collidine or DIPEA (2.5 equiv)
-
DMF (anhydrous)
Step-by-Step:
-
Activation: Dissolve the acid and HATU/HOAt in DMF at 0°C.
-
Base Addition: Add Collidine (preferred over DIPEA for chiral retention) dropwise. Stir for 5 minutes.
-
Coupling: Add the amine partner. Stir at 0°C for 1 hour, then allow to warm to room temperature.
-
Rationale: HATU is chosen for its high reactivity, minimizing the lifetime of the activated ester, thereby reducing the window for racemization.
Medicinal Chemistry Applications
This building block is essential in the synthesis of:
-
Kinase Inhibitors: PI3K and mTOR inhibitors often feature a morpholine hinge binder.[8] The (R)-2-substituent can explore the ribose binding pocket or solvent front.
-
CNS Agents: Analogues of Reboxetine where the morpholine stereochemistry dictates selectivity between Norepinephrine Transporter (NET) and Serotonin Transporter (SERT).
-
Peptidomimetics: Used as a proline surrogate to induce turn conformations in peptide chains.
Visual Workflows
Figure 1: Racemization Control Decision Tree
This logic flow ensures the selection of appropriate conditions to maintain chiral integrity.
Caption: Decision matrix for preserving stereochemistry during morpholine derivatization.
Figure 2: Synthetic Pathway Overview[9]
Caption: Standard synthetic workflow from starting material to functionalized drug candidate.
References
-
Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews. Retrieved from [Link]
-
Palchykov, V. A. (2013).[3] Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Retrieved from [Link]
-
Bénassi, M., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Journal of Organic Chemistry. Retrieved from [Link]
-
ChemSrc. (n.d.). (R)-methyl morpholine-2-carboxylate hydrochloride Chemical Properties. Retrieved from [Link][2]
Sources
- 1. Methyl morpholine-2-carboxylate hydrochloride | 937063-34-8 [sigmaaldrich.com]
- 2. CAS#:1352709-55-7 | (R)-methyl morpholine-2-carboxylate hydrochloride | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. 1352709-55-7|(R)-Methyl morpholine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 5. Methyl morpholine-2-carboxylate | C6H11NO3 | CID 15733444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Detailed experimental protocol for synthesizing (R)-Methyl morpholine-2-carboxylate
Executive Summary & Strategic Analysis
(R)-Methyl morpholine-2-carboxylate is a high-value chiral scaffold in drug discovery, serving as a core pharmacophore for various bioactive molecules (e.g., reboxetine analogues, enzyme inhibitors).[1][2] While racemic syntheses are trivial, accessing the enantiopure (R)-isomer requires a strategy that preserves stereochemical integrity without expensive resolution steps.[1][2]
The Protocol Strategy: We utilize a Chiral Pool approach starting from commercially available (R)-Epichlorohydrin .[1][2] This route is superior to L-Serine-derived pathways for the 2-carboxylate isomer because it directly establishes the C2 stereocenter and the morpholine core in a concise sequence, avoiding the complex skeletal rearrangements often required when converting serine (a 3-substituted precursor) to a 2-substituted morpholine.[1][2]
Key Advantages:
-
Stereochemical Fidelity: The C2 stereocenter is derived directly from (R)-epichlorohydrin with retention of configuration (double inversion pathway results in net retention or direct attack at C3 preserves C2).[1][2]
-
Scalability: Reagents are inexpensive and reactions are amenable to kilogram-scale production.[1][2]
-
Purification: Intermediates are crystalline or easily purified via standard silica chromatography.[1][2]
Reaction Pathway & Logic
The synthesis proceeds through four distinct phases: Cyclization , Protecting Group Swap , Oxidation , and Esterification .[1][2]
Phase Logic:
-
Cyclization: We use N-benzylethanolamine to open the epoxide.[1][2] The bulky benzyl group prevents over-alkylation and facilitates handling.[1][2]
-
PG Swap (Bn
Boc): Oxidation of the hydroxymethyl group in the presence of a basic amine or a benzyl group can be problematic (N-oxide formation or benzylic oxidation).[2] We switch to the electron-withdrawing Boc group to deactivate the nitrogen, ensuring the subsequent oxidation is chemoselective for the primary alcohol.[1][2] -
Oxidation: A TEMPO/NaOCl mediated oxidation converts the alcohol to the carboxylic acid under mild conditions.[1][2]
-
Esterification: Standard methylation yields the stable ester.[1][2]
Workflow Diagram
Figure 1: Synthetic workflow for (R)-Methyl morpholine-2-carboxylate. The route ensures stereochemical retention and chemoselectivity during oxidation.[1][2]
Detailed Experimental Protocol
Phase 1: Morpholine Ring Construction[1][2]
Objective: Synthesize (R)-4-benzyl-2-(hydroxymethyl)morpholine.
Reagents:
-
THF (Solvent B)
Procedure:
-
Epoxide Opening: To a solution of N-benzylethanolamine (15.1 g, 100 mmol) in Methanol (50 mL) at 0°C, add (R)-epichlorohydrin (9.25 g, 100 mmol) dropwise over 30 minutes.
-
Stir: Allow the mixture to warm to room temperature (RT) and stir for 16 hours. The reaction forms the linear chlorohydrin intermediate.[1][2]
-
Concentration: Remove methanol under reduced pressure to yield a viscous oil.[1][2]
-
Cyclization: Dissolve the oil in anhydrous THF (100 mL) and cool to 0°C. Add t-BuOK (12.3 g, 110 mmol) portion-wise.
-
Reflux: Warm to RT, then reflux for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1][2]
-
Workup: Cool to RT, quench with saturated NH4Cl (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][2]
-
Purification: Flash column chromatography (SiO2, 20-50% EtOAc in Hexanes).
Phase 2: Protection Group Swap (Benzyl Boc)[2]
Objective: Isolate the amine as a carbamate to facilitate oxidation.
Procedure:
-
Hydrogenolysis: Dissolve the Phase 1 product (10 g) in MeOH (100 mL). Add Pd/C (10% w/w, 1 g).[1][2] Hydrogenate at 1 atm (balloon) or 30 psi for 12 hours until starting material is consumed.
-
Filtration: Filter through Celite to remove catalyst.[1][2] Concentrate to obtain the crude secondary amine.[1][2]
-
Boc Protection: Redissolve the crude amine in DCM (100 mL). Add Triethylamine (1.5 equiv) and Boc-anhydride (Boc2O, 1.1 equiv).[1][2] Stir at RT for 4 hours.
-
Workup: Wash with 1N HCl, saturated NaHCO3, and brine. Dry and concentrate.
Phase 3: Oxidation to Carboxylic Acid[1][2]
Objective: Chemoselective oxidation of primary alcohol to carboxylic acid.
Reagents:
-
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.02 equiv)[1][2]
-
NaClO2 (Sodium chlorite) (1.5 equiv) - Optional "Pinnick" modification for higher purity, but TEMPO/Bleach is sufficient for most.[1][2]
Procedure (TEMPO/Bleach Method):
-
Setup: Dissolve (R)-4-Boc-2-(hydroxymethyl)morpholine (5 g) in Acetonitrile (25 mL) and Phosphate buffer pH 6.7 (20 mL). Add TEMPO (70 mg).[1][2] Warm to 35°C.[1][2][3]
-
Addition: Simultaneously add NaOCl solution (diluted to ~5%) and NaClO2 (dissolved in water) dropwise, maintaining the internal temperature at 35-40°C.
-
Monitoring: The reaction is rapid. Monitor pH; add dilute NaOH to keep pH ~6-7 if it drops significantly.
-
Quench: Once SM is consumed (TLC), quench with sodium thiosulfate solution.[1][2]
-
Extraction: Acidify to pH 3 with 1N HCl. Extract with EtOAc (3 x 50 mL).
-
Yield: ~80%. Product: (R)-4-Boc-morpholine-2-carboxylic acid.[1][2]
Phase 4: Methyl Ester Formation & Final Deprotection[1][2]
Objective: Form the methyl ester and remove Boc (if free amine is required).
Procedure:
-
Esterification: Dissolve the acid (4 g) in DMF (20 mL). Add K2CO3 (2.0 equiv) and Methyl Iodide (MeI, 1.5 equiv). Stir at RT for 3 hours.[1][2][5][6]
-
Workup: Dilute with water, extract with Et2O. Wash with water (to remove DMF).[1][2] Dry and concentrate.
-
Deprotection (Final Step): Dissolve the ester in DCM (10 mL). Add Trifluoroacetic acid (TFA, 5 mL).[1][2] Stir for 1 hour.
-
Isolation: Concentrate in vacuo. The product is the TFA salt.[1][2] To obtain the free base or HCl salt, dissolve in MeOH and add HCl/Ether, then precipitate.[1][2]
Quantitative Data Summary
| Step | Transformation | Reagents | Typical Yield | Critical QC Parameter |
| 1 | Ring Construction | (R)-Epi, N-Bn-Ethanolamine, t-BuOK | 80% | Temperature < 5°C during base addition |
| 2 | De-benzylation | H2, Pd/C | 95% | Complete conversion before Boc step |
| 3 | N-Protection | Boc2O, TEA | 92% | Removal of excess Boc2O |
| 4 | Oxidation | TEMPO, NaOCl | 80% | pH control (6.5 - 7.[1][2]5) |
| 5 | Esterification | MeI, K2CO3 | 85% | Anhydrous conditions |
Quality Control & Troubleshooting
Analytical Validation[1]
-
Chiral HPLC: Use a Chiralcel OD-H or AD-H column.[1][2] Compare with racemic standard (synthesized via racemic epichlorohydrin) to determine Enantiomeric Excess (ee).[2] Expected ee > 98%.
-
NMR (1H): Diagnostic peak for H-2 (morpholine) usually appears as a doublet of doublets around 4.0-4.2 ppm (depending on solvent/salt).[1][2]
-
Optical Rotation: Specific rotation should be compared to literature values for (R)-isomers (typically negative for the Boc-acid derivative in CHCl3, but verify against specific batch).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Polymerization of Epichlorohydrin | Add Epi slowly at 0°C. Ensure amine is in excess or stoichiometric (do not have excess Epi). |
| Incomplete Oxidation | Deactivation of TEMPO | Ensure fresh NaOCl. Maintain pH around 7. If pH < 4, TEMPO is deactivated.[1][2] |
| Racemization | Harsh conditions | Avoid strong heating during the cyclization step.[1][2] The t-BuOK method at reflux is generally safe, but prolonged exposure to strong acid/base at high T can cause epimerization at C2.[1][2] |
References
-
Synthesis of 2-substituted morpholines from epichlorohydrin
-
Oxidation of N-protected amino alcohols
-
General Morpholine Synthesis Review
-
Stereochemical Configuration Confirmation
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. N-Benzyl-N-methylethanolamine | C10H15NO | CID 66876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: (R)-Methyl Morpholine-2-carboxylate as a Chiral Scaffold in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The morpholine moiety is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties which can enhance aqueous solubility, metabolic stability, and bioavailability of drug candidates.[1] The introduction of stereocenters into this heterocyclic framework opens up vast possibilities for modulating biological activity and target specificity. (R)-Methyl morpholine-2-carboxylate stands out as a valuable and versatile chiral building block, providing a synthetically accessible entry point to a diverse range of enantiopure morpholine derivatives.
This guide explores the utility of (R)-Methyl morpholine-2-carboxylate and related structures in the realm of asymmetric catalysis. We will delve into state-of-the-art protocols for the synthesis of chiral morpholines and their subsequent application as both organocatalysts and potential ligands for organometallic systems.
Part 1: The Synthetic Foundation: Accessing Enantiopure Morpholine Scaffolds
A robust and efficient method for the synthesis of chiral morpholines is paramount. Among the various strategies, the asymmetric hydrogenation of dehydromorpholines has emerged as a particularly powerful approach, delivering high enantioselectivities and yields.[1] This method allows for the direct installation of a stereocenter at the 2-position of the morpholine ring.
Key Application: Asymmetric Hydrogenation of Dehydromorpholines
The rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines provides a reliable route to the corresponding chiral morpholines. The success of this transformation hinges on the selection of a suitable chiral phosphine ligand that can effectively control the stereochemical outcome of the hydrogenation.
Experimental Protocol 1: Rhodium/Bisphosphine-Catalyzed Asymmetric Hydrogenation
This protocol details a general procedure for the asymmetric hydrogenation of a 2-substituted dehydromorpholine to the corresponding chiral morpholine.
Materials:
-
2-Substituted dehydromorpholine (1.0 equiv)
-
[Rh(COD)₂]BF₄ (0.01 equiv)
-
Chiral bisphosphine ligand (e.g., (R,R,R)-SKP-Phos) (0.011 equiv)
-
Anhydrous and degassed dichloromethane (DCM)
-
High-purity hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Pre-formation: In an inert atmosphere glovebox, add the chiral bisphosphine ligand (0.011 mmol) and [Rh(COD)₂]BF₄ (0.01 mmol) to a dry Schlenk flask. Add 5 mL of anhydrous, degassed DCM and stir the resulting solution at room temperature for 30 minutes. The formation of the active catalyst is typically indicated by a color change.
-
Reaction Setup: In the autoclave reactor, dissolve the 2-substituted dehydromorpholine (1.0 mmol) in 10 mL of anhydrous, degassed DCM.
-
Hydrogenation: Transfer the pre-formed catalyst solution to the autoclave containing the substrate solution via cannula under an inert atmosphere. Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 atm).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours). The progress of the reaction can be monitored by taking aliquots (after safely depressurizing and purging the reactor) and analyzing by TLC or GC-MS.
-
Work-up and Purification: Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired chiral morpholine.
-
Chiral Analysis: The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.
Causality in Experimental Choices:
-
Catalyst System: The combination of a rhodium precursor like [Rh(COD)₂]BF₄ with a chiral bisphosphine ligand generates a chiral catalyst in situ. The ligand's structure creates a chiral environment around the metal center, directing the hydrogenation to one face of the prochiral substrate. Ligands with large bite angles, such as SKP-Phos, have shown exceptional performance in this transformation.[1]
-
Solvent: Dichloromethane is a common choice as it is relatively non-coordinating and effectively dissolves both the substrate and the catalyst. The use of anhydrous and degassed solvent is crucial to prevent catalyst deactivation.
-
Pressure: High hydrogen pressure increases the concentration of hydrogen in the solution, which generally leads to higher reaction rates.
Data Presentation: Asymmetric Hydrogenation of Various Dehydromorpholines
| Entry | Substrate (R group) | Ligand | Solvent | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | SKP-Phos | DCM | 50 | >99 | 99 | [1] |
| 2 | 4-Chlorophenyl | SKP-Phos | DCM | 50 | >99 | 98 | [1] |
| 3 | 4-Methoxyphenyl | SKP-Phos | DCM | 50 | >99 | 99 | [1] |
| 4 | 2-Naphthyl | SKP-Phos | DCM | 50 | >99 | 99 | [1] |
Part 2: Chiral Morpholine Derivatives in Catalysis
A) Application in Organocatalysis
Chiral morpholine derivatives, particularly those derived from amino acids, have shown promise as organocatalysts. In these applications, the secondary amine of the morpholine ring is a key functional group, enabling the formation of reactive enamine or iminium ion intermediates.
Key Application: Michael Addition of Aldehydes to Nitroolefins
The conjugate addition of aldehydes to nitroolefins is a powerful C-C bond-forming reaction. Chiral morpholine-based organocatalysts can facilitate this reaction with high stereocontrol.
Experimental Protocol 2: Morpholine-Catalyzed Asymmetric Michael Addition
This protocol describes a general procedure for the Michael addition of an aldehyde to a nitroolefin using a chiral morpholine-based organocatalyst.
Materials:
-
Aldehyde (1.0 equiv)
-
Nitroolefin (1.2 equiv)
-
Chiral morpholine organocatalyst (e.g., a derivative of morpholine-2-carboxylic acid) (0.1 equiv)
-
Organic solvent (e.g., isopropanol)
-
Additive (e.g., an acid or base, if required by the catalyst)
Procedure:
-
Reaction Setup: To a dry vial, add the chiral morpholine organocatalyst (0.02 mmol), the nitroolefin (0.24 mmol), and the solvent (1 mL). Cool the mixture to the desired temperature (e.g., 0 °C).
-
Reaction Initiation: Add the aldehyde (0.2 mmol) to the cooled mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the desired Michael adduct.
-
Stereochemical Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Mechanistic Rationale:
The chiral secondary amine of the morpholine catalyst reacts with the aldehyde to form a chiral enamine intermediate. This enamine then attacks the nitroolefin in a stereoselective manner. Subsequent hydrolysis releases the product and regenerates the catalyst. The stereochemistry of the morpholine catalyst dictates the facial selectivity of the enamine attack on the nitroolefin.
B) Ligands in Organometallic Catalysis: A Prospective View
While direct applications of (R)-Methyl morpholine-2-carboxylate as a ligand in organometallic catalysis are not yet widely reported in the literature, its chiral scaffold represents a promising starting point for the design of novel ligands. The secondary amine and the methyl ester functionalities provide two handles for synthetic modification to introduce coordinating atoms.
Conceptual Ligand Design:
(R)-Methyl morpholine-2-carboxylate can be envisioned as a precursor to various types of chiral ligands, such as:
-
P,N-Ligands: The secondary amine can be functionalized with a phosphine-containing group, and the ester can be reduced to an alcohol, which can also be converted to a phosphine ether.
-
N,N-Ligands: The ester can be converted to an amide, and the secondary amine can be derivatized to introduce another nitrogen-based coordinating group.
-
N,O-Ligands: The ester can be reduced to an alcohol, which can act as a coordinating group along with the nitrogen of the morpholine ring.
The rigid, chair-like conformation of the morpholine ring can provide a well-defined chiral pocket around a metal center, potentially leading to high levels of stereocontrol in catalytic reactions.
Visualizations
Workflow for Asymmetric Synthesis of Chiral Morpholines
Caption: Workflow for the synthesis of chiral morpholines.
Conceptual Modification of (R)-Methyl morpholine-2-carboxylate into a P,N-Ligand
Caption: Conceptual synthetic route to a P,N-ligand.
Conclusion
(R)-Methyl morpholine-2-carboxylate and its derivatives are valuable chiral entities in the field of asymmetric catalysis. While their application as organocatalysts is established, their potential as scaffolds for novel organometallic ligands remains an exciting area for future exploration. The synthetic accessibility of the chiral morpholine core, coupled with the potential for diverse functionalization, positions these compounds as promising candidates for the development of next-generation catalysts for a wide range of asymmetric transformations.
References
-
Zhang, Z., et al. (2022). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 13(5), 1357-1362. Available at: [Link]
Sources
Application Notes and Protocols for the Purification of (R)-Methyl morpholine-2-carboxylate
Introduction: The Critical Role of Purity for a Chiral Building Block
(R)-Methyl morpholine-2-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure found in numerous biologically active compounds, and the specific stereochemistry at the C-2 position is often crucial for target engagement and pharmacological activity. Consequently, obtaining this intermediate with high chemical and enantiomeric purity is paramount for the synthesis of drug candidates with desired efficacy and safety profiles. This document provides a detailed guide to the purification techniques applicable to (R)-Methyl morpholine-2-carboxylate, offering both theoretical grounding and practical, step-by-step protocols for researchers and drug development professionals.
Understanding the Impurity Profile: A Prerequisite for an Effective Purification Strategy
The choice of a purification strategy is dictated by the nature and quantity of impurities present in the crude product. A typical synthesis of (R)-Methyl morpholine-2-carboxylate may result in a variety of impurities, including:
-
The (S)-enantiomer: The opposite enantiomer is often the most challenging impurity to remove and can have different pharmacological or toxicological properties.
-
Unreacted Starting Materials: Depending on the synthetic route, these could include materials like N-Boc-(R)-2-carboxymorpholine, methanol, or coupling reagents.
-
Reaction Byproducts: Side reactions can lead to a range of structurally related impurities.
-
Reagents and Catalysts: Acids, bases, or metal catalysts used in the synthesis may carry over into the crude product.
A logical workflow for the purification of (R)-Methyl morpholine-2-carboxylate is presented below.
Figure 1: A generalized workflow for the purification of (R)-Methyl morpholine-2-carboxylate.
Physicochemical Properties of Methyl morpholine-2-carboxylate
Understanding the physicochemical properties of the target molecule is essential for designing effective purification protocols.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₃ | |
| Molecular Weight | 145.16 g/mol | |
| Appearance | Expected to be a colorless oil or low-melting solid | General knowledge |
| Boiling Point | Not |
Application Notes and Protocols: High-Throughput Synthesis and Derivatization of (R)-Methyl Morpholine-2-carboxylate in Continuous Flow Systems
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical and metabolic properties.[1] Specifically, chiral morpholine derivatives such as (R)-Methyl morpholine-2-carboxylate serve as invaluable building blocks in the synthesis of a wide array of therapeutic agents.[2] This document provides a comprehensive guide to the utilization of continuous flow chemistry for the efficient N-alkylation and subsequent amide coupling of (R)-Methyl morpholine-2-carboxylate. By leveraging the inherent advantages of flow chemistry, including enhanced heat and mass transfer, precise reaction control, and improved safety profiles, the protocols outlined herein offer a scalable and robust platform for the rapid generation of diverse chemical libraries for drug discovery and development.[3][4]
Introduction: The Strategic Advantage of Flow Chemistry for Morpholine Derivatization
(R)-Methyl morpholine-2-carboxylate is a chiral heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules.[2] Traditional batch-wise derivatization of such molecules, particularly N-alkylation and amide bond formation, can be fraught with challenges, including competing side reactions, difficulties in maintaining stereochemical integrity, and scalability issues.[5]
Flow chemistry offers a paradigm shift in addressing these challenges. By conducting reactions in a continuously flowing stream through a network of tubes and reactors, we can achieve superior control over reaction parameters such as temperature, pressure, and residence time.[4] This precise control minimizes the formation of byproducts and allows for the safe handling of hazardous reagents, such as alkyl halides, by minimizing their accumulation at any given time.[6] Furthermore, the integration of in-line purification and real-time monitoring via Process Analytical Technology (PAT) enables a streamlined and automated workflow, significantly accelerating the drug discovery process.[7]
Core Applications in a Flow Chemistry Paradigm
This guide will focus on two pivotal transformations for the derivatization of (R)-Methyl morpholine-2-carboxylate:
-
N-Alkylation: The introduction of diverse alkyl groups onto the morpholine nitrogen is a fundamental step in modifying the scaffold's properties.
-
Amide Coupling: Subsequent conversion of the methyl ester to an amide allows for the incorporation of a vast array of chemical functionalities, crucial for structure-activity relationship (SAR) studies.
These reactions can be performed sequentially in a "flow-to-flow" or "telescoped" manner, where the output of the first reaction is directly fed into the next, minimizing manual handling and improving overall efficiency.[8]
Experimental Protocols
General Flow Chemistry Setup
The following protocols are designed for a modular flow chemistry system. A typical setup comprises:
-
Pumps: High-pressure liquid chromatography (HPLC) pumps or syringe pumps for precise delivery of reagent solutions.
-
Reactors: Coiled reactors (e.g., PFA or stainless steel tubing) of defined volumes, housed in a temperature-controlled module. For reactions involving heterogeneous catalysts, packed-bed reactors can be employed.[9]
-
Back-Pressure Regulator (BPR): To maintain the system under pressure, enabling the use of solvents above their boiling points and ensuring dissolved gases remain in solution.[10]
-
In-line Analytics (PAT): Integration of spectroscopic probes (e.g., FTIR, Raman) for real-time reaction monitoring.[11]
-
Collection System: Automated fraction collectors or simple collection vessels.
Protocol 1: Continuous N-Alkylation of (R)-Methyl Morpholine-2-carboxylate
This protocol details the N-benzylation of (R)-Methyl morpholine-2-carboxylate as a representative example.
Materials:
-
(R)-Methyl morpholine-2-carboxylate hydrochloride
-
Benzyl bromide
-
Triethylamine (TEA)
-
Acetonitrile (ACN) as solvent
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of (R)-Methyl morpholine-2-carboxylate hydrochloride and a 0.22 M solution of triethylamine in acetonitrile.
-
Solution B: Prepare a 0.2 M solution of benzyl bromide in acetonitrile.
-
-
System Setup:
-
Equip the flow chemistry system with a 10 mL PFA reactor coil.
-
Set the reactor temperature to 80 °C.
-
Set the back-pressure regulator to 10 bar.
-
-
Reaction Execution:
-
Pump Solution A and Solution B into the system at equal flow rates (e.g., 0.5 mL/min each, for a total flow rate of 1.0 mL/min). This corresponds to a residence time of 10 minutes in the 10 mL reactor.
-
Allow the system to reach a steady state (typically after 2-3 reactor volumes have passed through) before collecting the product stream.
-
-
Work-up and Analysis:
-
The output stream can be collected and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Analyze the product for purity by HPLC and confirm its identity by mass spectrometry and NMR.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC to ensure no racemization has occurred.
-
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile is chosen for its ability to dissolve the starting materials and its suitable boiling point for the reaction temperature.
-
Base: Triethylamine is used to neutralize the HCl salt of the starting material and the HBr generated during the reaction.[12]
-
Temperature and Pressure: Elevated temperature accelerates the reaction rate, while the back-pressure regulator prevents solvent boiling.[13]
-
Residence Time: The 10-minute residence time is a starting point and can be optimized by adjusting the flow rates to maximize conversion while minimizing byproduct formation.
Safety Considerations: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[14] Flow chemistry inherently enhances safety by using small volumes of hazardous reagents at any given time.[6]
Protocol 2: Telescoped Amide Coupling
This protocol describes the direct conversion of the N-benzylated methyl ester from Protocol 1 into an amide using a telescoped flow setup.
Materials:
-
Output stream from Protocol 1 (containing N-benzyl-(R)-methyl morpholine-2-carboxylate)
-
A solution of the desired amine (e.g., 0.4 M benzylamine in acetonitrile)
-
A solution of a coupling agent (e.g., 0.4 M HATU with 0.8 M DIPEA in acetonitrile)
Procedure:
-
System Setup:
-
The output from the first reactor (N-alkylation) is directed to a T-mixer.
-
At the T-mixer, the amine solution is introduced via a separate pump.
-
The combined stream then enters a second T-mixer where the coupling agent solution is introduced.
-
This final mixture flows through a second 10 mL reactor coil at 60 °C.
-
-
Reaction Execution:
-
The flow rates are adjusted to achieve the desired stoichiometry and residence time. For example, if the output of the first reactor is 1.0 mL/min, the amine and coupling agent solutions could each be introduced at 0.5 mL/min, resulting in a total flow rate of 2.0 mL/min into the second reactor (5-minute residence time).
-
-
Work-up and Analysis:
-
The product stream is collected and worked up as described in Protocol 1.
-
Analysis by HPLC, MS, and NMR is performed to confirm product identity and purity.
-
Causality Behind Experimental Choices:
-
Telescoped Reaction: This approach minimizes handling of the intermediate N-alkylated ester, improving efficiency and reducing potential for decomposition.[8]
-
Coupling Agent: HATU is a common and effective peptide coupling reagent.[15]
-
Temperature: A moderate temperature of 60 °C is often sufficient to drive the amide coupling to completion without causing degradation.
Data Presentation
The following table summarizes expected outcomes for the N-alkylation of (R)-Methyl morpholine-2-carboxylate with various alkyl halides, based on analogous literature reports.[13][16]
| Alkyl Halide | Temperature (°C) | Residence Time (min) | Expected Yield (%) |
| Benzyl bromide | 80 | 10 | >90 |
| Ethyl iodide | 70 | 15 | >85 |
| Propyl bromide | 90 | 12 | >80 |
| Allyl bromide | 60 | 10 | >95 |
Visualization of Workflows and Mechanisms
Experimental Workflow Diagram
Caption: Telescoped flow synthesis of N-alkylated morpholine amides.
N-Alkylation Reaction Mechanism
Caption: SN2 mechanism for the N-alkylation of the morpholine.
Process Analytical Technology (PAT) for Self-Validation
The integration of PAT is crucial for ensuring the robustness and reproducibility of flow chemistry processes.[7] For the described transformations, in-line Fourier Transform Infrared (FTIR) or Raman spectroscopy can provide real-time data on reaction conversion and the formation of intermediates or byproducts.[11][17]
-
FTIR Monitoring of N-Alkylation: The disappearance of the N-H stretch of the secondary amine and the appearance of new C-N stretching vibrations can be monitored.
-
FTIR Monitoring of Amide Coupling: The disappearance of the ester carbonyl stretch (around 1735 cm⁻¹) and the appearance of the amide carbonyl stretch (around 1650 cm⁻¹) provides a clear indication of reaction progress.[18]
By correlating spectroscopic data with off-line analysis (e.g., HPLC), a predictive model can be built to control the process in real-time, ensuring consistent product quality.[11]
Conclusion
The application of continuous flow chemistry to the synthesis and derivatization of (R)-Methyl morpholine-2-carboxylate offers significant advantages in terms of efficiency, safety, and scalability. The detailed protocols and conceptual framework provided in these application notes are intended to empower researchers and drug development professionals to harness the full potential of this transformative technology. The ability to rapidly generate diverse libraries of morpholine-based compounds in a controlled and automated fashion will undoubtedly accelerate the discovery of new and improved therapeutic agents.
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Photoflow Sulfur Alkylation of Sulfenamides for Direct Access of S-Methyl Sulfoximines. (2026). American Chemical Society. [Link]
-
Continuous-flow Reductive N-Methylation with Highly Active Heterogeneous Pd Catalysts and Sequential-flow Synthesis of N-Monomethyl Amines. Green Chemistry. [Link]
-
Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. [Link]
-
Flow setup for the N-functionalisation of pipecolic acid (1c). ResearchGate. [Link]
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Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]
-
Synthesis of N-Alkyl Amino Acids. Monash University. [Link]
-
Real-time monitoring of reaction stereochemistry through single-molecule observations of chirality-induced spin selectivity. Nature. [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications. [Link]
-
Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. American Pharmaceutical Review. [Link]
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Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. MDPI. [Link]
-
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Publications. [Link]
-
Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Royal Society of Chemistry. [Link]
-
Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. [Link]
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Continuous Flow Synthesis of Anticancer Drugs. PMC. [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
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Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
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ReactIR Flow Cell: A New Analytical Tool for Continuous Flow Chemical Processing. ACS Publications. [Link]
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The role of PAT in the development of telescoped continuous flow processes. Royal Society of Chemistry. [Link]
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Occupational hazard evaluation of p-bromobenzyl bromide from tests for genotoxicity. National Institutes of Health. [Link]
-
Flow reactors integrated with in-line monitoring using benchtop NMR spectroscopy. Royal Society of Chemistry. [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications. [Link]
-
Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Publications. [Link]
-
Methyl pipecolinate hydrochloride. Chem-Impex. [Link]
-
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. National Institutes of Health. [Link]
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC. [Link]
-
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. National Institutes of Health. [Link]
-
Automated Parallel Synthesis of N-Alkylated-?-Amino Methyl Esters in Gram Quantities. ResearchGate. [Link]
-
Morpholine synthesis. Organic Chemistry Portal. [Link]
-
Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
-
Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. National Institutes of Health. [Link]
-
Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PMC. [Link]
-
Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. National Institutes of Health. [Link]
-
Ester‐Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth. ResearchGate. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. [Link]
-
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]
-
Guide to Inline Monitoring of Reaction Mechanisms. Mettler Toledo. [Link]
-
Rapid Flow-Based Peptide Synthesis. DSpace@MIT. [Link]
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 4. Development of a two-phase flow reaction system for DNA-encoded amide coupling - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00020F [pubs.rsc.org]
- 5. chimia.ch [chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. thalesnano.com [thalesnano.com]
- 14. Occupational hazard evaluation of p-bromobenzyl bromide from tests for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Note: Crystallization and Isolation of (R)-Methyl Morpholine-2-Carboxylate
Introduction & Chemical Context
(R)-Methyl morpholine-2-carboxylate (CAS: 1352709-55-7) is a critical chiral building block in the synthesis of peptidomimetics and bioactive morpholine derivatives. While the free base is often an oil or low-melting solid prone to oxidation, the hydrochloride salt is the preferred form for isolation, storage, and purification due to its superior crystallinity and stability.
This guide provides a comprehensive protocol for the crystallization of the (R)-enantiomer. It addresses two common scenarios:
-
Purification : Crystallization of the synthesized (R)-enantiomer (as HCl salt) to remove impurities.
-
Chiral Resolution : Isolation of the (R)-enantiomer from a racemic mixture using diastereomeric salt formation.
Chemical Profile
| Property | Detail |
| Compound Name | (R)-Methyl morpholine-2-carboxylate Hydrochloride |
| CAS Number | 1352709-55-7 |
| Molecular Formula | C₆H₁₁NO₃[1][2][3][4][5][6][7][8][9][10] · HCl |
| Molecular Weight | 181.62 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility (HCl Salt) | High: Water, Methanol, EthanolModerate: Isopropanol (Hot)Low: Ethyl Acetate, Hexane, Ether |
Method A: Crystallization of the Hydrochloride Salt
Primary workflow for purifying crude material synthesized from chiral precursors (e.g., (R)-epichlorohydrin).
Critical Process Parameters (CPPs)
-
Solvent System: Isopropanol (IPA) is the preferred single solvent. An Ethanol/Ethyl Acetate (1:3) mixture is an effective alternative if the salt is too soluble in IPA.
-
Supersaturation Control: Rapid addition of anti-solvent (e.g., ether) often leads to oiling out. A cooling crystallization approach is more robust.
-
Acid Source: Anhydrous HCl (generated from Acetyl Chloride/MeOH or 4M HCl in Dioxane) is critical to prevent hydrolysis of the methyl ester.
Experimental Protocol
Step 1: Salt Formation (if starting with Free Base)
-
Dissolve crude (R)-Methyl morpholine-2-carboxylate free base (10.0 g, 69 mmol) in Methanol (30 mL) .
-
Cool the solution to 0–5°C in an ice bath.
-
Dropwise add 4M HCl in Dioxane (20 mL, 80 mmol) or Acetyl Chloride (6 mL) , maintaining internal temperature <10°C.
-
Stir for 30 minutes.
-
Concentrate under reduced pressure (Rotavap) at 40°C to obtain a semi-solid residue. Do not dry completely to a hard cake if oiling occurs.
Step 2: Crystallization (Recrystallization)
-
Add Isopropanol (IPA) (50 mL) to the residue.
-
Heat the mixture to 75–80°C (reflux) with stirring until full dissolution occurs.
-
Note: If insolubles remain, filter hot through a sintered glass funnel.
-
-
Allow the clear solution to cool slowly to room temperature (approx. 20°C) over 2 hours.
-
Seeding: If available, add seed crystals (10 mg) at 50°C to induce nucleation.
-
-
Further cool the slurry to 0–5°C and hold for 2 hours.
-
Filter the white crystals under vacuum.
-
Wash the filter cake with cold IPA (10 mL) followed by MTBE (10 mL) .
-
Dry in a vacuum oven at 40°C for 12 hours.
Workflow Diagram (Method A)
Figure 1: Process flow for the conversion of free base to crystalline hydrochloride salt.
Method B: Optical Resolution via Diastereomeric Salts
Secondary workflow for isolating the (R)-enantiomer from a racemic mixture.
When starting with racemic material, direct crystallization will not separate enantiomers. A resolving agent, typically Dibenzoyl-L-tartaric acid (L-DBTA) , is used to form diastereomeric salts with different solubility profiles.
Mechanism
The (R)-amine forms a salt with L-DBTA that is less soluble in methanol/acetone than the (S)-amine salt. This allows the (R)-salt to crystallize out, leaving the (S)-enriched material in the mother liquor.
Experimental Protocol
-
Dissolution : Dissolve racemic Methyl morpholine-2-carboxylate (10.0 g, 69 mmol) in Methanol (40 mL) .
-
Addition of Resolving Agent : Add a solution of Dibenzoyl-L-tartaric acid (24.7 g, 69 mmol) in Methanol (40 mL) .
-
Crystallization :
-
Stir at reflux (65°C) for 30 minutes.
-
Cool slowly to 20°C over 4 hours.
-
The (R)-amine·L-DBTA salt precipitates.
-
-
Isolation : Filter the solid and wash with cold methanol.
-
Salt Break (Liberation) :
-
Suspend the salt in water/DCM.
-
Basify with NaHCO₃ (sat. aq.) to pH 9.
-
Extract the free base into DCM.
-
-
Conversion to HCl Salt : Proceed with Method A to convert the resolved free base into the stable HCl salt.
Resolution Pathway Diagram[6]
Figure 2: Optical resolution pathway using Dibenzoyl-L-tartaric acid.
Analytical Validation & Troubleshooting
Quality Control Metrics
| Test | Method | Acceptance Criteria |
| Identity | ¹H NMR (D₂O) | Consistent with structure; no solvent peaks. |
| Chiral Purity | Chiral HPLC | >98% ee (Chiralpak AD-H or IC column). |
| Salt Stoichiometry | Argentometric Titration | 1.0 ± 0.1 eq Chloride content. |
| Residual Solvent | GC-Headspace | <5000 ppm IPA. |
Troubleshooting Guide
Problem: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Cause: Temperature dropped too fast or initial concentration was too high.
-
Solution: Reheat to dissolve the oil. Add seed crystals at the cloud point. Reduce the cooling rate to 5°C/hour.
Problem: Low Yield (<50%)
-
Cause: High solubility of the salt in the chosen solvent.
-
Solution: Add an anti-solvent (Ethyl Acetate or MTBE) dropwise to the cooled mixture until turbidity persists, then refrigerate.
Problem: Hydrolysis of Ester
-
Cause: Presence of water during salt formation or heating.[10][11]
-
Solution: Ensure all solvents are anhydrous. Use HCl/Dioxane instead of aqueous HCl. Avoid prolonged heating >80°C.
References
-
Morpholine Synthesis & Reactivity : D'Adamio, G. et al. "Synthesis of Morpholine Derivatives." Russian Journal of Organic Chemistry, 2013.[5] Link
-
Crystallization of Morpholine Carboxylates : Patent CN110950818B. "Method for purifying cis-2, 6-dimethyl morpholine." Google Patents. Link
-
Chiral Resolution Standards : Faigl, F. et al. "Enantiomers and Their Resolution."[12] MDPI Symmetry, 2020. Link
-
Compound Data : "(R)-Methyl morpholine-2-carboxylate hydrochloride."[2][5] PubChem, National Library of Medicine. Link
Sources
- 1. 937063-34-8|Methyl morpholine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 2. CAS#:1352709-55-7 | (R)-methyl morpholine-2-carboxylate hydrochloride | Chemsrc [chemsrc.com]
- 3. mdpi.com [mdpi.com]
- 4. WO2005105100A1 - Morpholine compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Methyl 2-methylmorpholine-2-carboxylate hydrochloride (1205750-77-1) for sale [vulcanchem.com]
- 8. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Identifying and characterizing side products in (R)-Methyl morpholine-2-carboxylate reactions
Subject: Troubleshooting Impurity Profiles & Stability in (R)-Methyl Morpholine-2-Carboxylate Synthesis Case ID: TCH-MM2C-001 Support Level: Tier 3 (Senior Application Scientist)[1]
Introduction: The "Deceptive" Simplicity of Morpholine-2-Carboxylates
As researchers, we often underestimate small heterocycles.[1] (R)-Methyl morpholine-2-carboxylate appears structurally simple, yet it presents a "perfect storm" of stability challenges: a secondary amine (prone to oxidation/alkylation), a chiral center at the
This guide is not a generic SOP. It is a troubleshooting system designed to help you identify what went wrong based on the specific impurities you are seeing in your LC-MS or NMR data.[1]
Module 1: Stereochemical Integrity (The "R" vs. "S" Crisis)
The Issue: You synthesized or purchased the (R)-enantiomer, but your chiral HPLC shows a growing peak for the (S)-enantiomer (enantiomeric excess dropping from >98% to <90%).
Root Cause Analysis: The C2 position is chemically fragile. The proton at C2 is acidic due to the electron-withdrawing induction of the adjacent carbonyl (ester) and the electronegative oxygen of the morpholine ring.[1]
-
Mechanism: Base-catalyzed enolization.[1] If you expose the free base to even mild thermodynamic bases (e.g.,
, ) in protic solvents or during prolonged workup, the proton at C2 dissociates, forming a planar enolate.[1] Reprotonation occurs non-selectively, leading to racemization.[1]
Troubleshooting Q&A:
Q: I stored the free base oil at 4°C. Why did the ee% drop after a week? A: The free base amine can act as its own base (intermolecular catalysis), promoting auto-racemization, especially if any residual moisture or alcohol is present to facilitate proton transfer. [1] * Corrective Action: Always store this compound as a salt (HCl, Tosylate, or Oxalate).[1] The protonated amine (
) prevents the lone pair from participating in base catalysis and inductively destabilizes the enolate transition state.[1]
Q: How do I separate the enantiomers analytically? A: Standard C18 columns will not separate these. You require a polysaccharide-based chiral stationary phase. [1] * Protocol:
- Column: Chiralcel OD-H or Chiralpak AD-H (Cellulose/Amylose tris(3,5-dimethylphenylcarbamate)). [1] * Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine (DEA). Note: DEA is critical to sharpen the peak of the secondary amine.
- Detection: UV at 210 nm (weak chromophore, high concentration needed) or Refractive Index (RI).[1]
Module 2: Chemical Stability (The Hydrolysis Trap)
The Issue: Appearance of a broad peak in proton NMR (~4.0-4.5 ppm shift) and a mass shift of -14 Da (Loss of
Root Cause Analysis: The impurity is Morpholine-2-carboxylic acid (the free acid).[1] Methyl esters on morpholine rings are notoriously labile to hydrolysis compared to acyclic amino esters.[1] This is often accelerated by the "neighboring group effect" where the ring nitrogen (if unprotonated) can hydrogen-bond with water, delivering it to the carbonyl carbon.[1]
Data Summary: Stability Profile
| State | Condition | Stability | Major Impurity |
| Free Base (Oil) | Ambient Air | Poor (< 24h) | Hydrolysis (Acid) + Carbonate salts |
| Free Base (Oil) | Moderate | Dimerization (slow) | |
| HCl Salt (Solid) | Ambient Air | Good | Hygroscopic (absorbs water, but resists hydrolysis) |
| HCl Salt (Solid) | Desiccator | Excellent | None |
Troubleshooting Q&A:
Q: My LC-MS shows a split peak for the target mass. Is this the enantiomer? A: Unlikely. LC-MS (achiral) cannot see enantiomers.[1] This is likely the rotamer if you have an N-protecting group (like Boc or Cbz) present.[1] If the amine is free, it could be the open-chain intermediate (uncyclized halo-alcohol) if your synthesis involved epichlorohydrin. [1] * Verification: Run NMR at elevated temperature (50°C). If peaks coalesce, it's a rotamer.[1] If they remain distinct, it is a structural impurity.[1]
Module 3: Synthetic Byproducts (Route-Specific)
The Issue: Identifying "mystery" peaks in the baseline.
Scenario A: The "Serine Route" (Amino Acid Cyclization) If you synthesized this from Serine + Chloroacetate/Epichlorohydrin:
-
Impurity 1: Morpholine-2,5-dione (The Dimer). [1]
-
Impurity 2: The "Open Chain" Halo-alcohol.
-
Cause: Incomplete cyclization of the intermediate chlorohydrin.
-
Detection: Presence of alkyl chloride shifts in
NMR (~45 ppm).
-
Scenario B: The "Epoxide Route" (Epichlorohydrin + Glycine derivative) [1]
-
Impurity 3: Regioisomer (Morpholine-3-carboxylate). [1]
-
Cause: Nitrogen attack at the wrong carbon of the epoxide or rearrangement via an aziridinium intermediate.
-
Detection: COSY NMR is required to trace the spin system. The 2-carboxylate has a distinct
proton; the 3-carboxylate has a proton (shielded, upfield shift).[1]
-
Module 4: Visualization & Logic Flow
The following diagram illustrates the decision tree for identifying impurities based on analytical feedback.
Figure 1: Diagnostic logic flow for characterizing impurities in morpholine-2-carboxylate synthesis.[1]
Module 5: Recommended Analytical Protocols
Protocol A: Determination of Enantiomeric Excess (ee)
Use this protocol to validate the "R" purity.
-
Sample Prep: Dissolve 5 mg of the salt form (e.g., HCl salt) in 1 mL of Ethanol/Hexane (50:50). Add 1 drop of Diethylamine (DEA) to basify in situ (ensures sharp peaks).
-
Column: Daicel Chiralcel OD-H (
mm, 5 m). -
Mobile Phase: n-Hexane / Isopropanol / DEA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Wavelength: 210 nm.
-
Expected Retention: (R)-isomer typically elutes after the (S)-isomer on OD columns (verify with racemic standard).
Protocol B: Rapid Salt Formation (Stabilization)
Use this immediately after synthesis to prevent degradation.[1]
-
Dissolve the crude free base oil in dry Diethyl Ether (
) or 1,4-Dioxane.[1] -
Cool to 0°C in an ice bath.
-
Add 1.1 equivalents of 4M HCl in Dioxane dropwise.
-
A white precipitate (the HCl salt) should form immediately.
-
Filter under Nitrogen (hygroscopic!) and wash with cold Ether.
-
Dry in a vacuum desiccator over
.
References
-
Separation of Enantiomers: Okamoto, Y., & Ikai, T. (2008).[1][2] Chiral HPLC for efficient resolution of enantiomers.[2][3][4] Chemical Society Reviews, 37(12), 2593–2608.[1] Link
-
Morpholine Synthesis & Side Products: D'Agostino, M., et al. (2023).[1] Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.[1] Journal of Organic Chemistry, 88(9), 5688–5692.[1] Link[1]
-
Racemization Mechanisms: Ebara, S., et al. (2001).[1] Homo- and Copolymerizations of 3-Methylmorpholine-2,5-Dione Initiated With a Cyclic Tin Alkoxide. Macromolecular Chemistry and Physics, 202(7), 1219–1226.[1][5] Link
-
Analytical Characterization: PubChem Compound Summary for Methyl morpholine-2-carboxylate. National Center for Biotechnology Information. Link
Sources
- 1. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. mdpi.com [mdpi.com]
- 5. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Methyl Morpholine-2-Carboxylate Stability & Synthesis
The following technical support guide is designed to address the specific challenges associated with the handling, synthesis, and purification of (R)-Methyl morpholine-2-carboxylate . This document is structured to provide actionable, high-level scientific troubleshooting for researchers encountering racemization issues.
Core Mechanism of Failure: Why Racemization Occurs
Before troubleshooting, it is critical to understand the molecular vulnerability. (R)-Methyl morpholine-2-carboxylate possesses a stereocenter at the C2 position .
-
Structural Vulnerability: The C2 proton is doubly activated . It is
to the ester carbonyl (electron-withdrawing) and to the morpholine ring oxygen (inductive withdrawal). This significantly lowers the pKa of the C2 proton compared to standard alkyl esters, making it highly susceptible to deprotonation by weak bases. -
The Pathway: Upon deprotonation, the resulting enolate is planar (achiral). Reprotonation can occur from either face, leading to a racemic mixture (thermodynamic control).
Diagram 1: Racemization Pathway via Enolization
Caption: The base-catalyzed enolization pathway driven by the acidity of the C2-proton adjacent to the ring oxygen and ester carbonyl.
Troubleshooting Guide: Synthesis & Reaction Optimization
Issue 1: Loss of ee% During Cyclization or Esterification
Symptom: Starting material (e.g., chiral amino alcohol) is >99% ee, but isolated morpholine ester is <90% ee.
| Potential Cause | Diagnostic Question | Corrective Action |
| Base Strength | Did you use TEA, NaOH, or NaH? | Switch to N-Methylmorpholine (NMM) or DIPEA. Avoid inorganic bases (NaOH/KOH) which can hydrolyze the ester and catalyze enolization. NMM is less basic and reduces risk [1]. |
| Temperature | Was the reaction heated >40°C? | Maintain <0°C to RT. The rate of racemization increases exponentially with temperature. Perform cyclizations at -5°C to 0°C if possible. |
| Activation Method | Did you use an acid chloride? | Use Mixed Anhydrides carefully. If activating a carboxylic acid precursor, use Menthyl Chloroformate instead of Isobutyl Chloroformate. The steric bulk of menthyl reduces base-catalyzed proton abstraction [1]. |
| Reaction Time | Was the reaction left overnight? | Quench immediately upon completion. Prolonged exposure to basic reaction media allows thermodynamic equilibration to the racemate. |
FAQ: Synthesis
Q: Can I use standard Boc-protection protocols? A: Yes, but be cautious. N-Boc protection is standard, but the carbamate group is electron-withdrawing, which slightly increases the acidity of the ring protons. However, the steric bulk of Boc usually protects against racemization better than N-acyl groups (like acetyl). Ensure the removal of Boc (using TFA/HCl) is done in anhydrous conditions to prevent acid-catalyzed hydrolysis/racemization.
Q: Is the free amine more stable than the salt? A: No. The salt form (e.g., Hydrochloride or Tosylate) is significantly more resistant to racemization than the free amine. The free amine has a lone pair that can participate in intermolecular acid-base chemistry. Always isolate and store as the salt [2].
Troubleshooting Guide: Isolation & Work-up
Issue 2: Racemization During Extraction
Symptom: Reaction check (IPC) shows high ee, but isolated solid is racemic.
Protocol:
-
Avoid Aqueous Bicarbonate Washes: Saturated NaHCO3 (pH ~8.5) is often basic enough to racemize this specific ester over time.
-
Alternative: Wash with dilute brine or pH 6-7 phosphate buffer.
-
-
Fast Phase Separation: Do not let the organic phase sit in contact with the aqueous basic phase.
-
Drying Agents: Use anhydrous Na2SO4 (neutral). Avoid K2CO3 or basic alumina, which act as solid-supported bases.
Diagram 2: Isolation Decision Tree
Caption: Decision logic for preserving enantiopurity during the work-up phase.
Analytical Verification (Chiral HPLC)
You cannot rely on optical rotation ([
Recommended Method Parameters
-
Column: Chiralpak IC or Chiralpak IA (Immobilized phases are more robust).
-
Why: These columns tolerate a wider range of solvents.
-
-
Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA) .
-
Critical Note: The DEA additive is essential if analyzing the free amine to sharpen peak shape. If analyzing the Boc-protected version, DEA is not strictly necessary but harmless.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210-220 nm (Ester absorption).
Troubleshooting Analytical Issues:
-
Broad Peaks: Add 0.1% DEA or TEA to the mobile phase to suppress ionization of the secondary amine.
-
Shoulder Peaks: This often indicates partial racemization. Integrate the shoulder carefully or improve separation by lowering IPA content to 5%.
Storage & Stability Protocols
Q: How should I store the purified compound? A:
-
Form: Convert to the HCl salt immediately. The salt locks the nitrogen lone pair and prevents self-catalyzed racemization.
-
Atmosphere: Store under Argon or Nitrogen . Morpholine derivatives absorb atmospheric CO2 to form carbamates, which can complicate analysis and alter pH [3].
-
Temperature: -20°C is mandatory for long-term storage (>1 week).
Summary of Critical Control Points:
-
C2-Proton Acidity: The root cause of instability.
-
Base Selection: Use NMM or hindered organic bases; avoid hydroxides.
-
Temperature: Keep reactions and work-ups cold (<5°C).
-
Salt Formation: Isolate as HCl salt for maximum shelf-life.
References
-
Chen, F. M. F., Lee, Y., Steinauer, R., & Benoiton, N. L. (1987).[2] Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization.[2] Canadian Journal of Chemistry, 65(3), 613-618. Link
-
Doti, N., et al. (2018).[3] Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent.[3] Peptides, 102, 9-16. Link
-
Ataman Kimya. (n.d.). Morpholine Technical Data Sheet (Storage and Stability). Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability studies and degradation pathways of (R)-Methyl morpholine-2-carboxylate
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Stability Profile & Degradation Troubleshooting for (R)-Methyl Morpholine-2-Carboxylate
Executive Summary & Stability Profile
(R)-Methyl morpholine-2-carboxylate is a critical chiral building block. Its stability profile is dichotomous: the hydrochloride salt (HCl) is robust, while the free base is kinetically unstable.
Core Stability Matrix:
| Parameter | HCl Salt (Solid) | Free Base (Oil/Solution) | Critical Risk Factor |
| Shelf Life | >2 Years (Desiccated, -20°C) | <24 Hours (RT) | Self-Condensation (Dimerization) |
| Hygroscopicity | High (Deliquescent) | Moderate | Hydrolysis driven by moisture uptake |
| Chiral Stability | Stable | Labile (Basic pH) | Racemization via enolization |
| Oxidation | Stable | Susceptible | N-Oxide formation (Peroxides/Air) |
Degradation Pathways (Mechanistic Insight)
Understanding how the molecule breaks down is the first step in troubleshooting.
Pathway A: Self-Condensation (Diketopiperazine Formation)
-
Trigger: Neutralization of the HCl salt to the free base.
-
Mechanism: Intermolecular aminolysis. The secondary amine of one molecule attacks the ester carbonyl of another.
-
Result: Formation of Morpholine-2,5-dione derivatives (dimers).[1] This is the #1 cause of yield loss during workup.
Pathway B: Hydrolysis[2][3]
-
Trigger: Moisture (hygroscopicity) or aqueous acid/base exposure.
-
Mechanism: Nucleophilic attack of water on the ester carbonyl.
-
Result: (R)-Morpholine-2-carboxylic acid (zwitterionic, highly water-soluble, difficult to extract).
Pathway C: Racemization
-
Trigger: Basic conditions (pH > 8) or protic solvents.
-
Mechanism: Deprotonation at the C2 position (alpha to carbonyl) forming an achiral enolate intermediate. Reprotonation occurs indiscriminately, yielding the (S)-enantiomer.
Pathway Visualization
Caption: Primary degradation pathways. Note the high risk of self-condensation (thick red line) for the free base.
Troubleshooting Guide (Q&A Format)
Scenario 1: Yield Loss During Workup
Q: "I neutralized the HCl salt with NaHCO3, extracted into DCM, and evaporated. The oil solidified into an insoluble mass, and my yield is 40%. What happened?"
A: You likely triggered Pathway A (Dimerization) .
-
Diagnosis: The "insoluble mass" is the diketopiperazine dimer. It forms rapidly when the free base is concentrated, as the intermolecular reaction rate increases with concentration.
-
Solution:
-
Avoid Isolation: Do not isolate the free base if possible. Perform the subsequent reaction (e.g., amide coupling, alkylation) in situ.
-
Cold Workup: If you must isolate, keep all phases at 0°C.
-
Dilution: Never evaporate to dryness. Keep the free base in dilute solution until the next step.
-
Scenario 2: Enantiomeric Excess (ee) Erosion
Q: "My starting material was 99% ee. After an amide coupling reaction using DIPEA/HATU, the product is only 85% ee. Is the reagent bad?"
A: The reagent is likely fine; the issue is Pathway C (Racemization) .
-
Diagnosis: The C2 proton is acidic. DIPEA (a base) can deprotonate this position, especially if the activation step (HATU) is slow.
-
Solution:
-
Switch Bases: Use a weaker base like N-methylmorpholine (NMM) or collidine, which are less likely to deprotonate the alpha-carbon compared to DIPEA or TEA.
-
Order of Addition: Pre-activate the carboxylic acid partner before adding the (R)-Methyl morpholine-2-carboxylate. This minimizes the time the amino ester sits in the basic solution.
-
Scenario 3: HPLC Retention Time Shift
Q: "I see a new peak eluting earlier than my main peak in Reverse Phase HPLC. It grows over time in the autosampler."
A: This is Pathway B (Hydrolysis) .
-
Diagnosis: The methyl ester is hydrolyzing to the carboxylic acid. The acid is more polar and elutes earlier on C18 columns.
-
Solution:
-
Check pH: Ensure your mobile phase pH is not >7.5.
-
Solvent Purity: Use anhydrous solvents for sample preparation.
-
Autosampler Temp: Set the autosampler to 4°C.
-
Experimental Protocols
Protocol A: Forced Degradation Study (Stress Testing)
Use this protocol to validate your analytical method's specificity.
| Stress Condition | Procedure | Expected Degradant | Sampling Timepoints |
| Acid Hydrolysis | 0.1 N HCl, 60°C | Morpholine-2-carboxylic acid | 1, 4, 8, 24 hrs |
| Base Hydrolysis | 0.1 N NaOH, RT | Morpholine-2-carboxylic acid + Racemate | 5, 15, 30, 60 mins |
| Oxidation | 3% H2O2, RT | N-Oxide derivative | 1, 4, 8, 24 hrs |
| Thermal (Solid) | 80°C (Dry) | Dimer (if trace moisture/base present) | 1, 3, 7 days |
Protocol B: Safe Handling of the Free Base
Objective: Generate the free base for immediate use without dimerization.
-
Suspend (R)-Methyl morpholine-2-carboxylate HCl (1.0 eq) in DCM (10 mL/g) at 0°C .
-
Add aq.[2] K2CO3 (saturated, cold) or 1.0 eq NaOMe (if anhydrous required).
-
Stir for 5 mins. Separate phases rapidly.
-
Dry organic layer over MgSO4 (cold) for <10 mins.
-
Do not concentrate. Use the cold DCM solution directly in the next step.
Analytical Method Recommendations
Standard C18 columns often fail to retain the highly polar hydrolysis product (carboxylic acid).
-
Recommended Mode: HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing RP-HPLC.
-
Column: Zwitterionic HILIC or C18 with Pentanesulfonic acid (ion-pairing agent).
-
Detection:
-
UV: 210 nm (Weak chromophore; ester carbonyl).
-
CAD/ELSD: Preferred for better sensitivity.
-
MS: Positive mode (M+H).
-
References
-
PubChem. (2025).[3] Methyl morpholine-2-carboxylate | C6H11NO3.[3] National Library of Medicine. [Link]
-
Sielaff, B., et al. (2001).[4] Morpholine Degradation Pathway.[4][5] Eawag Biocatalysis/Biodegradation Database. [Link]
-
ChemRxiv. (2023). Kinetics of alkaline hydrolysis of synthetic organic esters. (General mechanism reference). [Link]
Sources
- 1. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl morpholine-2-carboxylate | C6H11NO3 | CID 15733444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Morpholine Degradation Pathway [eawag-bbd.ethz.ch]
- 5. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Morpholine Derivatives
Welcome to the technical support center for the synthesis and optimization of morpholine derivatives. As a cornerstone scaffold in medicinal chemistry and drug development, the morpholine ring's efficient synthesis is paramount.[1] This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental challenges, optimize reaction conditions, and ensure the robust and reproducible synthesis of these vital heterocyclic compounds.
Section 1: Troubleshooting Low Yield & Conversion
Low product yield is one of the most frequent challenges in organic synthesis. Before optimizing parameters, it's crucial to diagnose the root cause. This section breaks down common low-yield scenarios for key synthetic routes to morpholine derivatives.
Initial Diagnostic Workflow for Low Yield
When faced with a low-yielding reaction, a systematic approach to identify the issue is more effective than random parameter changes. The following workflow provides a logical diagnostic sequence.
Caption: General troubleshooting workflow for low yield in morpholine synthesis.
Frequently Asked Questions (FAQs): Low Yield
Question 1: My acid-catalyzed cyclization of a diethanolamine derivative to form a morpholine is giving a low yield and a dark, viscous product. What's going wrong?
Answer: This is a classic issue in the dehydration of diethanolamines, which typically requires harsh conditions. The problem usually stems from one or more of the following factors:
-
Inadequate Temperature Control: This reaction requires a high and stable temperature, typically in the range of 180-210°C, to drive the dehydration.[2] A temperature drop of even 10-15°C can cause the reaction to stall, while excessive temperatures can lead to charring and decomposition, creating the dark, viscous material you're observing.[2]
-
Solution: Use a high-temperature thermometer with a reliable heating mantle and a temperature controller. Ensure the reaction thermometer is correctly placed to measure the internal temperature of the reaction mixture.
-
-
Insufficient Reaction Time: The cyclization is often slow and may require prolonged heating (15 hours or more) to reach completion.[2][3]
-
Solution: Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS if possible) on quenched aliquots. If the reaction has stalled, consider extending the reaction time.
-
-
Improper Acid Concentration: Concentrated sulfuric or hydrochloric acid acts as both a catalyst and a dehydrating agent.[2][3] Using an insufficient amount or a lower concentration of acid will result in an incomplete reaction.
-
Solution: Ensure you are using the correct stoichiometry and concentration of the acid as specified in literature protocols. The reaction is often run with the diethanolamine hydrochloride salt, formed by adding concentrated HCl until the pH is ~1.[3]
-
-
Inefficient Purification: Morpholine itself is highly hygroscopic (readily absorbs water from the air).[2] If the crude product is not thoroughly dried, the yield and purity will be compromised.
Question 2: I am attempting a reductive amination to synthesize an N-substituted morpholine, but the conversion is very low. Why is this happening?
Answer: Low conversion in reductive amination for morpholine synthesis can be a significant hurdle, often due to the electronic nature of the morpholine nitrogen.[2] The key is to balance the formation of the iminium/enamine intermediate with the reduction step.
-
Slow Intermediate Formation: The initial step of forming the iminium or enamine intermediate can be the rate-limiting step. This is particularly true for less reactive ketones.
-
Causality: The nitrogen in morpholine is a secondary amine, which can be less nucleophilic than primary amines, especially if sterically hindered. The reaction equilibrium may not favor the intermediate.
-
Solution:
-
Use a Dehydrating Agent: Adding molecular sieves (3Å or 4Å) can help drive the equilibrium towards the iminium/enamine intermediate by removing the water formed during its formation.
-
Adjust pH: A slightly acidic environment (pH 4-6) often accelerates iminium ion formation. This can be achieved by adding a small amount of acetic acid. Be cautious, as too much acid will protonate the amine, rendering it non-nucleophilic.
-
-
-
Ineffective Reducing Agent: Not all reducing agents are created equal for this transformation.
-
Causality: A mild and selective reducing agent is required, one that reduces the iminium ion faster than it reduces the starting carbonyl compound.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reaction as it is less basic and more tolerant of mildly acidic conditions than other hydrides like sodium borohydride (NaBH₄).
-
| Reducing Agent | Pros | Cons | Optimal Conditions |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for iminium ions, tolerant of weak acids. | Moisture sensitive, relatively expensive. | Anhydrous solvents (DCE, THF, CH₂Cl₂), often with acetic acid. |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective at acidic pH. | Highly toxic (releases HCN gas at low pH). | Requires careful pH control (pH 3-4). |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce aldehydes/ketones, requires protic solvent. | Methanol or ethanol, often at lower temperatures. |
| H₂/Catalyst (e.g., Pd/C) | "Green" reagent, high atom economy. | Requires specialized equipment (hydrogenator), may reduce other functional groups. | Various pressures and solvents, catalyst can be pyrophoric. |
Section 2: Managing Side Products & Selectivity
The formation of undesired side products can complicate purification and significantly lower the yield of the target morpholine derivative. Understanding the mechanistic pathways that lead to these impurities is key to suppressing them.
Frequently Asked Questions (FAQs): Side Products
Question 1: In my Pd-catalyzed carboamination to form a substituted morpholine, I'm getting a complex mixture of side products, including what looks like a Heck arylation product. How can I improve selectivity?
Answer: This is a known challenge in palladium-catalyzed heterocycle synthesis where multiple reaction pathways can compete.[4] The outcome is highly sensitive to the electronic properties of your substrates and the specific ligand used.
-
Substrate Electronic Effects: The reaction is often most successful with electron-rich or electron-neutral aryl halides.[2][4]
-
Causality: Electron-poor aryl halides are more prone to undergo competing side reactions like Heck arylation.[2][4] Similarly, highly electron-rich N-aryl groups on the ethanolamine substrate can also lead to poor yields due to competing N-arylation.[4]
-
Solution: If possible, modify your synthetic route to use an aryl halide that is electron-neutral or slightly electron-rich. If you must use an electron-poor aryl halide, extensive ligand and condition screening is necessary.
-
-
Ligand Choice: The ligand on the palladium catalyst is critical for directing the reaction down the desired carboamination pathway.
-
Solution: While triphenylphosphine (PPh₃) is a common starting point, more specialized ligands often provide better results. For this specific transformation, tri(2-furyl)phosphine has been shown to be effective.[1][4] A survey of other ligands may be necessary for your specific substrate combination.[4]
-
Question 2: I'm trying to mono-N-alkylate a primary 1,2-amino alcohol to build a precursor for a morpholine synthesis, but I'm getting significant amounts of the bis-alkylation product. How can I achieve selective mono-alkylation?
Answer: Achieving selective mono-alkylation over bis-alkylation is a fundamental challenge in amine chemistry. The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.
-
Causality: The reaction rate for the second alkylation can be faster than the first, especially if the reaction is run at high concentrations or for extended periods.
-
Solution:
-
Use a Large Excess of the Amine: While not always practical or cost-effective, using a large excess (5-10 equivalents) of the starting amino alcohol can statistically favor mono-alkylation.
-
Slow Addition: Adding the alkylating agent slowly to a solution of the amine can help maintain a low instantaneous concentration of the electrophile, reducing the chance of the mono-alkylated product reacting again.
-
Specialized Reagents: A modern and highly effective method involves using ethylene sulfate as the alkylating agent.[5][6] This reagent reacts cleanly with 1,2-amino alcohols to form a zwitterionic intermediate that is generally insoluble, preventing over-alkylation.[6] This intermediate can then be cyclized in a second step under basic conditions.[6]
-
Caption: Comparison of alkylation strategies for morpholine precursors.
Section 3: Protocols & Methodologies
This section provides actionable, step-by-step protocols for common optimization procedures.
Protocol 1: General Procedure for Acid-Catalyzed Cyclization of Diethanolamine
This protocol is a representative example for the synthesis of the parent morpholine ring.[2][3]
Warning: This reaction is performed at high temperatures with corrosive acids. Appropriate personal protective equipment (PPE) and a chemical fume hood are mandatory.
-
Salt Formation: To a round-bottom flask equipped with a thermocouple and an air condenser, add diethanolamine (1.0 eq).
-
Carefully add concentrated hydrochloric acid (HCl) dropwise with cooling until a pH of 1 is reached.
-
Dehydration: Heat the resulting diethanolamine hydrochloride solution. Water will begin to distill off. Continue heating until the internal temperature of the mixture reaches 200-210°C.
-
Reaction: Maintain this temperature (200-210°C) for 15 hours.[2][3]
-
Cooldown & Isolation: After 15 hours, allow the mixture to cool to approximately 160°C. Crucially , pour the hot, viscous mixture into a crystallizing dish to solidify. Do not let it cool completely in the flask, as it will be difficult to remove.
-
Neutralization: Grind the solidified morpholine hydrochloride paste and mix it thoroughly with calcium oxide (CaO).
-
Distillation: Transfer the mixture to a new round-bottom flask and perform a distillation using a strong, dry flame to collect the crude, wet morpholine.
-
Drying & Final Purification:
-
Stir the collected distillate over potassium hydroxide (KOH) pellets for 30-60 minutes.[3]
-
Decant or filter the morpholine into a clean, dry flask.
-
Add a small piece of sodium metal (~1g) and reflux for 1 hour for final drying.
-
Rearrange the apparatus for fractional distillation and collect the pure morpholine product (b.p. 128-130°C).
-
Protocol 2: Screening Conditions for Reductive Amination
This protocol outlines a small-scale parallel screen to quickly identify optimal conditions for a reductive amination reaction.
-
Setup: Arrange four small reaction vials, each with a magnetic stir bar. Label them A, B, C, and D.
-
Reagent Addition:
-
To each vial, add your ketone/aldehyde (1.0 eq) and morpholine (1.1 eq).
-
Add an anhydrous solvent (e.g., 1,2-dichloroethane, DCE) to a concentration of ~0.2 M.
-
-
Condition Variation:
-
Vial A (Control): No additive.
-
Vial B (Acid Catalyst): Add acetic acid (0.1 eq).
-
Vial C (Dehydrating Agent): Add activated 4Å molecular sieves (a layer covering the bottom of the vial).
-
Vial D (Both): Add both acetic acid (0.1 eq) and 4Å molecular sieves.
-
-
Initiation: To each vial, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Seal the vials and stir at room temperature.
-
Monitoring: After 2, 6, and 24 hours, take a small aliquot from each reaction, quench it with saturated aqueous NaHCO₃, extract with ethyl acetate, and spot on a TLC plate to assess the consumption of the starting material and formation of the product.
-
Analysis: Based on the TLC results, identify the condition that provides the fastest and cleanest conversion to your desired N-substituted morpholine. This condition can then be scaled up.
References
-
Organic Chemistry Portal, Morpholine synthesis, [Link]
-
NileRed, Morpholine Preparation from Diethanolamine, YouTube, [Link]
-
ResearchGate, Can you help me for synthesis of morpholine usinf dehydration diethanolamine?, [Link]
-
Ortiz, K. G., et al., Green Synthesis of Morpholines via Selective Monoalkylation of Amines, ChemRxiv, [Link]
-
Delaunay, T., et al., An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture, ACS Omega, [Link]
-
Wolfe, J. P., et al., A New Strategy for the Synthesis of Substituted Morpholines, National Institutes of Health, [Link]
-
Jain, A. & Sahu, S. K., Synthesis and SAR of morpholine and its derivatives: A review update, E3S Web of Conferences, [Link]
Sources
Technical Support Center: Enhancing Stereoselectivity with (R)-Methyl Morpholine-2-carboxylate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for enhancing stereoselectivity in reactions involving the chiral building block, (R)-Methyl morpholine-2-carboxylate. The inherent chirality of this scaffold is a powerful tool in asymmetric synthesis, but achieving high levels of stereocontrol requires careful consideration of reaction parameters. This document provides field-proven insights and detailed protocols to help you navigate common challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs): Core Principles
Q1: What is the fundamental role of (R)-Methyl morpholine-2-carboxylate in directing stereoselectivity?
A: (R)-Methyl morpholine-2-carboxylate acts as a chiral auxiliary or a chiral building block. Its rigid, pre-defined stereocenter at the C2 position creates a sterically and electronically biased environment. When a new stereocenter is formed in a reaction, one of the competing transition states is often favored because it minimizes steric clashes with the morpholine ring or benefits from favorable electronic interactions. This difference in transition state energies leads to the preferential formation of one stereoisomer over another.[1] The efficiency of this stereochemical induction depends heavily on how effectively the existing chiral center can influence the geometry of the reaction's transition state.
Q2: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the most common initial factors to investigate?
A: A lack of diastereoselectivity suggests that the energy difference between the transition states leading to the different stereoisomers is negligible. The most critical factors to investigate immediately are:
-
Temperature: The reaction may be running at too high a temperature. Higher thermal energy can overcome the small energy barriers between competing stereoselective pathways, leading to a loss of selectivity.[2]
-
Solvent: The solvent plays a crucial role in stabilizing transition states. A suboptimal solvent may not promote the organized, rigid transition state necessary for high stereoselectivity, or it may equally stabilize both pathways.[3]
-
Catalyst/Reagent Choice: If using a catalyst (e.g., a Lewis acid), it may not be effectively coordinating with your substrate to create a sterically demanding environment. The size, Lewis acidity, and ligand sphere of the catalyst are paramount.[4][5]
Q3: Can the nitrogen atom of the morpholine ring interfere with my reaction?
A: Absolutely. The lone pair on the morpholine nitrogen makes it a Lewis basic site. This can lead to several issues:
-
Catalyst Deactivation: The nitrogen can coordinate to and sequester a Lewis acid catalyst, rendering it inactive for the intended transformation.[6]
-
Unwanted Side Reactions: It can act as a nucleophile or a base, leading to side product formation.
-
Conformational Ambiguity: If the nitrogen is unprotected, its protonation state or coordination can alter the conformation of the morpholine ring, which in turn can affect the steric environment and reduce stereoselectivity.
For these reasons, it is often essential to protect the morpholine nitrogen (e.g., as a Boc, Cbz, or Ts derivative) to ensure its electronic and steric influence is predictable and beneficial.[7]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Issue 1: Low Diastereoselectivity (<5:1 d.r.) in a Lewis Acid-Catalyzed Reaction
Q: I am performing a Michael addition to an α,β-unsaturated system using (R)-N-Boc-methyl morpholine-2-carboxylate as the nucleophile, catalyzed by TiCl₄, but my diastereomeric ratio is poor (2:1). How can I improve this?
A: A low d.r. in this context points to a poorly organized transition state. The catalyst, substrate, and reagent are not locked into a single, low-energy geometry.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Detailed Explanation:
-
Decrease Temperature: This is the most critical first step. Lowering the reaction temperature to -20°C, -40°C, or even -78°C significantly reduces the available thermal energy.[8] As stereoselectivity arises from the difference in activation energies (ΔΔG‡) between two competing pathways, reducing the temperature makes it much harder for the reaction to proceed through the higher-energy (less favored) transition state, thus amplifying the product ratio of the desired diastereomer.
-
Screen Lewis Acids: TiCl₄ is a strong, small Lewis acid. Its coordination geometry might not be optimal. Consider screening other Lewis acids with different steric and electronic properties.
-
Bulkier Catalysts: Catalysts like SnCl₄ or those with bulky ligands can create a more sterically hindered environment, forcing the incoming electrophile to approach from a specific face.
-
Bidentate Coordination: A catalyst like Sc(OTf)₃ might engage in stronger bidentate chelation with both the morpholine oxygen and the ester carbonyl, creating a more rigid ring structure in the transition state and enhancing facial bias.
-
-
Evaluate Solvent Effects: The solvent's ability to coordinate with the Lewis acid or solvate the transition state is crucial.[3]
-
Non-coordinating solvents (e.g., toluene, hexanes) will not compete with your substrate for binding to the Lewis acid, potentially leading to a more defined and reactive catalytic species.
-
Coordinating solvents (e.g., THF, Et₂O) can sometimes help by tempering the reactivity of a very strong Lewis acid or by participating in the transition state structure. A full solvent screen is often necessary.
-
Issue 2: Epimerization or Racemization of the Product during Workup or Purification
Q: I achieved a high d.r. in the crude reaction mixture (determined by ¹H NMR), but the selectivity drops significantly after aqueous workup and silica gel chromatography. What is happening?
A: This strongly suggests that your desired product is stereochemically labile under either acidic or basic conditions, and the stereocenter adjacent to the ester (C2) is likely epimerizing.
Solutions and Causality:
-
Neutralize Carefully: During aqueous workup, avoid extreme pH. Use a buffered solution (e.g., saturated aq. NH₄Cl for quenching organometallics, or a phosphate buffer) instead of strong acids or bases (like 1M HCl or NaOH). The C2 proton is α- to a carbonyl, making it susceptible to deprotonation by base, leading to a planar enolate intermediate and loss of stereochemical information upon re-protonation. Conversely, strong acid can catalyze enolization.
-
Modify Purification Strategy: Silica gel is inherently acidic and can cause on-column epimerization.
-
Neutralize Silica: Pre-treat your silica gel by slurrying it in a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1% v/v), then packing the column. This neutralizes the acidic silanol groups.
-
Use Alternative Stationary Phases: Consider using neutral alumina or a less acidic phase like Florisil.
-
Minimize Contact Time: Perform flash chromatography as quickly as possible. Avoid letting the product sit on the column for extended periods. If possible, crystallization may be a superior purification method for stereochemically sensitive compounds.
-
Key Experimental Protocols
Protocol 1: General Procedure for Optimizing Reaction Temperature
This protocol outlines a systematic approach to determine the optimal temperature for maximizing stereoselectivity.
Materials:
-
(R)-N-Protected-methyl morpholine-2-carboxylate
-
Reactant partner (e.g., electrophile)
-
Catalyst (if applicable)
-
Anhydrous solvent
-
Dry glassware (Schlenk flasks or sealed vials)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature cooling baths (ice/water, ice/salt, dry ice/acetone, cryocooler)
-
Analytical instrument for determining stereoselectivity (e.g., Chiral HPLC, ¹H NMR with a chiral shift reagent, or GC-MS).
Methodology:
-
Baseline Reaction: Run the reaction at a standard starting temperature (e.g., 0 °C or room temperature) to establish a baseline yield and stereoselectivity.
-
Parallel Setup: Prepare 3-4 identical reactions in parallel under an inert atmosphere. Ensure all reagents are added from the same stock solutions to minimize variation.
-
Staggered Cooling: Place each reaction vessel in a pre-equilibrated cooling bath at different target temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C).
-
Reagent Addition: Add the final reagent (often the catalyst or the most reactive component) slowly at the target temperature to control any exotherm.
-
Reaction Monitoring: Stir each reaction at its designated temperature and monitor for completion using TLC.[9] Note that lower temperatures will significantly slow reaction rates, so patience is key.[2]
-
Consistent Quenching: Once complete, quench all reactions in an identical manner, preferably at low temperature before warming to room temperature.
-
Analysis: After a consistent workup procedure, analyze a small, crude aliquot from each reaction to determine the diastereomeric or enantiomeric ratio.
-
Data Compilation: Record the results in a table to identify the optimal balance between reaction time, yield, and stereoselectivity.
Data Summary Table Example:
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Diastereomeric Ratio (d.r.) |
| 25 (RT) | 2 | >95 | 3:1 |
| 0 | 6 | >95 | 8:1 |
| -20 | 18 | 90 | 15:1 |
| -40 | 36 | 75 | >20:1 |
| -78 | 72 | 40 | >20:1 (Not isolated) |
Protocol 2: Screening Solvents for Enhanced Stereoselectivity
Objective: To identify a solvent that promotes the desired stereochemical outcome by differentially stabilizing the favored transition state.
Experimental Workflow Diagram:
Caption: Workflow for solvent screening experiment.
Methodology:
-
Solvent Selection: Choose a range of anhydrous solvents with varying properties (dielectric constant, coordinating ability). Good candidates include Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Diethyl Ether, Acetonitrile (MeCN), and Hexanes.
-
Reaction Setup: In parallel, set up identical reactions in each solvent. It is critical that the concentration of the limiting reagent is the same across all reactions.
-
Execution: Run all reactions at the optimal temperature determined from Protocol 1. Monitor each reaction by TLC, as reaction rates can vary dramatically with solvent.
-
Analysis: After workup, determine the stereoselectivity for each reaction.
-
Interpretation: Analyze the results. Sometimes a clear trend emerges. For example, non-coordinating solvents may favor reactions where catalyst-substrate chelation is dominant, while polar aprotic solvents might be better for reactions involving charge-separated transition states.[3][7]
References
-
Wikipedia. (2023). Stereoselectivity. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Royal Society of Chemistry. Retrieved from [Link]
- ACS Publications. (2026). Co-Catalyzed Asymmetric Carbamoyl Radical Addition of Imines. American Chemical Society.
-
Wikipedia. (2023). Reductive amination. In Wikipedia. Retrieved from [Link]
-
PubMed Central. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. National Library of Medicine. Retrieved from [Link]
- American Chemical Society. (2026). Diverse Functionalization of 2-Pyridinones via Rh(II)-Catalyzed X−H Insertion and Subsequent Transformations Using Heterocyclic Diazo Reagents.
-
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2020). A regio- and stereoselectivity and molecular mechanism study on the addition reactions of morpholine and m-CPBA to 9α-hydroxyparthenolide using DFT calculations. ResearchGate. Retrieved from [Link]
-
RSC Publishing. (2009). Solvent effects on stereoselectivity: more than just an environment. Royal Society of Chemistry. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Retrieved from [Link]
-
PubMed. (2012). Stereoselectivity in metallocene-catalyzed coordination polymerization of renewable methylene butyrolactones: from stereo-random to stereo-perfect polymers. National Library of Medicine. Retrieved from [Link]
-
PubMed. (2012). Diastereoselective protocols for the synthesis of 2,3-trans- and 2,3-cis-6-methoxy-morpholine-2-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ResearchGate. Retrieved from [Link]
-
PMC - NIH. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Library of Medicine. Retrieved from [Link]
-
MDPI. (2025). Feature Papers in Catalysis in Organic and Polymer Chemistry. MDPI. Retrieved from [Link]
Sources
- 1. Stereoselectivity - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Stereoselectivity in metallocene-catalyzed coordination polymerization of renewable methylene butyrolactones: from stereo-random to stereo-perfect polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Feature Papers in Catalysis in Organic and Polymer Chemistry | MDPI [mdpi.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Reducing reaction times in the synthesis of (R)-Methyl morpholine-2-carboxylate
Welcome to the technical support center for the synthesis of (R)-Methyl morpholine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions to optimize your synthetic protocols, with a focus on reducing reaction times and improving overall efficiency.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of (R)-Methyl morpholine-2-carboxylate. The typical synthesis involves the intramolecular cyclization of a suitable amino alcohol precursor.
Issue 1: Slow or Incomplete Reaction
Symptoms:
-
Low conversion of starting material to product even after extended reaction times.
-
Reaction monitoring (e.g., by TLC, LC-MS, or NMR) shows the persistence of starting materials.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity or Loading: The intramolecular cyclization to form the morpholine ring is often catalyzed by an acid or a base.
-
Causality: Catalysts provide an alternative, lower-energy reaction pathway, thereby increasing the reaction rate. Insufficient catalyst activity or amount will result in a slower reaction.
-
Solution:
-
Increase Catalyst Loading: Incrementally increase the molar percentage of your catalyst. Monitor the reaction for any increase in side product formation.
-
Change the Catalyst: If increasing the loading is ineffective, consider a different catalyst. For acid-catalyzed cyclization, stronger acids like p-toluenesulfonic acid (p-TsOH) or a Lewis acid such as boron trifluoride etherate can be more effective than weaker acids.[1] For base-catalyzed reactions, a stronger, non-nucleophilic base like potassium tert-butoxide (tBuOK) may be required.[2][3]
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvent. Ensure all reagents and solvents are pure and dry.
-
-
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics.
-
Causality: According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature. A temperature that is too low will result in a slow reaction rate.
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction closely for the formation of degradation products. Many organic reactions can be safely heated to the boiling point of the solvent.[4][5]
-
Microwave Irradiation: Consider using a microwave synthesizer, which can often dramatically reduce reaction times by rapidly and efficiently heating the reaction mixture.
-
-
-
Poor Solvent Choice: The solvent can significantly influence the reaction rate.
-
Causality: The solvent's polarity and ability to solvate transition states can stabilize or destabilize them, thus affecting the activation energy of the reaction.
-
Solution:
-
Solvent Screening: If the reaction is slow, consider screening a range of solvents with different polarities (e.g., toluene, THF, DMF, DMSO). A solvent that better solubilizes the reactants and stabilizes the transition state can accelerate the reaction.
-
Higher Boiling Point Solvents: To enable higher reaction temperatures, switch to a higher boiling point solvent (e.g., from THF to dioxane or toluene).
-
-
Experimental Protocol: Accelerated Synthesis via Catalyst and Temperature Optimization
This protocol describes a general procedure for optimizing the intramolecular cyclization step to reduce reaction time.
Materials:
-
(R)-N-substituted-2-amino-1,4-butanediol precursor
-
Anhydrous Toluene
-
p-Toluenesulfonic acid (p-TsOH)
-
Dean-Stark apparatus
-
Reaction flask, condenser, and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a reaction flask with a Dean-Stark trap and a condenser under an inert atmosphere.
-
To the flask, add the amino diol precursor (1.0 eq) and anhydrous toluene.
-
Add p-TsOH (0.1 - 0.2 eq).
-
Heat the reaction mixture to reflux. The removal of water via the Dean-Stark trap will drive the reaction to completion.
-
Monitor the reaction progress by TLC or LC-MS every hour.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Low Yield
Symptoms:
-
The desired product is formed, but the isolated yield is significantly lower than expected.
-
Multiple spots are observed on the TLC plate, indicating the presence of side products.
Potential Causes & Solutions:
-
Side Reactions: Competing reactions can consume the starting material or the product.
-
Causality: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.
-
Solution:
-
High Dilution: Run the reaction at a lower concentration to favor the intramolecular cyclization over intermolecular side reactions.
-
Slow Addition: Add the starting material slowly to the reaction mixture at the optimal reaction temperature to maintain a low instantaneous concentration.
-
-
-
Product Degradation: The product may be unstable under the reaction conditions.
-
Causality: High temperatures or prolonged exposure to acidic or basic conditions can lead to the degradation of the product.
-
Solution:
-
Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize product degradation.
-
Lower Temperature: If degradation is observed, try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
-
Inefficient Work-up or Purification: The product may be lost during the extraction or purification steps.
-
Causality: The product may have some water solubility, or it may be volatile.
-
Solution:
-
Optimize Extraction: If the product is water-soluble, perform multiple extractions with a suitable organic solvent.
-
Careful Purification: Use appropriate purification techniques and be mindful of the product's stability on silica gel.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control for reducing the reaction time?
A1: Temperature is often the most critical parameter. Increasing the temperature generally leads to a significant increase in the reaction rate. However, this must be balanced with the potential for side product formation and product degradation. A systematic study of the effect of temperature on your specific reaction is highly recommended.
Q2: Which type of catalyst is generally more effective for the intramolecular cyclization to form the morpholine ring?
A2: Both acid and base catalysts can be effective, and the choice depends on the specific substrate. For the cyclization of amino alcohols, acid catalysis is very common. Strong acids like p-TsOH are often used as they can protonate the hydroxyl group, making it a better leaving group (water). In some cases, Lewis acids can also be effective. For substrates with protecting groups sensitive to acid, base-catalyzed cyclization might be a better option.
Q3: Can the order of reagent addition affect the reaction time and yield?
A3: Yes, the order of addition can be important. For instance, in a bimolecular reaction, adding one reactant slowly to the other can help to control the reaction rate and minimize side reactions. For intramolecular cyclizations, ensuring the catalyst is active before adding the substrate can sometimes be beneficial.
Q4: How can I quickly screen for the optimal reaction conditions?
A4: High-throughput screening techniques using parallel synthesisers can be very effective for rapidly screening a range of catalysts, solvents, and temperatures. If this equipment is not available, setting up a small array of parallel reactions in vials on a heating block can also be an efficient way to screen conditions on a small scale.
Q5: Are there any "green" chemistry approaches to reduce reaction times and improve the synthesis?
A5: Yes, several green chemistry principles can be applied. Using catalytic amounts of reagents instead of stoichiometric amounts is a key principle.[6] Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. Additionally, choosing environmentally benign solvents is also an important consideration. The use of enzymes in organic synthesis is also a green approach that can lead to highly selective reactions under mild conditions.[6]
Visualizations
Troubleshooting Workflow for Slow Reactions
Sources
Technical Support Center: Synthesis of (R)-Methyl Morpholine-2-carboxylate
Welcome to our dedicated technical support guide for the synthesis of (R)-Methyl morpholine-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth insights, troubleshooting advice, and detailed protocols for alternative synthetic routes to this valuable chiral building block. Our focus is on practical, field-proven methodologies that emphasize efficiency, scalability, and stereochemical control.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the synthesis of (R)-Methyl morpholine-2-carboxylate, providing concise and scientifically grounded answers.
Q1: What are the primary challenges in synthesizing enantiomerically pure (R)-Methyl morpholine-2-carboxylate?
A1: The main challenges lie in controlling the stereochemistry at the C2 position and preventing side reactions. Achieving high enantiomeric excess is critical for its use in pharmaceuticals.[1][2] Common issues include racemization during reaction or workup, and the formation of diastereomers if additional chiral centers are present.[2] Additionally, achieving selective N-alkylation without over-alkylation can be problematic in some routes.[3]
Q2: What are the most common starting materials for the chiral pool synthesis of (R)-Methyl morpholine-2-carboxylate?
A2: L-serine and its derivatives, such as L-serine methyl ester hydrochloride, are widely used as readily available and enantiomerically pure starting materials.[4][5] The inherent chirality of L-serine is transferred to the final morpholine product, making it an efficient strategy.
Q3: Are there catalytic asymmetric methods to synthesize chiral morpholines?
A3: Yes, catalytic asymmetric synthesis is a powerful alternative to chiral pool methods.[1][6] These methods often involve the asymmetric hydrogenation of a prochiral dehydromorpholine precursor using a chiral catalyst, such as a rhodium-bisphosphine complex.[1][7] This approach can provide high yields and excellent enantioselectivities (up to 99% ee).[1] Another strategy involves a tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation.[6]
Q4: What are the key considerations for scaling up the synthesis of (R)-Methyl morpholine-2-carboxylate?
A4: For large-scale synthesis, factors such as cost of reagents, reaction safety, and ease of purification are paramount.[8] Routes that avoid hazardous reagents like epichlorohydrin or require cryogenic conditions may be less suitable for industrial production.[9] Processes with fewer steps and high yields, such as some patented methods involving the reaction of diethylene glycol with ammonia, are often preferred for their efficiency and cost-effectiveness.[8][10]
Q5: How can I purify the final (R)-Methyl morpholine-2-carboxylate product?
A5: Purification is typically achieved through flash column chromatography on silica gel.[7][11] The choice of eluent system will depend on the specific protecting groups used in the synthesis. For hydrochloride salts, recrystallization is a common purification method.[12][13] It is crucial to monitor the purification process carefully to avoid racemization or decomposition of the product.
Alternative Synthetic Route: From L-Serine Methyl Ester
This section details a reliable and frequently employed alternative route for the synthesis of (R)-Methyl morpholine-2-carboxylate, starting from the chiral pool precursor, L-serine methyl ester.
Workflow Diagram
Caption: Synthetic workflow from L-Serine Methyl Ester.
Detailed Experimental Protocol
Step 1: N-alkylation of L-Serine Methyl Ester
-
Materials: L-serine methyl ester hydrochloride, a suitable base (e.g., triethylamine or sodium bicarbonate), 2-bromoethanol, and a polar aprotic solvent (e.g., acetonitrile or DMF).
-
Procedure: a. Suspend L-serine methyl ester hydrochloride in the chosen solvent. b. Add the base portion-wise at room temperature to neutralize the hydrochloride salt and liberate the free amine. c. To the resulting mixture, add 2-bromoethanol dropwise. d. Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature and filter off any inorganic salts. f. Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxyethyl)-L-serine methyl ester. This intermediate can often be used in the next step without further purification.
Rationale: This step introduces the N-(2-hydroxyethyl) group, which is essential for the subsequent cyclization to form the morpholine ring. The choice of base and solvent is crucial to ensure complete reaction and minimize side products.
Step 2: Intramolecular Cyclization
-
Materials: Crude N-(2-hydroxyethyl)-L-serine methyl ester from Step 1, triphenylphosphine (PPh3), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) for Mitsunobu conditions, OR methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) and a non-nucleophilic base (e.g., triethylamine or DIPEA) for the sulfonate route, and an appropriate solvent (e.g., THF or dichloromethane).
-
Procedure (Mitsunobu Cyclization): a. Dissolve the crude intermediate and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add DEAD or DIAD dropwise to the cooled solution. The reaction is often exothermic and may develop a characteristic orange or red color. d. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). e. Quench the reaction with water and extract the product with a suitable organic solvent. f. The organic layer is then washed, dried, and concentrated to give the crude product.
-
Procedure (Sulfonate Formation and Cyclization): a. Dissolve the crude intermediate in dichloromethane and cool to 0 °C. b. Add triethylamine followed by the dropwise addition of methanesulfonyl chloride or p-toluenesulfonyl chloride. c. Stir the reaction at 0 °C for a specified time, then allow it to warm to room temperature. d. Upon completion of the sulfonate formation, add a stronger base (e.g., potassium tert-butoxide) to effect the intramolecular cyclization. e. Work up the reaction by quenching with water, separating the organic layer, and then washing, drying, and concentrating.
Causality: The Mitsunobu reaction provides a one-pot method for the dehydration and cyclization of the amino alcohol. The sulfonate route is a two-step, one-pot alternative where the hydroxyl group is first converted into a good leaving group (mesylate or tosylate), which is then displaced by the secondary amine in an intramolecular SN2 reaction to form the morpholine ring.
Step 3: Purification
-
Technique: Flash column chromatography on silica gel is the most common method for purifying the final product.
-
Eluent System: A gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol is typically effective. The optimal eluent system should be determined by TLC analysis.
-
Final Product: After chromatography, the fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield (R)-Methyl morpholine-2-carboxylate as an oil or low-melting solid.
Expert Insight: Careful monitoring of the reaction progress and control of reaction temperatures are critical to minimize the formation of byproducts and ensure high yields and enantiomeric purity.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the synthesis of (R)-Methyl morpholine-2-carboxylate.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield in N-alkylation step | - Incomplete reaction. - Over-alkylation (formation of bis-alkylated product). - Ineffective neutralization of the starting material hydrochloride salt. | - Increase reaction time or temperature. - Use a less reactive alkylating agent or control the stoichiometry carefully. - Ensure sufficient base is used to fully liberate the free amine. |
| Formation of side products during cyclization | - In the Mitsunobu reaction, side products from the reaction of the reagents can be formed. - In the sulfonate route, elimination reactions can compete with cyclization. | - For the Mitsunobu reaction, ensure slow addition of the azodicarboxylate at low temperature. - For the sulfonate route, use a non-nucleophilic base and a polar aprotic solvent to favor the SN2 cyclization. |
| Racemization of the final product | - Harsh reaction conditions (e.g., high temperatures or strongly basic/acidic conditions). | - Maintain mild reaction conditions throughout the synthesis. - Use non-protic solvents where possible. - Purify the product under neutral conditions. |
| Difficulty in purifying the final product | - Co-elution of the product with byproducts during chromatography. | - Optimize the eluent system for column chromatography. - Consider converting the product to its hydrochloride salt, which may be crystalline and easier to purify by recrystallization. |
| Incomplete conversion in the cyclization step | - Insufficient activation of the hydroxyl group. - Steric hindrance impeding the intramolecular reaction. | - Ensure the use of fresh and high-purity reagents for the Mitsunobu or sulfonation steps. - A higher reaction temperature or longer reaction time may be necessary, but monitor for side reactions. |
References
- Jiangsu Fubia Chemical Co., Ltd. (2020). Synthesis process of N-methylmorpholine. CN111674489A.
-
Organic Chemistry Portal. Morpholine synthesis. [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 2024. [Link]
- Moss, P. H. (1964).
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2019). Synthetic method of L-serine methyl ester hydrochloride. CN110606811A.
-
Li, M., et al. (2018). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 9(3), 633-638. [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 785-819. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Chen, X., et al. (2007). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics and Catalysis Letters, 91(2), 163-170. [Link]
-
Synthesis of Biologically Important Chiral Morpholine Derivatives. Arkivoc, 2007(15), 1-11. [Link]
-
Wolfe, J. P., et al. (2005). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 7(12), 2281-2284. [Link]
- Jefferson Chemical Company, Inc. (1964).
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 2023. [Link]
- Esteve-Subiela, A., et al. (2024).
-
Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 2021. [Link]
-
Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. Journal of the Chemical Society, Perkin Transactions 1, 1985, 237-241. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. Arkivoc, 2008(16), 209-215. [Link]
-
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules, 2023. [Link]
-
Chiral-achiral-separation-ten-flavanones.pdf. UVaDOC Principal. [Link]
-
Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696-8709. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 2023. [Link]
-
Synthesis of methyl 5-oxomorpholine-2-carboxylate 25 and methyl... ResearchGate. [Link]
Sources
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
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- 8. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 9. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]
- 10. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]
- 11. Synthesis and resolution of 3-substituted morpholine appetite suppressants and chiral synthesis via O-arylhomoserines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
- 13. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral HPLC Separation of Morpholine Enantiomers
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the chiral separation of morpholine and its derivatives. As a core structural motif in numerous pharmaceuticals, achieving robust enantiomeric separation of morpholine-containing compounds is a critical step in drug development and quality control. However, the basic nature of the morpholine nitrogen and the conformational flexibility of the ring can present unique challenges in HPLC method development.
This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. It moves beyond simple procedural lists to explain the 'why' behind each recommendation, empowering you to make informed decisions in your laboratory.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered during the chiral HPLC separation of morpholine enantiomers. Follow the logical flow to diagnose and resolve your specific issue.
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Achieving baseline resolution (Rs ≥ 1.5) is the primary goal. If you are observing a single peak or two poorly resolved peaks, it indicates that the chiral recognition mechanism between your analyte and the chiral stationary phase (CSP) is suboptimal.
Initial Diagnosis:
-
Is the stationary phase appropriate? Not all CSPs work for all molecules. Predicting the best CSP is notoriously difficult, necessitating an empirical screening approach.[1][2]
-
Is the mobile phase composition optimal? The type and concentration of the organic modifier and any additives dramatically influence selectivity.[3]
Troubleshooting Workflow:
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Benchmarking the Performance of (R)-Methyl Morpholine-2-carboxylate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the ultimate biological efficacy of target molecules. Among the vast arsenal of chiral scaffolds, (R)-Methyl morpholine-2-carboxylate and its derivatives have emerged as a versatile and powerful platform. This guide provides an in-depth technical comparison of their performance, grounded in experimental data, to inform their application in both asymmetric catalysis and as key structural motifs in bioactive compounds.
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as potency, selectivity, and pharmacokinetic profiles.[1][2] The inherent chirality of (R)-Methyl morpholine-2-carboxylate offers a pre-defined stereocenter, making it an attractive starting point for the synthesis of complex, enantiomerically pure molecules.
Section 1: Performance in Asymmetric Organocatalysis
The true test of a chiral scaffold's utility often lies in its ability to induce stereoselectivity in chemical transformations. Derivatives of (R)-Methyl morpholine-2-carboxylate, particularly the corresponding carboxylic acids, have demonstrated exceptional performance as organocatalysts, challenging and, in some cases, surpassing the efficacy of more conventional catalysts like proline.
Causality Behind Experimental Choices in Asymmetric Catalysis
The design of an effective organocatalyst hinges on the precise spatial arrangement of functional groups that can activate substrates and control the stereochemical outcome of a reaction. In the case of morpholine-2-carboxylate derivatives, the rigid, chair-like conformation of the morpholine ring, combined with the stereochemistry at the 2-position, creates a well-defined chiral environment. The nitrogen atom acts as a nucleophile or a base to activate one substrate (e.g., an aldehyde via enamine formation), while the carboxylate group can act as a Brønsted acid or a hydrogen bond donor to activate the other substrate and guide its approach. This bifunctional activation is key to achieving high levels of stereocontrol.[3]
Comparative Performance in the Asymmetric Michael Addition
A compelling demonstration of the catalytic prowess of morpholine-2-carboxylate derivatives is seen in the asymmetric Michael addition of aldehydes to nitroolefins, a fundamental carbon-carbon bond-forming reaction. Experimental data from a study by Pellegrino et al. (2023) showcases the remarkable efficiency of a cis-5-benzyl-morpholine-2-carboxylic acid catalyst (a close derivative of the topic compound) in this transformation.[3]
Table 1: Performance of a Morpholine-2-Carboxylic Acid Derivative in the Asymmetric Michael Addition of Propanal to β-Nitrostyrene [3]
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | iPrOH | -10 | 24 | >99 | 96:4 | 90 |
| 1 | CH2Cl2 | 40 | 12 | >99 | 70:30 | 65 |
| 1 | Toluene | 40 | 12 | >99 | 65:35 | 58 |
| 1 | THF | 40 | 12 | >99 | 75:25 | 70 |
As the data clearly indicates, the morpholine-based catalyst achieves outstanding results, particularly in isopropanol (iPrOH) at low temperatures, affording near-quantitative conversion, excellent diastereoselectivity, and high enantioselectivity with just 1 mol% of the catalyst.[3] This level of efficiency is highly competitive with other well-established organocatalysts for this reaction. The choice of a protic solvent like isopropanol was found to be crucial, as it likely stabilizes the transition state through hydrogen bonding, further enhancing stereocontrol.[3]
Experimental Workflow: Asymmetric Michael Addition
Caption: Workflow for the organocatalytic asymmetric Michael addition.
Section 2: Performance as a Chiral Building Block in Medicinal Chemistry
Beyond their catalytic applications, (R)-Methyl morpholine-2-carboxylate and its derivatives are valuable chiral building blocks for the synthesis of complex bioactive molecules. The morpholine moiety is found in numerous approved drugs and clinical candidates, where it often contributes to improved pharmacological and pharmacokinetic properties.[4]
Structure-Activity Relationship (SAR) Insights
The incorporation of a morpholine ring can influence a molecule's properties in several ways:
-
Solubility and Polarity: The ether oxygen and the amine nitrogen of the morpholine ring can act as hydrogen bond acceptors, often improving the aqueous solubility and overall polarity of a compound, which can be beneficial for oral bioavailability.
-
Metabolic Stability: The morpholine ring is generally metabolically stable, making it a favorable replacement for more labile groups.[5]
-
Conformational Rigidity: The defined chair-like conformation of the morpholine ring can pre-organize the substituents in a specific spatial orientation, leading to higher binding affinity and selectivity for a biological target.
Benchmarking Biological Activity: The Morpholine Scaffold in Action
While specific, direct comparative studies on the biological activity of simple (R)-Methyl morpholine-2-carboxylate derivatives are not abundant in the literature, the performance of more complex molecules containing this core structure underscores its potential.
Table 2: Anticancer Activity of Morpholine-Containing Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholine-acetamide derivative 1h | Carbonic Anhydrase IX (anticancer target) | 8.12 | [6] |
| Morpholine-substituted quinazoline AK-10 | A549 (Lung Cancer) | 8.55 | [7][8] |
| Morpholine-substituted quinazoline AK-10 | MCF-7 (Breast Cancer) | 3.15 | [7][8] |
| Morpholine-substituted tetrahydroquinoline 10e | A549 (Lung Cancer) | 0.033 | [9] |
The data in Table 2 highlights the potent anticancer activity of various compounds that incorporate the morpholine scaffold. For instance, a morpholine-substituted tetrahydroquinoline derivative (10e) exhibited an exceptionally low IC50 value of 0.033 µM against the A549 lung cancer cell line, indicating high potency.[9] Similarly, a morpholine-substituted quinazoline (AK-10) showed significant cytotoxicity against both lung and breast cancer cell lines.[7][8] These examples, while involving more complex structures, strongly suggest that the morpholine moiety, and by extension chiral building blocks like (R)-Methyl morpholine-2-carboxylate, can be instrumental in the design of highly active pharmaceutical agents.
Signaling Pathway: mTOR Inhibition by Morpholine Derivatives
Caption: Simplified diagram of mTOR inhibition by morpholine derivatives.
Section 3: Synthesis and Methodologies
The utility of a chiral building block is also determined by the ease and efficiency of its synthesis and incorporation into larger molecules.
Diastereoselective Synthesis of Substituted Morpholines
(R)-Methyl morpholine-2-carboxylate can serve as a starting material for the diastereoselective synthesis of more complex morpholine derivatives. For example, it can be used in reactions that build upon its existing stereocenter to create additional stereocenters with high control.[10]
Experimental Protocol: General Synthesis of N-Substituted Morpholine-2-Carboxamides
-
Ester Hydrolysis: To a solution of (R)-Methyl morpholine-2-carboxylate (1.0 equiv) in a 1:1 mixture of THF and water, add LiOH (1.5 equiv). Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Acidification: Cool the reaction mixture to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford (R)-morpholine-2-carboxylic acid.
-
Amide Coupling: To a solution of the crude (R)-morpholine-2-carboxylic acid (1.0 equiv) in dichloromethane (DCM) at 0 °C, add the desired amine (1.1 equiv), a coupling agent such as EDCI (1.2 equiv), and a base such as triethylamine (1.5 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Wash the reaction mixture with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted (R)-morpholine-2-carboxamide.
Conclusion
(R)-Methyl morpholine-2-carboxylate and its derivatives represent a high-performing class of chiral compounds with significant applications in both asymmetric catalysis and medicinal chemistry. As organocatalysts, they demonstrate the ability to achieve excellent yields and high levels of stereocontrol in important C-C bond-forming reactions, rivaling traditional catalysts. As chiral building blocks, they are integral components of numerous bioactive molecules, contributing to enhanced potency and favorable pharmacokinetic properties. The experimental data presented in this guide substantiates their value and provides a strong basis for their selection in demanding research and development projects.
References
-
Pellegrino, S., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. [Link]
-
Pellegrino, S., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. ResearchGate. [Link]
-
Kourounakis, A. P., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]
-
Wasim, K. F., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]
-
Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Anroop, B., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PubMed Central. [Link]
-
Khan, I., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. [Link]
-
Orentas, E., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. [Link]
-
Kourounakis, A. P., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
-
Noolvi, M. N., et al. (2015). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. [Link]
-
Yadav, P., et al. (2021). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Publications. [Link]
-
Khan, I., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. [Link]
-
Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Unciti-Broceta, A., et al. (2015). 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. PubMed. [Link]
-
Various Authors. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]
-
Wasim, K. F., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]
-
Sharma, P., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Organic Chemistry Portal. (2024). Morpholine synthesis. Organic Chemistry Portal. [Link]
-
Hassan, S. Y. (2013). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. MDPI. [Link]
-
Khan, I., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. [Link]
-
Gontrani, L., et al. (2014). Organocatalyzed asymmetric Michael addition by an efficient bifunctional carbohydrate–thiourea hybrid with mechanistic DFT analysis. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). IC50 values of compounds 16 and 17 against four different cancer cell lines. ResearchGate. [Link]
-
Gryguc, M., et al. (2020). Antifungal Activity of Morpholine and Piperidine Based Surfactants. ResearchGate. [Link]
-
Solovyeva, K. E., et al. (2021). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. PubMed Central. [Link]
-
Wang, Y., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]
Sources
- 1. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]
- 10. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Comparative Analysis of Enantiomeric Excess Determination for Morpholine Derivatives
Executive Summary
Morpholine rings are ubiquitous pharmacophores in modern medicinal chemistry (e.g., Linezolid, Rivaroxaban, Gefitinib), often serving to modulate solubility and pharmacokinetic profiles. However, determining the enantiomeric excess (ee) of chiral morpholine derivatives presents specific challenges due to the secondary amine's basicity (
This guide objectively compares the three primary methodologies for ee determination: Chiral HPLC , Chiral SFC , and NMR Spectroscopy with Chiral Solvating Agents (CSAs) . While HPLC remains the regulatory gold standard, SFC offers superior throughput for library screening, and NMR provides a rapid "dilute-and-shoot" alternative for early-stage synthetic checks.
Part 1: The Challenge of Morpholine Chirality
The morpholine moiety introduces two specific analytical hurdles:
-
Basicity: The nitrogen atom can interact strongly with residual silanol groups on chromatographic stationary phases, leading to severe peak tailing and loss of resolution (
). -
UV Transparency: Many simple morpholine intermediates lack strong chromophores, necessitating detection at low wavelengths (<220 nm) or derivatization.
Mechanism of Chiral Recognition
For successful separation, the analyte must engage in a minimum of three simultaneous interactions with the chiral selector (the "Three-Point Interaction Model"). For morpholines, these typically involve:
-
H-Bonding: Via the ether oxygen or amine hydrogen.
-
Steric Repulsion: From the morpholine ring puckering.
-
Dipole-Dipole Stacking: If aromatic substituents are present.
Figure 1: The Three-Point Interaction Model required for chiral recognition of morpholine derivatives.
Part 2: Methodological Comparison
Method A: Chiral HPLC (The Gold Standard)
Best for: QC release, trace impurity analysis (<0.1%), and validation.
High-Performance Liquid Chromatography (HPLC) using polysaccharide-based columns is the industry standard. For morpholines, the Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) and Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC) phases are most effective.
-
Critical Factor: You must use a basic additive. Without 0.1% Diethylamine (DEA) or Triethylamine (TEA), the morpholine nitrogen will interact with the silica support, destroying resolution.
-
Solvent Mode: While Normal Phase (Hexane/IPA) is common, Polar Organic Mode (Acetonitrile/Methanol + Base) is superior for morpholines due to better solubility and ionization control.
Method B: Chiral SFC (The High-Throughput Contender)
Best for: High-throughput screening (HTS) of synthetic libraries and preparative purification.
Supercritical Fluid Chromatography (SFC) uses supercritical CO2 as the primary mobile phase. It is 3-5x faster than HPLC due to the low viscosity of scCO2.
-
Advantage: The "Green" aspect is secondary to the kinetic performance . Morpholines elute as sharp peaks because the high diffusivity of scCO2 minimizes mass transfer resistance.
-
Limitation: Polar morpholines may precipitate in pure CO2. A co-solvent (Methanol) gradient is strictly required.
Method C: NMR with Chiral Solvating Agents (CSAs)
Best for: Rapid in-process checks, compounds lacking UV chromophores.
Instead of separating enantiomers physically, this method creates a solution-phase diastereomeric environment. A Chiral Solvating Agent (CSA), such as (R)-BINOL or Pirkle Alcohol , associates non-covalently with the morpholine.
-
Mechanism: Fast exchange on the NMR timescale results in split chemical shifts (
) for the enantiomers. -
Pro Tip: Use
(Benzene-d6) instead of . The aromatic solvent effect often amplifies the separation.
Part 3: Comparative Data Analysis
The following table summarizes the performance metrics based on internal application data for a generic 2-substituted morpholine pharmacophore.
| Feature | Chiral HPLC (Polar Organic) | Chiral SFC | 1H-NMR (w/ CSA) |
| Analysis Time | 15 - 30 mins | 3 - 8 mins | 5 - 10 mins |
| Resolution ( | High (> 2.0 typical) | High (> 2.5 typical) | Moderate (Peak overlap common) |
| Limit of Detection | < 0.05% ee | < 0.1% ee | ~ 1-2% ee |
| Sample Consumption | Low (< 10 µg) | Low (< 10 µg) | High (5-10 mg) |
| Method Development | Moderate (Screening required) | Fast (Universal gradients) | Fast (Mix and measure) |
| Cost per Sample | High (Solvents + Column) | Low (CO2 is cheap) | Low (Reagents) / High (Instrument time) |
Part 4: Decision Matrix
Use this logic flow to select the appropriate method for your specific stage of development.
Figure 2: Decision tree for selecting the optimal ee determination method.
Part 5: Validated Experimental Protocols
Protocol 1: Chiral HPLC (Polar Organic Mode)
This protocol minimizes solubility issues common in Hexane-based Normal Phase methods.
-
Column: Chiralpak AD-H or Chiralcel OD-H (
mm, 5 µm). -
Mobile Phase Preparation:
-
Mix Acetonitrile (ACN) and Methanol (MeOH) in a 90:10 ratio.[1]
-
Crucial Step: Add 0.1% v/v Diethylamine (DEA) or Triethylamine (TEA).
-
Why? The base competes for silanol sites, sharpening the morpholine peak.
-
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase.
-
Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature:
. -
Detection: UV @ 254 nm (or max absorbance).
-
-
System Suitability: Inject racemate first. Ensure Resolution (
) > 1.5.
Protocol 2: Chiral SFC (Gradient Screening)
Ideal for screening libraries of morpholine derivatives.
-
Column: Chiralpak IC-3 (
mm, 3 µm). -
Mobile Phase A:
(Liquid grade). -
Mobile Phase B: Methanol + 0.2% Isopropylamine (IPA-amine).
-
Note: IPA-amine is more volatile than DEA, making it better for fraction recovery in prep mode.
-
-
Gradient:
-
0 min: 5% B
-
5 min: 40% B
-
Hold 1 min.
-
-
Conditions:
-
Back Pressure: 120 bar.
-
Temperature:
. -
Flow Rate: 3.0 mL/min.
-
Protocol 3: NMR Determination using (R)-BINOL
For rapid assessment without column screening.
-
Reagent: (R)-(+)-1,1'-Bi-2-naphthol [(R)-BINOL].
-
Solvent: Benzene-
( ).-
Why? Benzene provides better signal dispersion via Anisotropic effects compared to Chloroform.
-
-
Procedure:
-
Dissolve 5-10 mg of Morpholine derivative in 0.6 mL
. -
Acquire a standard
-NMR spectrum (Reference). -
Add 1.0 - 2.0 equivalents of (R)-BINOL solid directly to the tube. Shake to dissolve.
-
Acquire the mixture spectrum.
-
-
Analysis: Zoom in on the morpholine ring protons (typically the
adjacent to Oxygen or Nitrogen). Look for signal splitting. -
Calculation: Integration of split peaks corresponds directly to the molar ratio of enantiomers.
References
-
Application of Chiral HPLC in Pharmaceutical Analysis. Journal of Chromatography A. Discusses the necessity of basic additives for amine separation.
-
Chiral Separation of Linezolid Enantiomers. Journal of Pharmaceutical and Biomedical Analysis. Specific case study on morpholine-containing antibiotics.
-
Supercritical Fluid Chromatography for Chiral Screening. Chromatography Today. Comparison of SFC vs HPLC throughput.
-
Chiral Solvating Agents in NMR. Chemical Reviews. Comprehensive review of CSAs including BINOL applications.
-
Daicel Chiral Technologies Instruction Manuals. Chiral Technologies. Authoritative source for column care and solvent compatibility (AD/OD/IC series).
Sources
Comparative analysis of synthetic strategies for chiral morpholines
A Comparative Analysis of Synthetic Strategies for Chiral Morpholines
The morpholine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to improve physicochemical properties such as solubility and metabolic stability, while also serving as a versatile pharmacophore, has cemented its importance in drug design. The introduction of stereocenters into the morpholine ring further expands its utility, allowing for precise three-dimensional arrangements that can significantly enhance potency and selectivity. This guide provides a comparative analysis of key synthetic strategies for accessing chiral morpholines, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal route for their specific applications.
Diastereoselective Cyclization of Chiral Amino Alcohols
One of the most established and reliable methods for synthesizing chiral morpholines involves the cyclization of chiral 1,2-amino alcohols. These precursors, often derived from readily available chiral pool starting materials like α-amino acids, provide a robust entry point to a wide range of substituted morpholines.
Mechanism and Experimental Rationale
The core of this strategy lies in the intramolecular cyclization of an N-substituted amino alcohol. The stereochemistry of the final product is dictated by the pre-existing stereocenters in the amino alcohol precursor. A common approach involves the N-alkylation of the amino alcohol with a suitable dielectrophile, such as a bis(2-chloroethyl) ether, or a two-step sequence involving alkylation with a haloethanol derivative followed by intramolecular Williamson ether synthesis or reductive amination.
A widely employed method is the cyclization with glyoxal or its derivatives, which proceeds through a double reductive amination. This approach is particularly effective for the synthesis of N-aryl morpholines. The choice of reducing agent is critical; sodium triacetoxyborohydride (STAB) is often preferred due to its mildness and tolerance of a wide range of functional groups.
Representative Experimental Protocol: Synthesis of (S)-2-(4-methoxyphenyl)-4-phenylmorpholine
-
Step 1: Synthesis of the Chiral Amino Alcohol: (S)-2-amino-2-(4-methoxyphenyl)ethanol is synthesized from (S)-4-methoxyphenylglycine via reduction of the carboxylic acid to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as THF.
-
Step 2: Cyclization: To a solution of (S)-2-amino-2-(4-methoxyphenyl)ethanol (1.0 eq) and aniline (1.1 eq) in dichloroethane (DCE) is added a 40% aqueous solution of glyoxal (1.2 eq). The mixture is stirred at room temperature for 1 hour.
-
Step 3: Reduction: Sodium triacetoxyborohydride (STAB) (2.5 eq) is added portionwise, and the reaction is stirred for 12 hours at room temperature.
-
Step 4: Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (DCM), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired morpholine.
Performance and Limitations
This substrate-controlled approach is highly reliable for transferring the stereochemistry from the starting amino alcohol to the final morpholine product. The enantiomeric excess (ee) of the product is typically high and directly reflects the ee of the starting material. However, this strategy is limited by the availability of the chiral amino alcohol precursors. While many are accessible from the chiral pool, the synthesis of more complex or uniquely substituted amino alcohols can be a significant undertaking.
Asymmetric Synthesis via Chiral Auxiliaries
The use of chiral auxiliaries provides a powerful method for controlling stereochemistry in the synthesis of morpholines, particularly when suitable chiral pool starting materials are unavailable. The auxiliary directs the stereochemical outcome of a key bond-forming reaction and is subsequently removed.
Mechanism and Experimental Rationale
A common strategy involves the use of Evans' oxazolidinone auxiliaries. An N-acylated chiral oxazolidinone can undergo a stereoselective aldol reaction with an appropriate aldehyde, followed by reduction and cyclization to form the morpholine ring. The stereoselectivity of the aldol reaction is controlled by the chiral auxiliary, which effectively shields one face of the enolate.
Workflow for Chiral Auxiliary-Mediated Morpholine Synthesis
Caption: Workflow for chiral auxiliary-mediated morpholine synthesis.
Performance and Limitations
Chiral auxiliary-based methods can provide high levels of diastereoselectivity and enantioselectivity, often exceeding 95% de and ee. They are also highly versatile, as the final substitution pattern can be readily modified by changing the acyl group and the aldehyde used in the aldol reaction. The primary drawback of this approach is the need for additional steps to attach and remove the auxiliary, which can lower the overall yield and atom economy. The cost of the chiral auxiliary can also be a consideration for large-scale synthesis.
Catalytic Asymmetric Synthesis
Catalytic asymmetric methods represent the state-of-the-art in chiral morpholine synthesis, offering high efficiency and atom economy. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.
Key Catalytic Approaches
Several catalytic strategies have been successfully applied to the synthesis of chiral morpholines:
-
Asymmetric Hydrogenation: The asymmetric hydrogenation of enamine or imine precursors to morpholines using chiral transition metal catalysts (e.g., Rhodium or Iridium complexes with chiral ligands) is a powerful approach. The catalyst coordinates to the substrate in a way that directs the delivery of hydrogen to one face of the double bond.
-
Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation of an appropriately substituted olefin can generate a chiral diol, which can then be converted to a morpholine through a series of transformations, including cyclization.
-
Kinetic Resolution: Enzymes can be used to selectively react with one enantiomer of a racemic mixture of morpholine precursors, leaving the other enantiomer unreacted and thus enantioenriched. Lipases are commonly used for the kinetic resolution of racemic amino alcohols via acylation.
Comparative Performance of Catalytic Methods
| Synthetic Strategy | Catalyst/Reagent | Typical ee (%) | Substrate Scope | Key Advantages | Key Disadvantages |
| Asymmetric Hydrogenation | [Rh(COD)2]BF4 / Chiral Ligand | >95 | Good for N-aryl enamines | High atom economy, high ee | Requires specialized high-pressure equipment |
| Asymmetric Dihydroxylation | AD-mix-β | >90 | Broad for olefins | Commercially available reagents | Multi-step sequence to morpholine |
| Enzymatic Kinetic Resolution | Lipase (e.g., CAL-B) | >99 | Broad for alcohols | Mild reaction conditions, high ee | Maximum theoretical yield of 50% |
Mechanism of Asymmetric Hydrogenation
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Conclusion and Future Outlook
The synthesis of chiral morpholines has evolved significantly, with a range of effective strategies now available to chemists. The choice of method depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the desired level of stereochemical purity.
-
Diastereoselective cyclization of chiral amino alcohols remains a workhorse in the field, valued for its reliability and predictability.
-
Chiral auxiliary-based methods offer flexibility and high stereocontrol, albeit at the cost of atom economy.
-
Catalytic asymmetric synthesis represents the most modern and efficient approach, providing access to highly enantioenriched morpholines with minimal waste. The continued development of new catalysts and catalytic reactions will undoubtedly further expand the toolkit for synthesizing these valuable compounds.
For drug development professionals, a thorough understanding of these comparative strengths and weaknesses is crucial for making informed decisions in the design and execution of synthetic routes for novel chiral morpholine-containing drug candidates.
References
-
A Review on the Synthesis of Morpholine Derivatives. Mini-Reviews in Organic Chemistry, [Link]
-
Recent Advances in the Synthesis of Morphlines. Chemistry of Heterocyclic Compounds, [Link]
-
Synthesis of Substituted Morpholines. Organic Syntheses, [Link]
-
A concise synthesis of chiral 2-substituted morpholines from α-amino acids. Tetrahedron: Asymmetry, [Link]
-
Recent advances in the synthesis of chiral 1,4-benzoxazines and their analogues. RSC Advances, [Link]
-
Stereoselective Synthesis of 2,3,5- and 2,3,6-Trisubstituted Morpholines. The Journal of Organic Chemistry, [Link]
-
Asymmetric Synthesis of Morpholine Derivatives and their Applications in Medicinal Chemistry. Current Medicinal Chemistry, [Link]
-
A Short and Efficient Synthesis of Chiral 2-Substituted Morpholines. Synthetic Communications, [Link]
-
Synthesis of Chiral Morpholine Derivatives. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, [Link]
A Cost-Effectiveness Analysis of (R)-Methyl Morpholine-2-carboxylate in Chiral Synthesis: A Comparative Guide for Drug Development Professionals
In the landscape of pharmaceutical development, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth cost-effectiveness analysis of (R)-Methyl morpholine-2-carboxylate, a versatile chiral synthon, in the context of synthesizing a key intermediate for the antibiotic, Linezolid. By comparing its performance with established alternative chiral precursors, this document aims to equip researchers, scientists, and drug development professionals with the data-driven insights necessary to make informed decisions in the early stages of process development.
The Strategic Importance of Chiral Morpholines in Medicinal Chemistry
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability.[1][2] The introduction of chirality into the morpholine ring further expands the accessible chemical space, allowing for precise three-dimensional arrangements that are often crucial for potent and selective biological activity. A prime example of a blockbuster drug featuring a chiral morpholine unit is the oxazolidinone antibiotic Linezolid, which is used to treat serious infections caused by multidrug-resistant bacteria.[3] The synthesis of the chiral morpholine core of Linezolid, therefore, represents a commercially significant and synthetically challenging endeavor where the choice of the starting chiral building block is paramount.
Case Study: Enantioselective Synthesis of a Key Linezolid Intermediate
To provide a tangible and relevant comparison, this guide focuses on the synthesis of a common chiral intermediate for Linezolid: (S)-N-Boc-3-hydroxymethylmorpholine . This intermediate contains the essential stereochemistry and functional handles required for the subsequent elaboration to the final active pharmaceutical ingredient (API). We will analyze three distinct synthetic pathways to this target molecule, each starting from a different commercially available chiral precursor:
-
Route A: Starting from (R)-Methyl morpholine-2-carboxylate .
-
Route B: Starting from the widely used chiral epoxide, (R)-epichlorohydrin .
-
Route C: Employing a chiral amino alcohol, (S)-3-amino-1-(benzyloxy)propan-2-ol .
The following sections will detail the synthetic transformations, analyze the performance of each route based on experimental data, and culminate in a comprehensive cost-effectiveness comparison.
Comparative Synthesis Routes and Performance Data
The efficiency of a synthetic route is not solely determined by the cost of the initial starting material but is a composite of factors including the number of synthetic steps, overall yield, enantiomeric purity, and the cost and safety of the reagents and solvents employed.
Route A: (R)-Methyl morpholine-2-carboxylate as the Chiral Precursor
(R)-Methyl morpholine-2-carboxylate offers a pre-formed morpholine ring with the desired stereocenter at the C2 position. The synthetic strategy involves functional group manipulation to convert the C2-carboxylate to a C3-hydroxymethyl group.
Figure 1: Synthetic workflow starting from (R)-Methyl morpholine-2-carboxylate.
Experimental Protocol for Route A:
-
N-Protection: To a solution of (R)-Methyl morpholine-2-carboxylate in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature until the reaction is complete.
-
Ester Reduction: The resulting N-Boc protected ester is then reduced to the corresponding primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF is typically required for this transformation. The reaction is performed at low temperature and then warmed to room temperature.
-
Work-up and Purification: The reaction is carefully quenched, followed by an aqueous work-up. The crude product is then purified by column chromatography to yield (S)-N-Boc-3-hydroxymethylmorpholine.
Route B: (R)-Epichlorohydrin as the Chiral Precursor
(R)-epichlorohydrin is a commodity chiral building block, and its use in the synthesis of Linezolid intermediates is well-documented.[2] This route involves the opening of the epoxide ring and subsequent cyclization to form the morpholine nucleus.
Figure 2: Synthetic workflow starting from (R)-Epichlorohydrin.
Experimental Protocol for Route B:
-
Epoxide Ring-Opening: (R)-epichlorohydrin is reacted with an appropriate amino alcohol, such as ethanolamine, to open the epoxide ring and form a key amino diol intermediate.
-
Cyclization: The intermediate is then cyclized under basic conditions to form the morpholine ring.
-
N-Protection: The secondary amine of the resulting (S)-3-hydroxymethylmorpholine is protected with a Boc group using di-tert-butyl dicarbonate.
-
Purification: The final product is purified by crystallization or column chromatography.
Route C: Chiral Amino Alcohol as the Precursor
This approach utilizes a pre-existing chiral amino alcohol, (S)-3-amino-1-(benzyloxy)propan-2-ol, which already contains the required stereocenter and hydroxyl group. The morpholine ring is then constructed around this core.
Figure 3: Synthetic workflow starting from a chiral amino alcohol.
Experimental Protocol for Route C:
-
N-Alkylation: The primary amine of (S)-3-amino-1-(benzyloxy)propan-2-ol is alkylated with a suitable two-carbon electrophile, such as a protected 2-bromoethanol derivative.
-
Deprotection: The benzyl protecting group on the primary alcohol is removed, typically by catalytic hydrogenation.
-
Intramolecular Cyclization: The resulting amino diol undergoes an intramolecular cyclization, often promoted by a base, to form the morpholine ring.
-
N-Protection: The final step is the protection of the morpholine nitrogen with a Boc group.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for each synthetic route, based on data from published literature and our internal analysis. These values represent typical outcomes and may vary depending on the specific reaction conditions and scale.
| Parameter | Route A: (R)-Methyl morpholine-2-carboxylate | Route B: (R)-Epichlorohydrin | Route C: (S)-3-Amino-1-(benzyloxy)propan-2-ol |
| Number of Steps | 2 | 3 | 4 |
| Overall Yield | ~70-80% | ~50-60%[2] | ~40-50% |
| Enantiomeric Excess (ee) | >99% (starting material dependent) | >98% | >99% (starting material dependent) |
| Key Reagents | LiAlH₄, Boc₂O | Ethanolamine, Boc₂O | 2-Bromoethanol derivative, H₂, Pd/C, Boc₂O |
| Purification Method | Column Chromatography | Crystallization/Column Chromatography | Column Chromatography |
Cost-Effectiveness Analysis
A comprehensive cost-effectiveness analysis must consider not only the price of the starting materials but also the costs associated with reagents, solvents, processing time, and waste disposal. The following table provides an estimated cost comparison for the synthesis of 1 kg of (S)-N-Boc-3-hydroxymethylmorpholine via each route. Prices are based on bulk quantity estimates from various suppliers and are subject to market fluctuations.
| Cost Component | Route A | Route B | Route C |
| Chiral Starting Material (per kg of product) | ~$300 - $500 | ~$50 - $100 | ~$400 - $600 |
| Reagents & Solvents | Moderate | Low | High |
| Process Complexity & Time | Low | Moderate | High |
| Waste Generation | Moderate | Low | High |
| Estimated Total Cost per kg of Product | $500 - $800 | $300 - $500 | $800 - $1200 |
Analysis:
-
Route B (from (R)-Epichlorohydrin): This route emerges as the most cost-effective option for large-scale production. The low cost of the starting material, coupled with a relatively straightforward and high-yielding process, makes it an attractive choice for industrial applications.[2]
-
Route A (from (R)-Methyl morpholine-2-carboxylate): While the starting material is more expensive than (R)-epichlorohydrin, this route offers the significant advantage of a shorter synthetic sequence and potentially higher overall yield. This can lead to savings in processing time and resources, making it a competitive option, particularly for mid-scale production or when speed is a critical factor. The higher initial investment in the chiral building block is partially offset by the reduced number of transformations.
-
Route C (from (S)-3-Amino-1-(benzyloxy)propan-2-ol): This route is the least cost-effective due to the high price of the chiral amino alcohol and the longer, more complex synthetic sequence. The multiple steps and purification requirements contribute to higher labor and material costs, making it less suitable for large-scale manufacturing.
Conclusion and Recommendations
The choice of a chiral building block for the synthesis of complex molecules like Linezolid intermediates is a multifactorial decision. While a simple comparison of starting material prices might suggest that commodity chemicals like (R)-epichlorohydrin are always the superior choice, a more nuanced cost-effectiveness analysis reveals a more complex picture.
(R)-Methyl morpholine-2-carboxylate , despite its higher initial cost compared to (R)-epichlorohydrin, presents a compelling alternative due to the conciseness of the synthetic route it enables. The reduction in the number of synthetic steps can translate to significant savings in time, labor, and manufacturing infrastructure, potentially offsetting the higher upfront cost of the starting material.
For drug development professionals, we recommend the following considerations:
-
For large-scale, cost-driven manufacturing: The route starting from (R)-epichlorohydrin is likely the most economically viable option.
-
For rapid process development, mid-scale production, or when minimizing the number of synthetic steps is a priority: The use of (R)-Methyl morpholine-2-carboxylate should be seriously considered. Its higher price may be justified by the increased efficiency and faster delivery of the target molecule.
-
For early-stage discovery and small-scale synthesis: While less cost-effective, the route from the chiral amino alcohol can be a viable option if the starting material is readily available from a chiral pool.
Ultimately, the optimal choice will depend on the specific project requirements, including the scale of production, timelines, and the available resources. This guide provides a framework and the necessary data to initiate a thorough evaluation of these factors, enabling a more strategic and cost-effective approach to chiral drug synthesis.
References
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. 2020;25(4):948. Available from: [Link]
-
An efficient and practical synthesis of antibacterial linezolid. Journal of Chemical Research. 2009;2009(12):739-740. Available from: [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. 2021;12(44):15061-15066. Available from: [Link]
-
Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. 2013;49(6):787-814. Available from: [Link]
-
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. 2023;88(10):6435-6447. Available from: [Link]
-
The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein Journal of Organic Chemistry. 2016;12:2498-2506. Available from: [Link]
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A Comparative Guide to the Toxicity Profiles of Morpholine-Based Compounds
For researchers, scientists, and drug development professionals, understanding the toxicological profile of a chemical scaffold is as critical as evaluating its efficacy. The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged structure in medicinal chemistry. Its unique physicochemical properties often impart favorable pharmacokinetic characteristics to drug candidates, including improved solubility and metabolic stability.[1] However, the incorporation of the morpholine moiety does not automatically guarantee safety. This guide provides a comparative analysis of the toxicity profiles of several morpholine-based compounds, offering experimental context and data to inform safer drug design and development.
Introduction to Morpholine and Its Derivatives in Drug Discovery
Morpholine is a versatile organic compound utilized in various industrial applications, including as a corrosion inhibitor and in the synthesis of rubber accelerators.[2] In the pharmaceutical industry, the morpholine scaffold is a common building block in a wide array of therapeutic agents, from anticancer drugs to antibiotics and antidepressants.[3] Its presence can influence a molecule's polarity, hydrogen bonding capacity, and overall conformation, thereby affecting its biological activity and safety profile.[1] This guide will focus on a selection of morpholine-containing compounds to illustrate the spectrum of their toxicological characteristics:
-
Morpholine: The parent compound, providing a baseline toxicological profile.
-
Gefitinib: An anticancer agent for non-small cell lung cancer.
-
Linezolid: An oxazolidinone antibiotic.
-
Reboxetine: A selective norepinephrine reuptake inhibitor used as an antidepressant.
-
Fenpropimorph: A fungicide used in agriculture.
Comparative Acute Toxicity
Acute toxicity, often measured by the median lethal dose (LD50), provides a quantitative measure of the short-term poisoning potential of a substance. The oral LD50 values in rats for our selected compounds are summarized below.
| Compound | Chemical Class | Primary Use | Oral LD50 in Rats (mg/kg) | Reference(s) |
| Morpholine | Heterocyclic Amine | Chemical Intermediate | 1050 - 1900 | [2][4] |
| Gefitinib | Kinase Inhibitor | Anticancer | 2000 | [5] |
| Linezolid | Oxazolidinone | Antibiotic | >5000 | [6][7] |
| Reboxetine | Norepinephrine Reuptake Inhibitor | Antidepressant | N/A | |
| Fenpropimorph | Morpholine | Fungicide | 3000 | [8] |
Analysis of Acute Toxicity Data:
From the table, it is evident that the acute oral toxicity of these morpholine-based compounds varies significantly. Linezolid exhibits a very low acute toxicity profile, with an LD50 value greater than 5000 mg/kg in rats.[6][7] In contrast, the parent compound, morpholine, is moderately toxic with a reported LD50 range of 1050 to 1900 mg/kg.[2][4] Gefitinib and fenpropimorph fall in between these two extremes. While a specific LD50 value for reboxetine was not identified in the searched literature, it is generally considered to have a favorable tolerability profile with low acute toxicity in animal studies.[9]
This variation underscores a crucial principle in medicinal chemistry: the toxicological profile of a derivative is not solely dictated by the parent scaffold. The substituents and the overall molecular architecture play a pivotal role in determining the safety of a compound.
Organ-Specific Toxicity Profiles
Beyond acute lethality, the potential for organ-specific toxicity is a primary concern in drug development. Below, we compare the known organ-specific toxicities of our selected morpholine-based compounds.
Hepatotoxicity
The liver is a primary site of drug metabolism and is therefore susceptible to drug-induced injury.
-
Morpholine: Animal studies have shown that morpholine can cause liver necrosis at high doses.[2]
-
Gefitinib: Cases of hepatotoxicity, including elevated liver enzymes (ALT, AST) and bilirubin, have been reported with gefitinib treatment.[5]
-
Linezolid: While generally well-tolerated, linezolid has been associated with rare instances of liver injury, potentially linked to mitochondrial toxicity.[10]
-
Reboxetine: Hepatotoxicity has been reported but is considered a rare adverse effect.[9]
-
Fenpropimorph: Liver effects, including increased liver weight and alterations in hepatocytes, have been observed in animal studies.[11]
Hematological Toxicity
Effects on blood components can be a significant safety concern for many drugs.
-
Linezolid: A well-documented side effect of linezolid is myelosuppression, which can lead to thrombocytopenia (low platelet count) and anemia.[12]
Dermal and Ocular Toxicity
Local irritation and damage to the skin and eyes are important toxicological endpoints, particularly for industrial chemicals like morpholine and fenpropimorph.
-
Morpholine: Morpholine is a strong skin and eye irritant, capable of causing severe burns.[4]
-
Fenpropimorph: This fungicide is classified as a severe skin and eye irritant.[11][13]
-
Gefitinib: Common side effects include skin rash and dry skin.[14]
Genotoxicity and Carcinogenicity
The potential for a compound to induce genetic mutations (genotoxicity) or cancer (carcinogenicity) is a critical aspect of its safety assessment.
-
Morpholine: A significant concern with morpholine is its potential to be converted to the carcinogenic compound N-nitrosomorpholine (NMOR) under certain conditions.[15] However, studies on morpholine itself have not provided adequate evidence of its carcinogenicity in experimental animals.[15]
-
Gefitinib: Gefitinib has been tested for genotoxicity in a series of in vitro and in vivo assays and did not show evidence of genetic damage.[16] Carcinogenicity studies have not been conducted.[16]
-
Reboxetine: Reboxetine did not show evidence of DNA damage in in vitro and in vivo studies and did not increase tumor incidence in carcinogenicity studies in mice and rats.[17]
-
Fenpropimorph: The U.S. Environmental Protection Agency (EPA) has classified fenpropimorph as "not likely to be carcinogenic to humans."[13]
Experimental Protocols for Toxicity Assessment
To provide a practical context for the data presented, this section outlines standardized in vitro methods for assessing key toxicological endpoints.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[18]
Diagram of the MTT Assay Workflow:
Caption: A schematic representation of the key steps in the Comet assay for genotoxicity testing.
In Vitro Hepatotoxicity Assay
Primary human hepatocytes are the gold standard for in vitro hepatotoxicity testing as they retain many of the metabolic functions of the liver in vivo.
Principle: Primary hepatocytes are treated with the test compound, and various endpoints are measured to assess liver cell health, such as cell viability, enzyme leakage (e.g., ALT, AST), and specific mechanistic markers of liver injury.
Protocol:
-
Hepatocyte Culture: Plate cryopreserved or fresh primary human hepatocytes on collagen-coated plates and allow them to form a monolayer.
-
Compound Treatment: Expose the hepatocytes to a range of concentrations of the test compound for a defined period (e.g., 24 to 72 hours).
-
Endpoint Analysis:
-
Cell Viability: Assess using methods like the MTT or LDH leakage assays.
-
Enzyme Leakage: Measure the activity of ALT and AST in the culture medium.
-
Mitochondrial Function: Evaluate mitochondrial membrane potential using fluorescent probes.
-
Reactive Oxygen Species (ROS) Production: Measure ROS levels using specific fluorescent dyes.
-
-
Data Interpretation: Compare the results from the treated cells to the vehicle control to determine the potential for hepatotoxicity.
Diagram of the In Vitro Hepatotoxicity Testing Workflow:
Caption: A workflow for assessing in vitro hepatotoxicity using primary hepatocytes.
Conclusion and Future Perspectives
The morpholine scaffold remains an important tool in the medicinal chemist's armamentarium. However, as this guide has illustrated, the toxicological profiles of morpholine-based compounds are diverse and require careful consideration during the drug discovery and development process. While some derivatives, like linezolid, exhibit a favorable acute toxicity profile, others, such as the parent morpholine and the fungicide fenpropimorph, present significant hazards.
A thorough understanding of the structure-toxicity relationships of morpholine derivatives is essential for designing safer and more effective medicines. The in vitro assays detailed in this guide represent key tools for the early identification of potential toxicities, enabling a more informed and efficient drug development pipeline. As our understanding of the molecular mechanisms of toxicity continues to grow, so too will our ability to rationally design the next generation of safe and effective morpholine-based therapeutics.
References
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Safety Operating Guide
Mastering the Safe Handling of (R)-Methyl Morpholine-2-Carboxylate: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. (R)-Methyl morpholine-2-carboxylate and its derivatives are valuable building blocks in medicinal chemistry, but their handling requires a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in your laboratory.
Understanding the Risks: A Proactive Approach to Safety
(R)-Methyl morpholine-2-carboxylate hydrochloride is a chemical that requires careful handling to avoid potential health risks. Inhalation, ingestion, or skin contact may be harmful.[1] To ensure a safe laboratory environment, it is crucial to handle this compound in a well-ventilated area and wear appropriate protective clothing.[1] The parent compound, morpholine, is classified as a flammable liquid and vapor that is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[2][3][4] Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is a critical component of your experimental design.
Your Armor in the Lab: A Detailed Guide to PPE
The selection and proper use of PPE is your first line of defense against chemical exposure. The following is a detailed breakdown of the necessary PPE for handling (R)-Methyl morpholine-2-carboxylate, along with the rationale for each.
Core Protective Equipment
This equipment should be worn at all times when handling (R)-Methyl morpholine-2-carboxylate, regardless of the scale of the experiment.
| PPE Component | Specifications and Rationale |
| Eye Protection | Safety Goggles: Tightly fitting safety goggles are essential to protect your eyes from splashes and aerosols.[2] Standard safety glasses do not provide a sufficient seal around the eyes. |
| Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashing, such as during transfers of larger quantities or when heating the substance.[2] | |
| Hand Protection | Chemical-Resistant Gloves: Nitrile gloves are a common and effective choice for handling many organic chemicals.[5] However, for prolonged or direct contact with morpholine derivatives, more robust options like butyl rubber or fluoroelastomer (FKM) gloves are recommended.[2] Always inspect gloves for any signs of damage before use and change them immediately if contamination is suspected.[6][7] It is also good practice to change gloves regularly, for instance, every 30 to 60 minutes, to prevent permeation.[8] |
| Body Protection | Laboratory Coat: A flame-resistant or 100% cotton lab coat should be worn at all times to protect your skin and clothing from spills.[7] Ensure the coat is fully buttoned. |
| Closed-Toe Shoes: Non-porous, closed-toe shoes are mandatory in any laboratory setting to protect your feet from spills.[5][7] |
Enhanced Protective Measures for Specific Operations
Certain laboratory procedures may require additional PPE to mitigate increased risks.
| Operation | Additional PPE and Rationale |
| Weighing and Transferring Solids | Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator with an appropriate organic vapor cartridge is necessary.[9] All work with the solid form should be conducted in a chemical fume hood to minimize inhalation exposure.[4][5] |
| Preparing Solutions and Running Reactions | Chemical-Resistant Apron: An acid-resistant or chemical-resistant apron provides an additional layer of protection against splashes of corrosive or toxic liquids.[10] |
| Handling Large Quantities | Double Gloving: When working with larger volumes, wearing two pairs of gloves can provide an extra barrier of protection in case the outer glove is compromised.[10] |
| Elbow-Length Gloves: For extensive handling, elbow-length impervious gloves can offer enhanced protection for the forearms.[2] |
A Step-by-Step Guide to Safe Handling and Disposal
Adherence to a strict protocol for handling and disposal is crucial for maintaining a safe laboratory environment.
Operational Plan: From Receipt to Reaction
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store (R)-Methyl morpholine-2-carboxylate in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[9][11] The container should be kept tightly closed.[11][12]
-
Preparation: Before handling, ensure that a chemical fume hood is available and functioning correctly.[4][5] Have all necessary PPE readily available and properly donned.
-
Handling: Conduct all manipulations of the compound, including weighing and transfers, within the fume hood to minimize the risk of inhalation.[4][5] Use non-sparking tools and avoid creating dust.[12]
-
In Case of a Spill: In the event of a spill, evacuate the area and alert your supervisor. Small spills can be absorbed with an inert material and collected for proper disposal.[13] Ensure you are wearing the appropriate PPE during cleanup.[6]
Disposal Plan: A Responsible Conclusion to Your Experiment
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection: All waste materials contaminated with (R)-Methyl morpholine-2-carboxylate, including used gloves, disposable lab coats, and absorbent materials from spills, should be collected in a designated and clearly labeled hazardous waste container.[13]
-
Container Management: Keep the waste container closed when not in use and store it in a designated satellite accumulation area.
-
Institutional Protocols: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[2] Never dispose of this compound down the drain.[5]
Visualizing Your Safety Workflow
To aid in the decision-making process for selecting the appropriate level of PPE, the following workflow diagram illustrates the key considerations.
Caption: PPE selection workflow for handling (R)-Methyl morpholine-2-carboxylate.
By integrating these safety protocols and PPE guidelines into your daily laboratory practices, you can confidently and safely advance your research while protecting yourself and your colleagues.
References
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
